2-Fluoro-5-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWGMXFFCPZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201710 | |
| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535-52-4 | |
| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 535-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80201710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)aniline, a critical fluorinated building block in modern medicinal and materials chemistry. Identified by its CAS Number 535-52-4 , this compound's strategic importance is derived from the unique physicochemical properties imparted by its ortho-fluoro and meta-trifluoromethyl substituents.[1][2][3] This document details its chemical properties, offers insights into a representative synthetic pathway, explores its applications in drug discovery, and outlines essential safety and handling protocols. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize advanced chemical intermediates.
Core Properties and Identification
This compound, also known by synonyms such as 3-Amino-4-fluorobenzotrifluoride, is a substituted aniline that has become indispensable in the synthesis of complex organic molecules.[1][2][4] The presence of both a fluorine atom and a trifluoromethyl (CF3) group on the aniline ring dramatically influences the molecule's reactivity, lipophilicity, metabolic stability, and binding characteristics when incorporated into larger bioactive compounds.[5][6]
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 535-52-4 | [1][2][3][7] |
| Molecular Formula | C₇H₅F₄N | [7][][9] |
| Molecular Weight | 179.11 g/mol | [1][2][3][] |
| Appearance | Colorless to clear yellow/amber liquid | [4][] |
| Density | 1.378 g/mL at 25 °C | [1][2][] |
| Boiling Point | ~155 °C | [1][2][4] |
| Flash Point | 70 °C (158 °F) - closed cup | [1][2] |
| Refractive Index (n20/D) | 1.461 | [1][2] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)F | [1][3][] |
| InChIKey | DRKWGMXFFCPZLW-UHFFFAOYSA-N | [1][2][] |
Synthesis Pathway: Mechanistic Causality
The synthesis of substituted anilines like this compound often involves the reduction of a corresponding nitroaromatic precursor. This is a robust and widely used transformation in industrial and laboratory settings.
The choice of a nitro-reduction pathway is predicated on the high efficiency and selectivity of this reaction. The precursor, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, is typically more accessible synthetically. Catalytic hydrogenation is preferred for its clean reaction profile and high yield, avoiding the use of stoichiometric metal reductants which can complicate purification. The palladium catalyst (Pd/C) is selected for its high activity and ability to operate under moderate pressure and temperature, making the process scalable and economically viable.
This protocol is a representative example based on standard chemical transformations.
-
Reactor Setup: A pressure-resistant hydrogenation vessel is charged with the precursor, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: 10% Palladium on activated carbon (Pd/C) is added carefully under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically between 0.5-2 mol%.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at ambient or slightly elevated temperature.
-
Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.
-
Work-up: Upon completion, the vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude this compound. The product is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if required.
Caption: Catalytic hydrogenation workflow for synthesizing this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a molecular scaffold. The fluorine and trifluoromethyl groups are not mere decorations; they are strategic additions that address key challenges in drug design.
-
Metabolic Stability: The trifluoromethyl group is a powerful electron-withdrawing group that can deactivate the aromatic ring towards oxidative metabolism by Cytochrome P450 enzymes.[6] This often increases the drug's half-life and bioavailability.
-
Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and the blood-brain barrier.[6]
-
Binding Affinity: The ortho-fluoro substituent can modulate the pKa of the aniline nitrogen, affecting its ionization state at physiological pH. Furthermore, fluorine can participate in favorable electrostatic and hydrogen bonding interactions within a target protein's binding pocket, thereby increasing potency.
This aniline is a crucial reactant for creating more complex heterocyclic structures that form the core of many pharmaceuticals. It has been used in the synthesis of derivatives with potential anticancer activities, such as quinazolines.[][10] The aniline nitrogen serves as a versatile nucleophile for building these larger scaffolds.
Caption: Structural features of the aniline and their impact on drug design.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
Based on safety data, this compound is classified as follows:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][11]
-
Irritation: Causes skin irritation and serious eye irritation.[1][2][11]
The signal word is "Warning".[1][2]
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[12][13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][12][13] For operations that may generate aerosols, a NIOSH-approved respirator is recommended.[12][14]
-
Fire Safety: The material is a combustible liquid.[15] Keep away from heat, sparks, and open flames.[12][14][16] Use CO₂, dry chemical, or foam for extinction.[12]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12][16]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or physician.[12][16]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15][16] Keep away from incompatible materials such as strong oxidizing agents and acids.[16]
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2-Fluoro-5-(trifluoromethyl)aniline physical properties
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)aniline
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS No. 535-52-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes literature data with practical, field-proven methodologies for property verification. Our objective is to furnish a reliable technical resource that supports the compound's application in advanced chemical synthesis and pharmaceutical research.
Introduction: A Key Fluorinated Building Block
This compound, also known as 3-Amino-4-fluorobenzotrifluoride, is a substituted aniline that serves as a critical intermediate in organic synthesis. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom, make it a valuable precursor for creating complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, it has been utilized as a reactant in the synthesis of quinazoline derivatives with potential anticancer activities[]. Understanding its physical properties is paramount for optimizing reaction conditions, ensuring safe handling, and developing robust purification protocols.
Section 1: Core Physicochemical Identifiers
Precise identification is the foundation of any chemical study. The structural and naming conventions for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 535-52-4 | [2] |
| Molecular Formula | C₇H₅F₄N | [2][3][4] |
| Molecular Weight | 179.11 g/mol | [2] |
| Chemical Structure | ||
| InChI | InChI=1S/C7H5F4N/c8-5-2-1-4(3-6(5)12)7(9,10,11)/h1-3H,12H2 | [2] |
| InChIKey | DRKWGMXFFCPZLW-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)F | [2][4] |
| Synonyms | 3-Amino-4-fluorobenzotrifluoride, α,α,α,6-Tetrafluoro-m-toluidine | [2] |
Section 2: Macroscopic and Thermodynamic Properties
The macroscopic properties define the compound's physical state and behavior under various conditions. These parameters are crucial for process design, solvent selection, and safety assessments. The compound typically presents as a colorless to yellow or amber liquid[][5][6].
| Property | Value | Notes | Source(s) |
| Appearance | Clear colorless to amber/yellow liquid | Visual inspection at ambient temperature. | [][5] |
| Boiling Point | 155 °C (lit.) | At 760 mmHg. One source reports a wider range of 172.1 ± 40.0 °C. | [3][5][6] |
| Density | 1.378 g/mL at 25 °C (lit.) | Another source provides a calculated value of 1.4 ± 0.1 g/cm³. | [3][6] |
| Refractive Index | n20/D 1.461 (lit.) | Measured at 20 °C using the sodium D-line. | [6] |
| Flash Point | 70 °C (158 °F) | Closed cup method. Indicates a combustible liquid. | [5] |
| Vapor Pressure | 1.4 ± 0.3 mmHg at 25 °C | Calculated value. | [3] |
| Water Solubility | Insoluble | Qualitative assessment. | [7] |
| LogP | 2.5 / 2.84 | A measure of lipophilicity. | [2][3][5] |
Expert Insight: The discrepancy observed in the boiling point values may stem from variations in experimental purity or atmospheric pressure during measurement. For critical applications, it is advisable to determine the boiling point of the specific batch in use. The LogP value suggests significant lipophilicity, which implies good solubility in nonpolar organic solvents and poor solubility in aqueous media, a key consideration for extraction and chromatography.
Section 3: Spectroscopic and Analytical Profile
Spectroscopic data provides an atomic-level fingerprint of the molecule, essential for structure confirmation and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a primary tool for confirming the aromatic substitution pattern. The spectrum will show distinct signals for the three aromatic protons and a broad signal for the amine (-NH₂) protons. The coupling between the protons and the fluorine atoms (¹H-¹⁹F coupling) provides definitive structural information. A representative spectrum is available for review on ChemicalBook[8].
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, while the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Data is available on PubChem[2].
Infrared (IR) Spectroscopy The IR spectrum reveals the functional groups present. Key expected absorptions include:
-
N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-F Stretching: Strong, sharp bands typically found in the 1100-1350 cm⁻¹ region, corresponding to the C-F bond of the fluoro group and the CF₃ group.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region. An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound on PubChem, sourced from Bio-Rad Laboratories[2].
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at an m/z of 179, corresponding to the molecular weight. The NIST Mass Spectrometry Data Center reports the top peak at m/z 179, confirming the stability of the molecular ion under EI conditions[2].
Section 4: A Self-Validating Workflow for Physical Property Verification
To ensure the quality and consistency of this compound for research, we propose the following integrated workflow. This protocol is designed as a self-validating system, where each step provides a check on the others.
Causality Statement: The rationale for this multi-step verification is that no single technique can definitively confirm both identity and purity. A combination of macroscopic measurements (Boiling Point, Refractive Index) and spectroscopic analysis (NMR, GC-MS) provides orthogonal data, creating a robust and trustworthy quality control process.
Caption: Integrated workflow for the comprehensive verification of this compound.
Step-by-Step Experimental Protocols
-
Visual Inspection and Refractive Index Measurement:
-
Objective: Rapid, non-destructive initial quality check.
-
Protocol:
-
Visually inspect the sample at room temperature. It should be a clear liquid, free of particulates. Note the color.
-
Calibrate a digital refractometer using a standard (e.g., distilled water).
-
Place 1-2 drops of the sample on the prism.
-
Record the refractive index at 20°C. The value should be approximately 1.461.
-
-
Trustworthiness Check: A significant deviation from the expected refractive index (>0.002) suggests either contamination or misidentification.
-
-
Boiling Point Determination via Micro-Distillation:
-
Objective: To confirm the boiling point and assess for volatile impurities.
-
Protocol:
-
Set up a micro-distillation apparatus in a fume hood.
-
Place 5-10 mL of the sample in the distillation flask with a boiling chip.
-
Slowly heat the flask using a heating mantle.
-
Record the temperature at which a steady distillation rate is achieved and condensate is observed on the thermometer bulb. This is the boiling point. The expected range is ~155 °C[5][6].
-
-
Trustworthiness Check: A wide boiling range ( > 2 °C) indicates the presence of impurities. A constant boiling point provides confidence in the sample's purity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:
-
Objective: To quantify purity and identify any potential contaminants.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms).
-
Run a temperature gradient program (e.g., 50 °C to 250 °C at 10 °C/min).
-
Integrate the resulting chromatogram to determine the area percent of the main peak. This should be ≥97%.
-
Analyze the mass spectrum of the main peak. It should show a molecular ion at m/z 179[2].
-
-
Trustworthiness Check: This is the primary purity validation step. The mass spectrum provides definitive molecular weight confirmation, validating the results from the boiling point and refractive index measurements.
-
Section 5: Essential Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Category | GHS Statements | Recommendations |
| Acute Toxicity | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid all personal contact. Use only in a well-ventilated area or fume hood.[6][9] |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][10] |
| Handling | P261, P280 | Avoid breathing vapors. Wear protective gloves/clothing/eye protection.[6] |
| Storage | Store below +30°C. | Keep container tightly closed in a dry, cool, and well-ventilated place.[5][11] |
Emergency Procedures:
-
Skin Contact: Immediately wash off with plenty of soap and water[12].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[6][12].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing[11][12].
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[11][12].
Conclusion
This compound is a key chemical intermediate with a well-defined set of physical properties. This guide provides a consolidated resource of its core characteristics, from macroscopic appearance to detailed spectroscopic data. By following the proposed self-validating workflow, researchers can confidently verify the identity and purity of this compound, ensuring the integrity and reproducibility of their scientific work.
References
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- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No. (2019, January 31). Loba Chemie.
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A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline: Pathways, Mechanisms, and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-(trifluoromethyl)aniline is a critical building block in modern medicinal chemistry and materials science, notable for its role as a precursor to a variety of pharmacologically active compounds, including those with anticancer properties[]. The strategic placement of both a fluorine atom and a trifluoromethyl group on the aniline scaffold imparts unique electronic and lipophilic properties to derivative molecules. This guide provides an in-depth analysis of the principal synthetic pathways to this valuable intermediate. We will explore two core strategies: the reduction of a nitroaromatic precursor and the catalytic amination of an aryl halide. This document is designed for chemistry professionals, offering a detailed examination of reaction mechanisms, field-proven experimental protocols, and a comparative analysis to guide the selection of the most appropriate synthetic route based on laboratory scale, economic considerations, and available resources.
Introduction and Strategic Overview
This compound, also known as 3-Amino-4-fluorobenzotrifluoride, is a yellow oily liquid with the molecular formula C₇H₅F₄N and a molecular weight of 179.11 g/mol [2][3]. Its utility is well-documented, particularly as a key reactant in the synthesis of complex heterocyclic systems for drug discovery[]. The successful synthesis of this molecule is paramount for advancing research programs that rely on it.
A retrosynthetic analysis reveals two primary and logical disconnection points, which form the basis of the most common and effective synthetic strategies.
Caption: Retrosynthetic analysis of this compound.
This guide will dissect these two pathways, providing the theoretical underpinnings and practical methodologies necessary for successful implementation.
Pathway 1: Reduction of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
This is arguably the most direct and classical approach, leveraging the well-established transformation of an aromatic nitro group into an amine. The commercial availability of the nitro precursor makes this a highly attractive and atom-economical route. The core of this method is the catalytic hydrogenation of the nitro compound.
Principle and Mechanistic Insight
Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). The reaction proceeds through a series of steps on the catalyst surface, including the adsorption of hydrogen and the nitroarene, followed by the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group, with water as the sole byproduct. This method is renowned for its clean conversion and high yields[4][5].
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of similar nitroarenes[4][6].
Materials:
-
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
-
Palladium on carbon (5-10% Pd, w/w)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenation apparatus or a flask with a balloon setup
Procedure:
-
Vessel Preparation: A hydrogenation vessel (e.g., a Parr bottle or a heavy-walled round-bottom flask) is charged with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq).
-
Solvent and Catalyst Addition: The starting material is dissolved in a suitable solvent such as ethanol or methanol (approx. 10-15 mL per gram of substrate). Under an inert atmosphere, the palladium on carbon catalyst (1-5 mol%) is carefully added. Causality Note: The inert atmosphere is critical as dry Pd/C can be pyrophoric.
-
Hydrogenation: The vessel is sealed and connected to the hydrogenation apparatus. The atmosphere is purged by evacuating and refilling with hydrogen gas three times.
-
Reaction: The mixture is agitated (stirred or shaken) under a positive pressure of hydrogen (typically 1-4 atm or 50 psi) at ambient temperature.
-
Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Work-up: Upon completion, the hydrogen pressure is released, and the vessel is purged with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Safety Note: The Celite pad should not be allowed to dry completely as the catalyst can ignite in the presence of air and solvent.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation if necessary.
Data Summary
| Parameter | Condition | Rationale |
| Catalyst | 5-10% Pd/C | Highly efficient for nitro group reductions; carbon support provides high surface area. |
| Solvent | Ethanol, Methanol | Excellent solubility for substrate; compatible with hydrogenation conditions. |
| Temperature | 25-40 °C | Reaction is typically exothermic and proceeds efficiently at room temperature. |
| Pressure | 1-4 atm (15-60 psi) | Sufficient to ensure adequate H₂ concentration in solution for a reasonable reaction rate. |
| Typical Yield | >95% | This transformation is generally very high-yielding. |
Pathway 2: Catalytic C-N Cross-Coupling
This strategy involves the formation of the aniline C-N bond from an aryl halide precursor, such as 1-bromo-2-fluoro-5-(trifluoromethyl)benzene. This pathway offers great flexibility and is particularly valuable when the corresponding nitro-precursor is less accessible or when milder conditions are required to tolerate sensitive functional groups elsewhere in the molecule. Modern organometallic catalysis, namely the Buchwald-Hartwig amination and the Ullmann condensation, are the cornerstones of this approach.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds[7][8]. Its development revolutionized the synthesis of aryl amines due to its remarkable functional group tolerance and generally mild reaction conditions compared to classical methods[7].
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol uses an ammonia surrogate, such as benzophenone imine, followed by hydrolysis, which is a common strategy to install a primary aniline group.
Materials:
-
1-Bromo-2-fluoro-5-(trifluoromethyl)benzene
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Benzophenone imine
-
Anhydrous toluene or dioxane
-
Aqueous HCl
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add the aryl halide (1.0 eq) and the ammonia surrogate (e.g., benzophenone imine, 1.2 eq), followed by the anhydrous solvent (toluene or dioxane).
-
Heating: The reaction mixture is heated, typically to 80-110 °C, and stirred for 12-24 hours.
-
Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the aryl halide.
-
Hydrolysis: After cooling to room temperature, the reaction is quenched with water. Aqueous HCl (e.g., 2 M) is added, and the mixture is stirred vigorously for 1-2 hours to hydrolyze the imine intermediate.
-
Work-up: The mixture is neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the target aniline.
Method B: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, predating modern palladium catalysis[9][10][11]. It typically involves the reaction of an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures[9]. While sometimes requiring harsher conditions than the Buchwald-Hartwig reaction, it can be a more cost-effective option, particularly for large-scale syntheses.
The reaction is believed to proceed through a copper(I) amido intermediate. This species then reacts with the aryl halide, likely via an oxidative addition-reductive elimination pathway on the copper center, to form the product[9][12]. The use of ligands, such as diamines or amino acids, can significantly improve the reaction's efficiency and lower the required temperature.
Materials:
-
1-Iodo- or 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene (Note: Aryl iodides are generally more reactive in Ullmann reactions)
-
Copper(I) iodide (CuI)
-
A ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Aqueous ammonia or an ammonia surrogate
-
A high-boiling polar solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
Reaction Setup: A sealable reaction tube is charged with the aryl halide (1.0 eq), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).
-
Reagent Addition: The ammonia source (e.g., a concentrated aqueous solution of ammonia) and the solvent (e.g., DMSO) are added.
-
Heating: The tube is sealed, and the mixture is heated to a high temperature (typically 100-150 °C) for 24-48 hours.
-
Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed extensively with water to remove the high-boiling solvent, then with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by column chromatography.
Comparative Data for Amination Pathways
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (precursor + ligand) | Copper (e.g., CuI) |
| Cost | Higher (Palladium, phosphine ligands) | Lower (Copper salts) |
| Temperature | Milder (80-110 °C) | Harsher (100-150+ °C) |
| Substrate Scope | Very broad (Ar-Cl, Br, I, OTf) | More limited (prefers Ar-I, Ar-Br) |
| Functional Group Tol. | Excellent | Moderate to Good |
| Ammonia Source | Often requires surrogates (e.g., imines) | Can often use aqueous ammonia directly |
Conclusion and Recommendation
Both the reduction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene and the catalytic amination of a corresponding aryl halide are viable and robust pathways for the synthesis of this compound.
-
For large-scale, cost-driven synthesis , the nitro reduction pathway is often superior due to its high atom economy, lower catalyst cost, and straightforward work-up.
-
For medicinal chemistry and discovery applications , where substrate scope and functional group tolerance are paramount, the Buchwald-Hartwig amination provides unparalleled versatility and reliability, albeit at a higher cost.
-
The Ullmann condensation remains a valuable tool, representing a cost-effective compromise that can be highly effective, particularly when optimized for a specific substrate.
The choice of synthesis pathway is a strategic decision that must be weighed against the specific goals of the research or development program. This guide provides the foundational knowledge and practical protocols to enable scientists to make an informed choice and successfully synthesize this key chemical intermediate.
References
- PrepChem.com. Synthesis of 2-methyl-5-trifluoromethylaniline. [Link]
- Google Patents.
- National Center for Biotechnology Information. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
- Wikipedia.
- ResearchGate. The reduction reaction of 1‐fluoro 2‐nitrobenzene. [Link]
- Wikipedia.
- Chemistry LibreTexts.
- National Center for Biotechnology Information.
- JoVE.
- National Center for Biotechnology Information. This compound | C7H5F4N | CID 136349. PubChem. [Link]
- National Center for Biotechnology Information. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]
- ResearchGate. (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
- National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]
- SynArchive. Ullmann Coupling. [Link]
- ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
Sources
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. synarchive.com [synarchive.com]
- 12. Ullmann Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Safe Handling and Application of 2-Fluoro-5-(trifluoromethyl)aniline
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Profile of a Key Building Block
2-Fluoro-5-(trifluoromethyl)aniline is a critical fluorinated aromatic amine extensively utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly desirable in modern drug design. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity, while the trifluoromethyl group often increases lipophilicity and metabolic stability. However, these same properties necessitate a thorough understanding of its chemical reactivity and potential hazards to ensure safe handling and application in a research and development setting.
This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound, drawing from established safety data sheets and chemical literature. The objective is to equip laboratory personnel with the knowledge required to mitigate risks and utilize this compound effectively and safely.
Chemical and Physical Properties
A clear understanding of a compound's physical properties is the foundation of its safe handling and use. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and potential exposure routes.
| Property | Value | Source |
| CAS Number | 349-55-3 | |
| Molecular Formula | C₇H₅F₄N | |
| Molecular Weight | 179.12 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 85-87 °C (15 mmHg) | |
| Density | 1.396 g/cm³ | |
| Flash Point | 82 °C (179.6 °F) | |
| Solubility | No data available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is paramount for risk assessment and the implementation of appropriate safety controls.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Caption: Core hazards of this compound and required PPE.
Safe Handling and Experimental Protocols
Adherence to strict handling protocols is essential to minimize exposure and ensure a safe laboratory environment. The causality behind these steps is rooted in the compound's identified hazards: its irritant properties and potential for absorption and inhalation.
4.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is the most critical step to mitigate the risk of respiratory irritation (H335) by preventing vapor inhalation.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect against splashes. This directly addresses the "Causes serious eye irritation" (H319) hazard.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves should be worn. Given that no specific permeation data is readily available, it is best practice to double-glove if handling larger quantities or for prolonged periods. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected. This is the primary defense against skin irritation (H315).
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned to protect underlying clothing and skin.
-
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory to prevent accidental ingestion (H302).
4.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all required equipment and reagents.
-
PPE Donning: Put on the required PPE in the correct order: lab coat, then safety goggles, then gloves.
-
Weighing and Transfer:
-
Perform all weighing and transfers inside the fume hood.
-
Use a stable surface for weighing.
-
To minimize vapor release, open the container slowly.
-
Use a clean spatula or pipette for transfer. Avoid generating aerosols.
-
Close the container tightly immediately after use.
-
-
Reaction Setup:
-
When adding the aniline to a reaction vessel, do so slowly and in a controlled manner, preferably via a dropping funnel or syringe if the reaction is exothermic.
-
Ensure the reaction apparatus is properly clamped and secure within the fume hood.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood immediately using an appropriate solvent and then soap and water.
-
Dispose of contaminated materials (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.
-
Remove PPE in the reverse order of donning, being careful not to cross-contaminate. Wash hands thoroughly.
-
Caption: Safe handling workflow for this compound.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
| Exposure Route | First-Aid Measures | Rationale |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | Addresses respiratory irritation (H335) and potential systemic toxicity. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek medical attention if irritation develops or persists. | Mitigates skin irritation (H315) by removing the source. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | Critical for preventing serious eye damage (H319). |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | Addresses acute oral toxicity (H302). Vomiting may cause aspiration. |
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available, but it should be considered a typical aniline derivative.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Incompatible materials, heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents. Aniline derivatives can also react violently with acids and acid chlorides.
-
Hazardous Decomposition Products: Under combustion, it may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.
Storage
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Location: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Separation: Keep away from incompatible materials, particularly strong oxidizing agents and acids.
-
Container: The container must be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Toxicological and Ecological Information
-
Acute Toxicity:
-
LD50 Oral: No specific data available for this compound, but it is classified as Category 4 (Harmful if swallowed).
-
-
Carcinogenicity: Not identified as a carcinogen by NTP, IARC, or OSHA.
-
Ecological Information:
-
No quantitative data on ecotoxicity is available. However, as a general principle, fluorinated organic compounds should be prevented from entering the environment. Do not allow to enter sewers or waterways.
-
Conclusion
This compound is a valuable reagent in synthetic chemistry, but its safe use is contingent upon a robust understanding of its hazards and the diligent application of safety protocols. By adhering to the engineering controls, PPE requirements, and handling procedures outlined in this guide, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation, as well as acute toxicity. A culture of safety, grounded in a thorough understanding of the materials being handled, is the most effective tool in any research endeavor.
References
An In-Depth Technical Guide to 3-Amino-4-fluorobenzotrifluoride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Building Block
3-Amino-4-fluorobenzotrifluoride, also known as 2-fluoro-5-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules.[1][2] Its strategic importance lies in the unique combination of a nucleophilic amino group, a deactivating yet directing fluorine atom, and a lipophilic trifluoromethyl group on a benzene ring. This distinct arrangement of functionalities imparts desirable physicochemical properties to target molecules, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 3-Amino-4-fluorobenzotrifluoride for professionals in research and development.
Physicochemical Properties: A Quantitative Overview
Understanding the physical and chemical properties of 3-Amino-4-fluorobenzotrifluoride is paramount for its effective use in synthesis and process development. The compound is typically a pale yellow to reddish-yellow liquid at room temperature.[1] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 535-52-4 | [1][3][4][5] |
| Molecular Formula | C₇H₅F₄N | [1][3][4] |
| Molecular Weight | 179.12 g/mol | [1][3] |
| Appearance | Pale yellow to reddish-yellow liquid | [1] |
| Boiling Point | 190 °C | [1] |
| 81 °C at 20 mmHg | [6] | |
| Density | ~1.4 g/mL | [1] |
| Refractive Index (n20/D) | ~1.46 | [1] |
Synthesis and Purification: Pathways to a Key Intermediate
While specific, detailed industrial synthesis protocols for 3-Amino-4-fluorobenzotrifluoride are often proprietary, a common and logical laboratory-scale approach involves the nitration of 2-fluoro-5-(trifluoromethyl)benzene followed by reduction of the resulting nitro group.
A plausible synthetic route is outlined below:
Caption: A potential synthetic workflow for 3-Amino-4-fluorobenzotrifluoride.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on common organic chemistry transformations.
Step 1: Nitration of 2-Fluoro-5-(trifluoromethyl)benzene
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid.
-
Slowly add fuming nitric acid to the cooled sulfuric acid, maintaining a low temperature.
-
Add 2-fluoro-5-(trifluoromethyl)benzene dropwise to the nitrating mixture, ensuring the temperature does not exceed a controlled limit (e.g., 10-15 °C).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2-nitro-1-(trifluoromethyl)benzene.
Step 2: Reduction to 3-Amino-4-fluorobenzotrifluoride
-
Dissolve the crude nitro intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Transfer the solution to a hydrogenation vessel and add a catalytic amount of palladium on carbon (e.g., 5-10 mol%).
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-4-fluorobenzotrifluoride.
Purification:
The crude product can be purified by vacuum distillation to obtain the final product with high purity.
Chemical Reactivity and Key Transformations
The reactivity of 3-Amino-4-fluorobenzotrifluoride is governed by the interplay of its functional groups. The amino group is a potent activating group and a nucleophile, while the fluorine and trifluoromethyl groups are electron-withdrawing and influence the regioselectivity of electrophilic aromatic substitution reactions.
Caption: Key reactions of 3-Amino-4-fluorobenzotrifluoride.
1. N-Acylation and N-Alkylation: The amino group readily undergoes acylation with acid chlorides or anhydrides and alkylation with alkyl halides to form the corresponding amides and secondary or tertiary amines. These reactions are fundamental for incorporating the fluorinated aniline moiety into larger molecular scaffolds.
2. Diazotization and Sandmeyer Reactions: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[7][8][9] This diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents such as chloro, bromo, and cyano groups onto the aromatic ring.[7][8][9][10]
3. Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director. However, the fluorine and trifluoromethyl groups are deactivating. The regiochemical outcome of electrophilic substitution reactions, such as halogenation or nitration, will be a result of the combined directing effects of these substituents.
Applications in Medicinal Chemistry and Agrochemicals
The unique substitution pattern of 3-Amino-4-fluorobenzotrifluoride makes it a valuable building block in the synthesis of biologically active compounds.
Pharmaceutical Applications
This fluorinated aniline has been utilized as a reactant in the synthesis of quinazoline derivatives with potential anticancer activities.[11][12][] The trifluoromethyl group is a common feature in many modern pharmaceuticals, where it can improve metabolic stability and receptor binding affinity. While direct synthesis of blockbuster drugs from this specific starting material is not widely published, it serves as a crucial intermediate for creating more complex fluorinated scaffolds in drug discovery programs. For instance, related trifluoromethyl anilines are key components in the synthesis of drugs like Leflunomide, an immunomodulatory drug, and Bicalutamide, a non-steroidal antiandrogen for the treatment of prostate cancer.[14][15][16][17][18]
Agrochemical Applications
In the agrochemical industry, fluorinated compounds often exhibit enhanced biological activity.[19] 3-Amino-4-fluorobenzotrifluoride and its isomers are important intermediates for the synthesis of herbicides, insecticides, and fungicides. For example, the related compound 3-aminobenzotrifluoride is a precursor to the herbicide fluometuron.[1][11][20][21] The introduction of the trifluoromethyl group can lead to increased efficacy and selectivity of the agrochemical.
Safety and Handling
3-Amino-4-fluorobenzotrifluoride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Amino-4-fluorobenzotrifluoride is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a powerful tool for medicinal and process chemists to introduce fluorine and a trifluoromethyl group, thereby modulating the biological and physical properties of target compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel and effective chemical entities.
References
- Advanced Intermedi
- PrepChem.com. Synthesis of 2-methyl-5-trifluoromethylaniline. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- University College London. Chemical shifts. [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Amino-2-Fluorobenzotrifluoride in Advanced Chemical Synthesis. [Link]
- Ningbo Inno Pharmchem Co., Ltd. 3-Amino-2-fluorobenzotrifluoride: A Versatile Pharmaceutical Intermediate and Organic Synthesis Building Block. [Link]
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- PubChem. 2-(Trifluoromethyl)aniline. [Link]
- The Royal Society of Chemistry.
- Wikipedia. Fluometuron. [Link]
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- Google Patents. US20060041161A1 - Procedure for the synthesis of bicalutamide.
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Introduction: The Significance of 2-Fluoro-5-(trifluoromethyl)aniline
An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)aniline in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the current lack of publicly available quantitative solubility data for this compound in various organic solvents, this document focuses on its predicted solubility characteristics based on its molecular structure and provides a detailed, standardized experimental protocol for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work and to generate precise solubility data.
This compound, also known as 3-Amino-4-fluorobenzotrifluoride, is an aromatic amine containing both a fluorine atom and a trifluoromethyl group.[1][2] These substituents, particularly the strongly electron-withdrawing trifluoromethyl group, significantly influence the molecule's polarity, lipophilicity, and intermolecular interactions, which in turn dictate its solubility. Its unique electronic and steric properties make it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients and agrochemicals.[]
A thorough understanding of a compound's solubility is a cornerstone of chemical and pharmaceutical development.[4] It is critical for:
-
Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase for efficient collision and reaction.
-
Purification and Crystallization: Designing effective crystallization processes for isolating the final product with high purity.
-
Formulation Development: Creating stable and bioavailable drug formulations.
-
Predictive Modeling: Informing computational models for pharmacokinetics and toxicology.
This guide addresses the current information gap by providing a theoretical framework for predicting solubility and a practical, validated methodology for its experimental determination.
Physicochemical Properties and Predicted Solubility Behavior
The first step in assessing solubility is to analyze the compound's physicochemical properties. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 535-52-4 | [1][2] |
| Molecular Formula | C₇H₅F₄N | [] |
| Molecular Weight | 179.11 g/mol | [1][2] |
| Appearance | Clear yellow to brown liquid | [] |
| Density | ~1.378 g/mL at 25 °C | [1] |
| Boiling Point | ~155 °C | [1] |
| Refractive Index | n20/D ~1.461 | [1] |
The structure of this compound features a balance of polar and non-polar characteristics. The amine (-NH₂) group can act as a hydrogen bond donor and acceptor, and the fluorine (-F) atom is electronegative, contributing to the molecule's polarity. Conversely, the benzene ring and the bulky, hydrophobic trifluoromethyl (-CF₃) group constitute a significant non-polar region.
Based on this structure, we can predict its general solubility:
-
High Solubility is Expected in:
-
Polar Aprotic Solvents: Such as Tetrahydrofuran (THF), Acetone, and Dimethyl Sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions without disrupting the hydrogen bonding capabilities of the amine group.
-
Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform, due to favorable dipole-dipole interactions.
-
-
Moderate to Good Solubility is Expected in:
-
Alcohols: Such as Methanol, Ethanol, and Isopropanol. While these are polar protic solvents, the non-polar part of the aniline may limit miscibility compared to smaller, more polar solutes.
-
Ethers: Such as Diethyl Ether.[6]
-
-
Low to Negligible Solubility is Expected in:
-
Water: Despite the presence of a hydrogen-bonding amine group, the large hydrophobic trifluoromethylphenyl moiety is expected to make it poorly soluble in water, a characteristic common to many aniline derivatives.[7]
-
Non-Polar Hydrocarbons: Such as Hexane and Toluene. The polarity imparted by the amine and fluorine groups will likely prevent significant dissolution in these solvents.
-
While these predictions provide a useful starting point, they are not a substitute for empirical data. The complex interplay of enthalpy and entropy changes during dissolution makes experimental measurement essential for quantitative understanding.[8][9]
Experimental Protocol for Quantitative Solubility Determination
To address the absence of quantitative data, a robust and widely used UV-Vis spectrophotometric method is detailed below.[10] This method is highly sensitive and relies on Beer-Lambert Law, which correlates absorbance with concentration.[11]
Principle of the Method
An excess of this compound is equilibrated with a known volume of the chosen solvent at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the solute in the saturated supernatant is determined by measuring its absorbance at a predetermined wavelength (λ_max) and comparing it to a standard calibration curve.[11]
Safety and Handling Precautions
Hazard Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
Laboratory coat.
-
All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[12]
Materials and Reagents
-
This compound (≥97% purity)
-
Selected organic solvents (HPLC or analytical grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator
-
Calibrated UV-Vis spectrophotometer and quartz cuvettes
Step-by-Step Methodology
Part A: Determination of Maximum Absorbance Wavelength (λ_max)
-
Prepare a Dilute Stock Solution: Accurately weigh a small amount of the compound and dissolve it in the solvent of interest to create a stock solution of known concentration (e.g., 0.1 mg/mL).
-
Scan the Spectrum: Fill a quartz cuvette with the solution. Scan the UV-Vis spectrum (typically from 200-400 nm) against a solvent blank to identify the wavelength of maximum absorbance (λ_max). This wavelength will be used for all subsequent measurements in that solvent.
Part B: Generation of the Calibration Curve
-
Prepare Standard Solutions: Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λ_max.
-
Plot the Curve: Plot a graph of absorbance versus concentration. Perform a linear regression analysis. The resulting equation (y = mx + c) and the correlation coefficient (R²) are critical. An R² value > 0.99 is required for a valid calibration curve.
Part C: Preparation of Saturated Solutions (Shake-Flask Method)
-
Add Excess Solute: To a series of glass vials, add an excess amount of this compound (e.g., ~50-100 mg) to a precisely known volume of each organic solvent to be tested (e.g., 5.0 mL). The solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[5] It is advisable to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration in the solution has reached a plateau, signifying equilibrium.[4]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle. This step is crucial to avoid artificially high readings.
-
Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be precisely recorded.
Part D: Sample Analysis and Calculation
-
Measure Sample Absorbance: Measure the absorbance of the diluted sample at λ_max.
-
Calculate Concentration: Use the calibration curve equation (Concentration = (Absorbance - c) / m) to determine the concentration of the diluted sample.
-
Determine Final Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the quantitative solubility determination protocol.
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A Senior Application Scientist's Guide to 2-Fluoro-5-(trifluoromethyl)aniline: From Procurement to Application
Foreword: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and fine chemical synthesis, fluorinated organic compounds have become indispensable tools. The unique electronic properties of fluorine and trifluoromethyl (-CF3) groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making them critical moieties in the medicinal chemist's arsenal.[1] Among these valuable synthons, 2-Fluoro-5-(trifluoromethyl)aniline (CAS No. 535-52-4) has emerged as a particularly significant building block. Its strategic placement of fluoro and trifluoromethyl groups on an aniline scaffold provides a versatile platform for constructing complex pharmaceutical intermediates.
This guide offers a comprehensive technical overview intended for researchers, process chemists, and drug development professionals. We will move beyond a simple datasheet to provide field-proven insights into its commercial availability, quality control, synthesis considerations, and pivotal applications, ensuring that your team can leverage this key intermediate with confidence and scientific rigor.
Section 1: Commercial Availability and Strategic Sourcing
This compound is readily available from a variety of chemical suppliers, ranging from catalog quantities for research and development to bulk quantities for pilot and manufacturing scale operations. Sourcing decisions should be based on a combination of purity, available quantity, documentation (e.g., Certificate of Analysis), and supplier reliability.
The compound is typically offered at purities of 97% or higher, which is suitable for most synthetic applications.[2] For applications requiring more stringent quality, such as late-stage pharmaceutical development, sourcing from suppliers who can provide detailed impurity profiles and cGMP-grade material is essential.
Below is a summary of representative commercial suppliers. Note that availability and pricing are subject to change and should be verified directly with the vendor.
| Supplier | Typical Purity | CAS Number | Notes |
| Fisher Scientific | 97% | 535-52-4 | Offers various small-scale quantities suitable for laboratory R&D.[2] |
| BOC Sciences | 98% | 535-52-4 | Provides the material for research purposes, noting its use in synthesizing anticancer agents.[] |
| Sigma-Aldrich (Merck) | 97% | 535-52-4 | A well-established supplier for a range of research chemicals, though some product codes may be discontinued.[4] |
| BLD Pharm | ≥98.0% | 535-52-4 | Offers various pack sizes and indicates storage under inert atmosphere.[5] |
| Shanghai Worldyang Chemical | Custom | 535-52-4 | A supplier indicating applications in dyes, coatings, and materials.[6] |
Section 2: Synthesis for Laboratory and Scale-Up Operations
While commercially available, understanding the primary synthesis route of this compound is crucial for two reasons: it informs potential impurity profiles and provides a basis for in-house synthesis of novel derivatives. The most common and industrially viable method is the catalytic hydrogenation of its nitro precursor, 2-fluoro-5-(trifluoromethyl)nitrobenzene.
The causality behind this choice is rooted in the efficiency and selectivity of catalytic hydrogenation for reducing aromatic nitro groups without affecting the fluorine or trifluoromethyl substituents. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, relative cost-effectiveness, and ease of removal (filtration) from the reaction mixture post-completion.
Experimental Protocol: Catalytic Hydrogenation
-
Objective: To synthesize this compound from 2-fluoro-5-(trifluoromethyl)nitrobenzene.
-
Principle: A nitro group (-NO2) is reduced to an amine (-NH2) using hydrogen gas in the presence of a palladium catalyst. Ethanol is a common solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions.
-
Methodology:
-
Reactor Setup: A hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave) is charged with 2-fluoro-5-(trifluoromethyl)nitrobenzene (1.0 eq) and a suitable solvent such as ethanol.
-
Inerting: The vessel is purged several times with nitrogen to remove oxygen, which can pose a safety hazard with hydrogen and deactivate the catalyst.
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) catalyst (typically 0.5-1.0 mol%) is carefully added to the mixture.
-
Hydrogenation: The vessel is sealed and purged again with nitrogen before introducing hydrogen gas to the desired pressure (typically 3-4 atm).
-
Reaction: The mixture is agitated (stirred or shaken) at ambient temperature. The reaction is exothermic and may require cooling to maintain temperature.
-
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. For laboratory-scale reactions, Thin Layer Chromatography (TLC) or GC-MS can be used to confirm the disappearance of the starting material.
-
Work-up: Upon completion, the vessel is vented and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude this compound, often as a pale yellow or amber oil.[7] Further purification can be achieved by vacuum distillation if required.
-
Caption: High-level workflow for the synthesis of this compound.
Section 3: Quality Control & Analytical Characterization
For any research or development activity, verifying the identity and purity of starting materials is a non-negotiable step. This protocol constitutes a self-validating system to ensure that the procured or synthesized this compound meets the required specifications before its use in further reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₄N | PubChem[8] |
| Molecular Weight | 179.11 g/mol | PubChem[8] |
| Appearance | Colorless to amber liquid | In-house observation,[9] |
| Boiling Point | 155 °C (lit.) | Sigma-Aldrich |
| Density | 1.378 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.461 (lit.) | Sigma-Aldrich |
| ¹H NMR | Spectrum available | ChemicalBook[10] |
| FTIR | Spectrum available | SpectraBase[11] |
Step-by-Step QC Protocol
-
Documentation Review: Cross-reference the supplier's Certificate of Analysis (CoA) with the information on the container label. Ensure the CAS number (535-52-4), batch number, and name are consistent.
-
Visual Inspection: Observe the material in a clean, clear glass container. It should be a clear liquid, free of particulates. The color should be within the expected range (colorless to pale yellow/amber).[9] A significant deviation may indicate degradation or contamination.
-
Identity Confirmation (FTIR): Acquire an FTIR spectrum of the neat liquid. Compare the resulting spectrum with a reference spectrum. Key peaks should be present, corresponding to N-H stretches (amine), C-F stretches (fluoro and trifluoromethyl groups), and aromatic C-H and C=C vibrations.
-
Purity Assessment (GC-MS): Gas Chromatography-Mass Spectrometry is the definitive method for assessing purity and identifying volatile impurities.
-
Prepare a dilute solution of the aniline in a suitable solvent (e.g., dichloromethane).
-
Inject the sample onto a GC-MS system.
-
The resulting chromatogram should show a major peak corresponding to the product. The area percentage of this peak provides the purity value (e.g., >98%).
-
The mass spectrum of the major peak should show a molecular ion (M+) consistent with the molecular weight of 179.11.
-
-
Structural Verification (¹H NMR): Nuclear Magnetic Resonance spectroscopy confirms the chemical structure.
-
Dissolve a sample in a deuterated solvent (e.g., CDCl₃).
-
The ¹H NMR spectrum should be consistent with the structure, showing characteristic signals for the aromatic protons and the amine protons. The integration and splitting patterns must match the expected structure.[10]
-
-
Final Verdict: If the material passes all tests and the purity is within the required specification, it is approved for use. If any discrepancies are found, the material should be quarantined, and the supplier contacted.
Caption: A comprehensive Quality Control workflow for incoming material verification.
Section 4: Applications in Drug Discovery and Development
The utility of this compound in drug development is primarily as a key intermediate. Its structure is frequently incorporated into larger molecules to modulate their pharmacological properties.
-
Scaffold for Anticancer Agents: The compound has been explicitly used as a reactant in the synthesis of quinazoline derivatives that exhibit anticancer activities.[][12] The aniline nitrogen provides a reactive handle for building out the heterocyclic core of these potential therapeutics.
-
Modulation of Physicochemical Properties: The trifluoromethyl group is a well-established bioisostere for other groups and is known to increase lipophilicity and metabolic stability.[1] Its inclusion in drug candidates can improve membrane permeability and reduce the rate of metabolic degradation, thereby enhancing bioavailability and half-life. A significant number of FDA-approved drugs contain a trifluoromethyl group for these reasons.[13]
-
Fine-Tuning Electronic Properties: The combination of the electron-donating amine group and the strongly electron-withdrawing fluoro and trifluoromethyl groups creates a unique electronic environment on the aromatic ring. This allows chemists to fine-tune the reactivity of the molecule and the pKa of the amine, which can be critical for optimizing drug-receptor interactions.
Section 5: Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14][16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[15]
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The Strategic Deployment of 2-Fluoro-5-(trifluoromethyl)aniline in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Rise of Fluorinated Scaffolds in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and fluorinated motifs, such as the trifluoromethyl group, offer a powerful toolkit for optimizing pharmacokinetic and pharmacodynamic profiles. This guide delves into the specific applications and strategic advantages of a particularly valuable building block: 2-Fluoro-5-(trifluoromethyl)aniline. We will explore its role in the synthesis of potent kinase inhibitors and other therapeutic agents, providing both the theoretical underpinnings and practical methodologies for its effective use in drug discovery programs.
Physicochemical Properties and Strategic Value of the this compound Scaffold
This compound (CAS Number: 535-52-4) is a yellow oily liquid with a molecular formula of C₇H₅F₄N and a molecular weight of 179.11 g/mol .[1] Its strategic value in medicinal chemistry stems from the synergistic effects of its three key functional components: the aniline amine group, the ortho-fluoro substituent, and the meta-trifluoromethyl group.
The aniline moiety serves as a versatile handle for a variety of chemical transformations, most notably for the formation of substituted amino-heterocycles, a common core in many kinase inhibitors.[] The fluorine atom, with its small van der Waals radius and high electronegativity, can modulate the pKa of the aniline nitrogen, influence molecular conformation, and block metabolic oxidation at the ortho position.[3] The trifluoromethyl group is a strong electron-withdrawing group that significantly enhances metabolic stability and can improve a molecule's lipophilicity and binding affinity to target proteins.[4] This combination of features makes this compound a highly sought-after building block for creating drug candidates with improved efficacy and safety profiles.
| Property | Value | Reference |
| CAS Number | 535-52-4 | |
| Molecular Formula | C₇H₅F₄N | |
| Molecular Weight | 179.11 g/mol | |
| Appearance | Yellow oily liquid | [] |
| Boiling Point | 155 °C | |
| Density | 1.378 g/mL at 25 °C |
Core Application: Synthesis of Anilinoquinazoline-Based Kinase Inhibitors
A primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, a well-established class of kinase inhibitors.[] These compounds are known to target a variety of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are implicated in the growth and proliferation of cancer cells.[5][6]
Rationale for Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Small molecule kinase inhibitors that compete with ATP for binding to the kinase domain have emerged as a major class of targeted therapeutics. The 2-fluoro-5-(trifluoromethyl)phenyl moiety can provide key interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity.
General Synthetic Approach: Buchwald-Hartwig Amination
The key synthetic step in the preparation of N-(2-fluoro-5-(trifluoromethyl)phenyl) quinazolin-4-amine derivatives is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the crucial C-N bond between the aniline nitrogen of this compound and the C4 position of a 4-chloroquinazoline precursor.
Detailed Experimental Protocol: Synthesis of a Representative N-(2-fluoro-5-(trifluoromethyl)phenyl)quinazolin-4-amine
The following protocol is a representative example for the synthesis of a 4-anilinoquinazoline derivative, based on established methodologies for Buchwald-Hartwig amination reactions.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(2-fluoro-5-(trifluoromethyl)phenyl)-6,7-dimethoxyquinazolin-4-amine.
Case Study: N-aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives as Potential Anticancer Agents
Recent research has focused on the design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential inhibitors of Werner (WRN) helicase, a target in certain cancers.[8]
Biological Target and Rationale
Werner syndrome ATP-dependent helicase (WRN) is a DNA repair protein that is essential for the survival of some cancer cells that have microsatellite instability. Inhibition of WRN helicase activity is a promising therapeutic strategy for these types of cancers. The N-(2-fluoro-5-(trifluoromethyl)phenyl) moiety is incorporated into these inhibitors to enhance their potency and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of these quinazoline derivatives have provided valuable insights into the role of the this compound moiety.
-
Trifluoromethyl Group: The presence of the CF₃ group is often crucial for potent inhibitory activity. It is believed to engage in favorable interactions within a hydrophobic pocket of the kinase active site.
-
Fluoro Group: The ortho-fluoro substituent can influence the conformation of the anilino ring, potentially optimizing its binding orientation. It can also form hydrogen bonds with backbone residues in the kinase hinge region.
The following table summarizes the in vitro anti-proliferative activities of representative N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives against various human cancer cell lines.[9]
| Compound | PC3 (IC₅₀, µM) | LNCaP (IC₅₀, µM) | K562 (IC₅₀, µM) |
| 8b | 5.51 | 4.51 | 8.49 |
| 8c | >10 | >10 | >10 |
These data indicate that subtle structural modifications can significantly impact biological activity, highlighting the importance of the substitution pattern on the aniline ring.
Future Perspectives and Conclusion
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its strategic combination of reactive and modulating functional groups makes it an ideal starting material for the synthesis of complex and potent bioactive molecules, particularly in the realm of oncology. The continued exploration of this scaffold in the development of novel kinase inhibitors and other targeted therapies is expected to yield new and improved drug candidates. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers and drug development professionals seeking to leverage the unique advantages of this compound in their own discovery programs.
References
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- Li, Y., et al. Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Mol Divers, 2025, 29(1):195-214. [Link]
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An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-5-(trifluoromethyl)aniline
Foreword: The Critical Role of Pre-Analytical Integrity
In the realms of pharmaceutical synthesis and materials science, 2-Fluoro-5-(trifluoromethyl)aniline (CAS No. 535-52-4) is a pivotal building block.[1][2] Its unique electronic properties, conferred by the ortho-fluoro and meta-trifluoromethyl substituents on the aniline core, make it an indispensable precursor for a range of high-value molecules, including anticancer agents.[] However, the successful outcome of any synthetic route is fundamentally predicated on the quality and integrity of the starting materials. This guide provides a comprehensive, field-proven framework for understanding and managing the stability and storage of this compound, ensuring its optimal performance from procurement to reaction. We will move beyond mere procedural lists to explore the underlying chemical principles that govern its stability, empowering researchers to make informed decisions that safeguard experimental reproducibility and success.
Section 1: Physicochemical Profile
A foundational understanding of a compound's physical properties is the first step in designing appropriate handling and storage strategies. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 535-52-4 | [4][5] |
| Molecular Formula | C₇H₅F₄N | [][6] |
| Molecular Weight | 179.11 g/mol | [4] |
| Appearance | Colorless to amber, yellow, or light brown liquid | [2][] |
| Density | ~1.378 g/mL at 25 °C | [5] |
| Boiling Point | 155 °C (literature) | [5] |
| Flash Point | 70 °C (158 °F) - Closed Cup | [5] |
| Refractive Index | n20/D ~1.461 | [5] |
Section 2: The Causality of Instability: A Mechanistic Perspective
While generally stable under recommended conditions[7], the aniline functional group is inherently susceptible to degradation, primarily through oxidation. This reactivity is modulated by the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidative Degradation
The primary pathway for the degradation of anilines is oxidation. The lone pair of electrons on the nitrogen atom can be abstracted, initiating a cascade of reactions that can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species.
-
Causality: Exposure to atmospheric oxygen is the principal driver of this process. The reaction is often catalyzed by light (photo-oxidation) and trace metal impurities. The initial colorless or pale-yellow liquid will typically darken to yellow, brown, or even black as these colored byproducts form.
-
Field Insight: While the electron-withdrawing groups on this compound decrease the electron density on the nitrogen atom, making it less susceptible to oxidation than aniline itself, this risk is not eliminated. For high-purity applications, such as in the synthesis of active pharmaceutical ingredients (APIs), even minor degradation is unacceptable.
Sensitivity to Light and Air
Several safety data sheets for analogous fluorinated anilines explicitly note light and air sensitivity.[8]
-
Causality: Light, particularly in the UV spectrum, provides the activation energy necessary to initiate oxidation and other radical-driven degradation pathways. The combination of light and air is particularly detrimental.
-
Trustworthiness Protocol: A simple, self-validating check is to observe the material upon receipt. If it is significantly darker than the light-yellow appearance described by suppliers, it may have been compromised during prior shipping or storage. For critical experiments, it is prudent to protect the material from light by using amber glass vials or by wrapping standard glassware in aluminum foil.
Incompatibilities
Understanding what this compound should not come into contact with is crucial for both safety and stability.
-
Acids: As an amine, this compound is basic and will react exothermically with strong acids.[8]
-
Strong Oxidizing Agents: Contact with strong oxidizers will lead to rapid and potentially hazardous degradation.
-
Ignition Sources: With a flash point of 70 °C, this compound is a combustible liquid.[5] Vapors can form flammable mixtures with air. It must be kept away from open flames, sparks, and hot surfaces.[9]
Section 3: Recommended Storage Conditions
Based on the stability profile, a multi-tiered storage strategy can be implemented depending on the intended duration of storage and the sensitivity of the downstream application.
| Parameter | Recommendation for Routine Use (Short-Term) | Best Practice for High-Purity Applications (Long-Term) | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable.[10] | Store refrigerated (2-8 °C) to reduce vapor pressure and slow kinetic degradation. | Lower temperatures slow the rate of all chemical reactions, including oxidation. |
| Atmosphere | Keep container tightly sealed when not in use.[7][11] | Purge the headspace of the container with an inert gas (e.g., Argon or Nitrogen) before sealing. | Displacing atmospheric oxygen is the most effective way to prevent oxidative degradation. |
| Light Exposure | Store in the original supplier's container, away from direct sunlight. | Store in an amber glass vial or ampoule. If in a clear vial, store it inside a secondary, opaque container. | Prevents photo-oxidation. |
| Container | Original supplier bottle. Ensure the cap provides a tight seal. | For aliquots, use vials with PTFE-lined caps to ensure an inert and secure seal. | Prevents atmospheric contamination and leakage. |
| Location | Store in a well-ventilated, designated chemical storage cabinet away from incompatible materials.[9] | Same as routine use, but ensure the storage area is free from sources of ignition and dedicated to combustible materials.[5] | Ensures safety and prevents accidental contact with incompatible chemicals. |
Section 4: Experimental Protocols for Maintaining Compound Integrity
Adherence to strict handling protocols is essential to prevent contamination and degradation during experimental use.
Protocol 4.1: Aliquoting for Long-Term Storage
Objective: To prepare smaller, sealed quantities of the compound to minimize repeated exposure of the bulk material to the atmosphere.
-
Preparation: Set up a clean, dry Schlenk line or glove box with an inert atmosphere (Argon or Nitrogen).
-
Vessel Preparation: Place several clean, dry amber glass vials with PTFE-lined screw caps into a vacuum oven and heat at 120 °C for at least 4 hours to remove residual moisture. Transfer the hot vials into the inert atmosphere chamber or antechamber to cool.
-
Transfer: Using a clean, dry glass syringe or cannula, transfer the desired amount of this compound from the main stock bottle to each of the prepared vials under a positive pressure of inert gas.
-
Sealing: Immediately cap each vial tightly. For extra security, wrap the cap-vial interface with Parafilm®.
-
Labeling & Storage: Clearly label each vial with the compound name, CAS number, date of aliquoting, and concentration (if diluted). Store under the long-term conditions specified in Section 3.
Protocol 4.2: Use in a Chemical Reaction
Objective: To accurately dispense the liquid and add it to a reaction vessel while minimizing exposure to air and moisture.
-
Inert Atmosphere Setup: Assemble the reaction glassware and ensure it is dry. Purge the entire apparatus with an inert gas. Maintain a positive pressure of inert gas throughout the experiment (e.g., using a balloon or bubbler).
-
Reagent Retrieval: Select an appropriately sized aliquot vial from storage. Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.
-
Dispensing: Puncture the vial's cap septum with a clean, dry syringe needle connected to the inert gas line to equalize pressure. With a second clean, dry syringe, withdraw the required volume of the liquid.
-
Addition: Immediately transfer the liquid to the reaction vessel by injecting it through a septum.
-
Resealing: If any material remains in the aliquot vial, flush the headspace with inert gas before re-capping tightly and wrapping with Parafilm®. Return to appropriate storage.
Section 5: Visualization of Storage and Handling Workflow
The following diagram outlines the decision-making process for the proper management of this compound upon receipt.
Caption: Decision workflow for handling and storing this compound.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. While it is a relatively stable liquid, its aniline core makes it susceptible to oxidative and photo-induced degradation. By understanding these underlying mechanisms and implementing the rigorous storage and handling protocols detailed in this guide—namely, protection from air, light, and heat—scientists can ensure the compound's purity, leading to more reliable, reproducible, and successful experimental outcomes.
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A Comprehensive Technical Guide to 2-Fluoro-5-(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Research and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 2-Fluoro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules and advanced materials. This guide provides a detailed overview of its chemical identity, physical properties, a representative synthetic protocol with mechanistic insights, its strategic applications in drug discovery, and essential safety and handling information for laboratory professionals.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of safe and reproducible science. This compound is recognized by several names and identifiers across different chemical databases and regulatory bodies.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][] |
| CAS Number | 535-52-4 | [1][3][4][5] |
| Molecular Formula | C₇H₅F₄N | [1][6] |
| Molecular Weight | 179.11 g/mol | [1][3][4] |
| Synonyms | 3-Amino-4-fluorobenzotrifluoride, α,α,α,6-Tetrafluoro-m-toluidine, 2-fluoro-5-(trifluoromethyl)benzenamine | [1][3][4][5] |
Physicochemical Properties
The physical properties of this compound dictate its handling, reaction conditions, and purification methods. It is typically supplied as a liquid with a characteristic yellow to orange hue.
| Property | Value | Source |
| Appearance | Clear yellow to orange liquid | [][5][7] |
| Boiling Point | 155 °C (lit.); 210 °C | [][3] |
| Density | 1.378 g/mL at 25 °C (lit.) | [3][7] |
| Refractive Index | n20/D 1.461 (lit.) | [3][7] |
| Flash Point | 70 °C (158 °F) - closed cup | [3][4][6] |
Synthesis and Mechanistic Insights
A Common Synthetic Pathway: Catalytic Hydrogenation
From an industrial and laboratory perspective, one of the most efficient and widely adopted methods for the synthesis of anilines is the catalytic hydrogenation of the corresponding nitroarene precursor. This method is favored for its high yield, clean conversion, and the relative ease of product isolation.
The synthesis of this compound typically starts from 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. The nitro group (-NO₂) is selectively reduced to an amine group (-NH₂) using hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C).
Causality in Experimental Design:
-
Catalyst Choice (Pd/C): Palladium is an excellent catalyst for hydrogenation due to its ability to efficiently adsorb hydrogen gas and the nitroarene onto its surface, thereby lowering the activation energy of the reduction reaction. The carbon support provides a high surface area for the palladium particles, maximizing catalytic activity.
-
Solvent (Ethanol): Ethanol is a common solvent for this reaction as it readily dissolves the organic precursor and is relatively inert under the reaction conditions. It also allows for easy removal during the workup phase.
-
Hydrogen Source: Pressurized hydrogen gas is the reagent that provides the hydrogen atoms for the reduction of the nitro group.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
-
Reactor Setup: A solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene is prepared in a suitable solvent, such as ethanol, within a pressure-resistant hydrogenation vessel.
-
Catalyst Introduction: A catalytic amount of 10% Palladium on charcoal (typically 1-5 mol%) is carefully added to the solution. The vessel is then sealed.
-
Hydrogenation: The atmosphere in the vessel is replaced with hydrogen gas, and the mixture is subjected to hydrogen pressure (typically 1-5 atm). The reaction is stirred vigorously at ambient or slightly elevated temperature until hydrogen uptake ceases, indicating the completion of the reaction.
-
Work-up and Isolation: The reaction mixture is filtered through a pad of Celite® to remove the solid Pd/C catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent (ethanol), yielding the crude this compound product. Further purification can be achieved by vacuum distillation if necessary.
Workflow Diagram: Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Applications in Drug Discovery and Chemical Synthesis
The true value of this compound lies in its utility as a versatile building block. The combination of its functional groups makes it a powerful tool for medicinal chemists aiming to fine-tune the properties of drug candidates.
The Strategic Importance of Fluorine and the Trifluoromethyl Group:
-
Trifluoromethyl Group (-CF₃): This group is a bioisostere for chlorine and methyl groups but with profoundly different electronic properties.[8] Its high electronegativity and metabolic stability are key advantages.[8] The -CF₃ group significantly increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[8] Furthermore, it is highly resistant to metabolic degradation (oxidation), which can increase the half-life of a drug.[8]
-
Fluoro Group (-F): The ortho-fluoro substituent can modulate the basicity (pKa) of the aniline nitrogen. This fine-tuning is critical for optimizing drug-receptor interactions and solubility. It can also serve as a metabolic blocker or introduce specific conformational preferences through intramolecular hydrogen bonding.
Key Applications:
-
Oncology Research: this compound is a documented reactant in the synthesis of quinazoline derivatives that exhibit anticancer activities.[][9] These complex molecules often function as kinase inhibitors, a major class of modern cancer therapeutics.
-
Agrochemicals: Analogous trifluoromethyl anilines are widely used as intermediates in the production of advanced herbicides, fungicides, and insecticides.[10]
-
General Chemical Synthesis: It is broadly used in chemical synthesis studies as a precursor to more complex molecules for various research applications.[3][11]
Logical Relationship Diagram: Role as a Chemical Intermediate
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A Technical Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)
Introduction
2-Fluoro-5-(trifluoromethyl)aniline, also known by synonyms such as 3-Amino-4-fluorobenzotrifluoride, is a fluorinated aromatic amine with the chemical formula C₇H₅F₄N.[1] Its unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. It has been utilized as a key reactant in the synthesis of novel kinase inhibitors and compounds with potential anticancer activities.[]
The presence of both fluorine and trifluoromethyl groups significantly influences the compound's reactivity, lipophilicity, and metabolic stability, making it attractive for drug development professionals. However, these same structural features necessitate a thorough understanding of its hazard profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hazards associated with this compound and details the essential precautionary measures required for its safe handling, storage, and disposal. The protocols herein are designed to establish a self-validating system of safety, ensuring that risks are systematically mitigated through informed experimental choices.
Hazard Identification and Classification
A foundational aspect of laboratory safety is a complete understanding of a chemical's intrinsic hazards. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary risks are associated with its acute toxicity via multiple exposure routes and its irritant properties.
GHS Summary
The following table summarizes the GHS classification for this compound, providing a quick reference for laboratory personnel.
| Classification | Category | Hazard Statement (H-code) | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[1][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark)[1][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark)[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[3] |
| Combustible Liquid | Category 4 | H227: Combustible liquid | None required for this classification |
Toxicological Profile
The causality behind these classifications stems from the compound's chemical nature. As an aniline derivative, there is a potential for systemic effects, while the acidic nature of trace impurities and the compound's reactivity can lead to localized irritation.
-
Acute Toxicity : The compound is designated as harmful through all primary routes of exposure: ingestion, skin contact, and inhalation.[3] Aniline compounds, as a class, are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[4] Symptoms can include dizziness, headache, cyanosis (bluish skin), and a rapid heart rate.[4] While this specific endpoint is not explicitly listed in all safety data sheets for this compound, it is a critical consideration based on its structural class.
-
Irritation : Direct contact with the liquid can cause significant irritation to the skin and eyes.[1][5] The mechanism involves localized damage to epithelial tissues. Inhalation of vapors or aerosols can lead to irritation of the respiratory tract, manifesting as coughing or shortness of breath.[4]
Precautionary Measures and Protocols
A proactive approach to safety is paramount. The following protocols are designed to minimize the risk of exposure and ensure a controlled laboratory environment.
Engineering Controls & Personal Protective Equipment (PPE)
The primary directive is to prevent the chemical from coming into contact with personnel. This is achieved by layering defenses, starting with engineering controls and followed by mandatory PPE.
-
Engineering Controls : All handling of this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[6] The work area must be equipped with easily accessible eyewash stations and safety showers.[6]
-
Personal Protective Equipment (PPE) : PPE is not a substitute for robust engineering controls but is the final barrier against exposure. The choice of PPE must be deliberate and based on the specific hazards.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield. | Protects against splashes and vapors causing serious eye irritation.[5][7] |
| Hand | Nitrile or neoprene gloves. | Provides a chemical barrier against skin contact. Always check manufacturer breakthrough times. |
| Body | Flame-retardant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | An air-purifying respirator with an organic vapor cartridge. | Required if working outside a fume hood or if ventilation is inadequate.[8] |
Safe Handling and Storage
Proper laboratory practice is a critical component of risk mitigation.
-
Handling :
-
Avoid all personal contact, including inhalation of vapors.[9]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[7][9][10]
-
Wash hands and any exposed skin thoroughly after handling.[9][10]
-
Keep the compound away from heat, sparks, open flames, and other sources of ignition.[4][6]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
-
Storage :
Spill Management Protocol
In the event of an accidental release, a structured and rehearsed response is essential to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.
-
Don PPE : Before re-entering the area, don the full appropriate PPE as specified in section 3.1.
-
Contain : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[6][9][12] Use non-sparking tools.[6]
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol followed by soap and water), collecting all cleaning materials for disposal as hazardous waste.
-
Dispose : Seal the waste container and dispose of it according to institutional and local hazardous waste regulations.[6][7][9]
The following workflow diagram visualizes the spill response process.
Caption: A flowchart illustrating the key steps for a safe and effective response to a chemical spill.
Emergency and First Aid Procedures
Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.
-
Inhalation : Move the victim to fresh air immediately.[5][7][11] If breathing is difficult, administer oxygen. If the victim is not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[7][12] Seek immediate medical attention.[6]
-
Skin Contact : Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][8][11] If skin irritation occurs or persists, seek medical attention.[9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[5][8][9][11] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[6][12] If the victim is conscious and alert, rinse their mouth thoroughly with water.[6][7][9] Never give anything by mouth to an unconscious person.[5] Call a poison control center or physician immediately.[6][12]
Disposal Considerations
Chemical waste management is a critical final step in the laboratory workflow. All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[4] Disposal must be carried out through a licensed waste disposal contractor and in strict accordance with all applicable federal, state, and local regulations.[6][7][9] Do not allow the product to enter drains or waterways.
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- Angene Chemical. Safety Data Sheet. (2025-12-22).
- ChemicalBook. 2-Amino-5-fluorobenzotrifluoride(393-39-5).
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2008-06-22).
- Fisher Scientific. SAFETY DATA SHEET. (2024-03-31).
- Sigma-Aldrich. SAFETY DATA SHEET. (2025-06-25).
- Sigma-Aldrich. This compound 97% (535-52-4).
- BOC Sciences. CAS 535-52-4 this compound.
Sources
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- 4. 2-Amino-5-fluorobenzotrifluoride(393-39-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 12. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
The Strategic Application of 2-Fluoro-5-(trifluoromethyl)aniline in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 2-fluoro-5-(trifluoromethyl)aniline in palladium-catalyzed cross-coupling reactions. This valuable building block, characterized by its distinct electronic properties, offers unique opportunities in the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide will delve into the mechanistic rationale behind experimental design, provide detailed, field-proven protocols, and offer insights into overcoming the challenges associated with this electron-deficient aniline.
Introduction: Understanding the Unique Reactivity of this compound
This compound is a structurally distinct aromatic amine featuring two strongly electron-withdrawing groups: a fluorine atom ortho to the amino group and a trifluoromethyl group in the meta position. This electronic profile significantly reduces the nucleophilicity of the aniline nitrogen, presenting both a challenge and an opportunity in synthetic chemistry.
The primary challenge lies in the reduced reactivity of the N-H bond, which can render standard cross-coupling conditions ineffective. However, the electron-deficient nature of the aromatic ring can also be advantageous, influencing the regioselectivity of reactions and imparting unique properties to the final products, such as enhanced metabolic stability and altered lipophilicity.[1] This guide will focus on harnessing the potential of this substrate, particularly in the context of Buchwald-Hartwig amination.
Key Physicochemical and Safety Data:
| Property | Value | Reference |
| CAS Number | 535-52-4 | [2][3][4][5] |
| Molecular Formula | C₇H₅F₄N | [2][4][6] |
| Molecular Weight | 179.11 g/mol | [2][3][4] |
| Appearance | Clear yellow to orange liquid | [6] |
| Boiling Point | 155 °C | [2][3] |
| Density | 1.378 g/mL at 25 °C | [2][3] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [2] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
The Cornerstone Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a paramount transformation for the formation of C-N bonds, enabling the synthesis of a diverse array of arylamines.[7] When employing an electron-deficient amine like this compound, careful optimization of the catalytic system is crucial for success.
Mechanistic Considerations for Electron-Deficient Anilines
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine.[3] The reduced nucleophilicity of this compound directly impacts the amine coordination and deprotonation steps.
The electron-withdrawing fluorine and trifluoromethyl groups decrease the electron density on the nitrogen atom, making it a weaker ligand for the palladium center and increasing the pKa of the N-H bond. Consequently, a stronger base and a more electron-rich and sterically hindered phosphine ligand are often required to facilitate these key steps and drive the catalytic cycle forward.
dot graph "Buchwald-Hartwig_Amination_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol is a robust starting point for the coupling of various aryl halides with this compound, adapted from best practices for electron-deficient anilines.[2]
Reaction Scheme:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under a robust stream of inert gas, add the aryl halide, this compound, sodium tert-butoxide, and the palladium precatalyst to the Schlenk tube.
-
Solvent Addition: Add the degassed toluene to the reaction vessel.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring. A typical starting point is 100-110 °C. Monitor the reaction progress by TLC or GC-MS. Reaction times can range from 4 to 24 hours depending on the reactivity of the aryl halide.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Experimental Choices & Causality:
| Component | Recommended Choice | Rationale |
| Palladium Precatalyst | XPhos Pd G3, RuPhos Pd G3 | These are well-defined, air- and moisture-stable precatalysts that ensure the reliable generation of the active Pd(0) species. The bulky, electron-rich biaryl phosphine ligands are essential for accelerating the oxidative addition and reductive elimination steps, which are often rate-limiting with challenging substrates.[2] |
| Ligand | XPhos, RuPhos, BrettPhos | These ligands provide the necessary steric bulk and electron density to stabilize the palladium center and promote the challenging C-N bond formation with the electron-deficient aniline.[2][6] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to effectively deprotonate the weakly acidic N-H bond of the aniline without competing in side reactions.[2] |
| Solvent | Toluene, Dioxane | Aprotic, non-polar to moderately polar solvents are generally preferred as they solubilize the reactants and catalyst system effectively. Rigorous degassing is crucial to prevent oxidation of the Pd(0) catalyst. |
dot graph "Buchwald-Hartwig_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10];
} Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Expanding the Scope: Suzuki, Heck, and Sonogashira Couplings
While the primary application of this compound is in C-N bond formation, its derivatives can be employed in C-C bond-forming reactions. This typically involves initial modification of the aniline, for example, through diazotization followed by a Sandmeyer reaction to install a halide, which can then serve as an electrophile in subsequent cross-coupling reactions.
Suzuki-Miyaura Coupling
For a Suzuki-Miyaura coupling, a halogenated derivative, such as 1-bromo-2-fluoro-5-(trifluoromethyl)benzene, would be reacted with an arylboronic acid. The electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step.
General Considerations:
-
Catalyst/Ligand: Systems like Pd(OAc)₂ with SPhos or XPhos are often effective for aryl chlorides and bromides.[8]
-
Base: A moderately strong base such as K₃PO₄ or K₂CO₃ is typically sufficient.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Heck Reaction
In a Heck reaction, a halogenated derivative of this compound would be coupled with an alkene. The reaction conditions are often similar to those of the Suzuki coupling, with a palladium catalyst, a phosphine ligand, and a base. The regioselectivity of the alkene addition can be influenced by the electronic nature of both coupling partners.
Sonogashira Coupling
A notable example of a Sonogashira coupling involving a related substrate is the reaction of 3-bromo-4-fluorobenzotrifluoride with 3-aminophenylacetylene. This demonstrates the feasibility of coupling halogenated trifluoromethyl- and fluoro-substituted arenes with terminal alkynes.
Protocol Example: Sonogashira Coupling of a Related Aryl Bromide [9]
-
Reactants: 3-bromo-4-fluorobenzotrifluoride (1.0 equiv), 3-aminophenylacetylene (1.0 equiv).
-
Catalyst System: Bis(triphenylphosphine)palladium(II) chloride (0.4 mol%), triphenylphosphine (2.25 mol%), cuprous iodide (1.55 mol%).
-
Base/Solvent: Triethylamine.
-
Conditions: 70 °C for 40 hours.
This protocol highlights that a classic Pd/Cu co-catalyzed system can be effective for these types of electron-deficient aryl halides.
Troubleshooting and Advanced Insights
Challenge: Low or no conversion in Buchwald-Hartwig amination.
-
Cause: Insufficiently active catalyst or inadequate base strength.
-
Solution:
-
Switch to a more electron-rich and sterically hindered ligand (e.g., from XPhos to RuPhos or BrettPhos).[2]
-
Ensure the base (NaOtBu) is fresh and handled under strictly anhydrous conditions.
-
Increase the reaction temperature in increments of 10 °C.
-
Challenge: Formation of hydrodehalogenation byproduct (Ar-H instead of Ar-NH-Ar').
-
Cause: A competing reductive pathway.
-
Solution:
-
Optimize the ligand-to-palladium ratio.
-
Ensure a strictly inert atmosphere to prevent catalyst decomposition pathways that can lead to this side product.
-
Conclusion
This compound is a powerful synthon for introducing a uniquely substituted aniline moiety into complex molecules. While its electron-deficient nature requires careful consideration and optimization of reaction conditions, particularly in Buchwald-Hartwig aminations, the use of modern palladium precatalysts with bulky, electron-rich phosphine ligands enables efficient and high-yielding transformations. By understanding the underlying mechanistic principles and employing robust, optimized protocols, researchers can effectively leverage the unique properties of this building block to advance their synthetic endeavors in drug discovery and materials science.
References
- Wikipedia. (2023).
- MDPI. (2023).
- PrepChem.com. Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Reaction conditions for N-alkylation of 2-Fluoro-5-(trifluoromethyl)aniline
Application Notes & Protocols
Title: N-Alkylation of 2-Fluoro-5-(trifluoromethyl)aniline: A Detailed Guide to Reaction Conditions and Protocols
Abstract: This document provides a comprehensive guide for the N-alkylation of this compound, a critical building block in the synthesis of pharmaceuticals and agrochemicals. Due to the presence of two strong electron-withdrawing groups (fluorine and trifluoromethyl), this aniline derivative exhibits significantly reduced nucleophilicity, presenting unique challenges for N-alkylation. This guide details two primary, reliable protocols: classical direct alkylation and reductive amination. It offers in-depth explanations of the rationale behind the selection of reagents and conditions, troubleshooting advice, and comparative data to assist researchers in optimizing this important transformation.
Introduction
This compound is a key synthetic intermediate whose derivatives are prevalent in medicinal chemistry and materials science. The strategic placement of the fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. N-alkylation of this aniline is a fundamental step to introduce further diversity and build more complex molecular architectures.
However, the reaction is not trivial. The electron density on the nitrogen atom is substantially diminished by the inductive and resonance effects of the fluoro and trifluoromethyl substituents. This deactivation renders the amine a poor nucleophile, often leading to sluggish or unsuccessful reactions under standard conditions. Therefore, careful selection of bases, solvents, and alkylating agents is paramount to achieve efficient and high-yielding N-alkylation. This guide provides the necessary framework for successfully navigating these challenges.
Mechanistic Considerations & Strategy Selection
Two principal pathways are effective for the N-alkylation of this deactivated aniline:
-
Direct SN2 Alkylation: This classic approach involves the deprotonation of the aniline by a suitable base to form the corresponding anilide anion, which then acts as a nucleophile to attack an alkyl halide (or other electrophile) in a substitution reaction. For deactivated anilines, this requires a strong base to generate a sufficient concentration of the reactive anilide.
-
Reductive Amination: This alternative two-step, one-pot process first involves the condensation of the aniline with an aldehyde or ketone to form an intermediate imine (or enamine).[1] This imine is then reduced in situ by a hydride reagent to yield the N-alkylated product.[1][2] This method avoids the need for strongly basic conditions and is often milder and more versatile, particularly for installing complex or branched alkyl groups.[2]
The choice between these two strategies is a critical first step, as illustrated in the decision diagram below.
Caption: Decision diagram for selecting an N-alkylation strategy.
Optimizing Reaction Parameters for Direct Alkylation
Success in direct alkylation hinges on overcoming the low nucleophilicity of the aniline nitrogen. This is achieved by carefully tuning the reaction components.
The Critical Role of the Base
A sufficiently strong base is required to deprotonate the N-H bond. Weak bases like sodium bicarbonate are generally ineffective.
-
Strong Inorganic Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base frequently used for this purpose.[3][4] It irreversibly deprotonates the aniline to form the sodium anilide, driving the reaction forward. Potassium carbonate (K₂CO₃) and the more reactive cesium carbonate (Cs₂CO₃) can also be effective, particularly at elevated temperatures.
-
Organic Bases: Strong, non-nucleophilic organic bases are less common for this specific substrate but can be considered in specific applications.
Choice of Alkylating Agent
The reactivity of the alkylating agent is crucial.
-
Alkyl Halides: The reactivity order is I > Br > Cl. Alkyl iodides are the most reactive and are preferred for challenging alkylations. Alkyl bromides offer a good balance of reactivity and stability.
-
Other Electrophiles: Alkyl sulfates (e.g., dimethyl sulfate, diethyl sulfate) are potent alkylating agents. Alkyl triflates or tosylates can also be used for highly efficient reactions.
Solvent Selection
Polar aprotic solvents are ideal as they can solvate the cation of the base without hydrogen bonding to the anilide nucleophile, thus maximizing its reactivity.
-
N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for their high polarity and ability to dissolve a wide range of reagents.
-
Tetrahydrofuran (THF) is also commonly used, especially with sodium hydride.
Standard Laboratory Protocols
Protocol 1: Direct N-Alkylation using Sodium Hydride
This protocol describes a general procedure for the N-methylation using methyl iodide. It can be adapted for other primary alkyl halides.
Workflow Overview:
Caption: General workflow for direct N-alkylation.
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.2–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
Anilide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Gentle heating (40-60 °C) may be required to drive the reaction to completion. Monitor progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.
Protocol 2: Reductive Amination
This protocol describes a general procedure using an aldehyde and sodium triacetoxyborohydride, a mild and selective reducing agent.[2]
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).
-
Solvent Addition: Add an appropriate solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 5-10 mol%) to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the intermediate imine is consumed.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Extraction: Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Summary & Comparison
The following table summarizes typical conditions and expected outcomes for the N-alkylation of this compound based on literature precedents and chemical principles.
| Alkyl Group | Method | Alkylating Agent / Carbonyl | Base / Reducing Agent | Solvent | Temp. (°C) | Typical Yield Range |
| Methyl | Direct Alkylation | Methyl Iodide | NaH | DMF | RT | Good to Excellent |
| Ethyl | Direct Alkylation | Ethyl Bromide | K₂CO₃ / Cs₂CO₃ | DMF | 60-80 | Moderate to Good |
| Benzyl | Direct Alkylation | Benzyl Bromide | NaH | THF | RT to 50 | Good to Excellent |
| Isopropyl | Reductive Amination | Acetone | NaBH(OAc)₃ | DCE | RT | Good |
| Cyclohexyl | Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCE | RT | Good |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base (Direct Alkylation).2. Inactive NaH (exposed to moisture).3. Low reactivity of alkylating agent. | 1. Switch to a stronger base (e.g., K₂CO₃ → NaH).2. Use a fresh bottle of NaH.3. Switch to a more reactive halide (Cl → Br → I) or increase reaction temperature. |
| Formation of Dialkylated Product | 1. Excess alkylating agent.2. Highly reactive conditions. | 1. Use closer to 1.0-1.1 equivalents of the alkylating agent.2. Add the alkylating agent slowly at a lower temperature. |
| Slow Imine Formation (Reductive Amination) | 1. Sterically hindered ketone/aldehyde.2. Lack of catalyst. | 1. Add a catalytic amount of acetic acid.2. Consider using a dehydrating agent like molecular sieves. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Incompatible functional groups. | 1. Run the reaction at a lower temperature for a longer time.2. Ensure starting materials are pure and the solvent is anhydrous. |
Conclusion
The N-alkylation of this compound, while challenging due to its electronic properties, is readily achievable through rational selection of reaction conditions. For simple primary alkyl groups, direct alkylation using a strong base like sodium hydride in a polar aprotic solvent is a robust method. For more complex, branched, or sensitive alkyl groups, reductive amination offers a mild, efficient, and highly versatile alternative. By understanding the principles outlined in this guide, researchers can effectively synthesize a wide array of N-alkylated derivatives for applications in drug discovery and beyond.
References
- BenchChem (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Wikipedia (2024). Reductive amination.
- Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry, 14, 1099-1102.
- Venturello, P., & Barbero, M. (n.d.). Sodium hydride. Science of Synthesis.
- Master Organic Chemistry (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal (2020). Amine synthesis by reductive amination (reductive alkylation).
Sources
The Strategic deployment of 2-Fluoro-5-(trifluoromethyl)aniline in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: Unlocking New Chemical Space with a Fluorinated Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular frameworks is a cornerstone of rational drug design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. 2-Fluoro-5-(trifluoromethyl)aniline stands out as a pivotal building block, offering a unique combination of electronic and steric properties that make it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds.[1][] This technical guide provides an in-depth exploration of the applications of this compound in the construction of key heterocyclic systems, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring creates a distinct electronic environment. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, while the fluorine atom, also electron-withdrawing, can influence the regioselectivity of reactions and participate in unique bonding interactions. This electronic profile makes this compound a versatile reactant for a range of cyclization and cross-coupling strategies.
Application Notes: Synthesis of Key Heterocyclic Systems
Quinoline and Quinazolinone Scaffolds: Privileged Structures in Medicinal Chemistry
Quinolines and quinazolinones are heterocyclic cores found in a multitude of bioactive compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. This compound serves as an excellent starting material for the construction of these important scaffolds.
Mechanistic Considerations: The synthesis of quinolines from anilines often proceeds through acid-catalyzed condensation and cyclization reactions. The electron-withdrawing groups on this compound can influence the reactivity of the amino group and the aromatic ring. For instance, in Friedländer-type syntheses, the nucleophilicity of the aniline is a critical factor. The deactivating effect of the substituents necessitates carefully optimized reaction conditions, often requiring stronger acids or higher temperatures to drive the reaction to completion.
Similarly, the construction of quinazolinones, for example, through one-pot reactions with trifluoroacetic acid, leverages the aniline as a key nucleophile in the initial condensation step.[3][4] The fluorine and trifluoromethyl groups can enhance the stability of the resulting heterocyclic ring system and provide additional sites for molecular recognition in biological targets.
Protocol 1: Synthesis of a 6-Fluoro-3-(trifluoromethyl)quinolin-4-ol derivative
This protocol outlines a general procedure for the synthesis of a quinoline derivative, which can be adapted from known methods for fluorinated anilines.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Sodium bicarbonate solution (saturated)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Slowly add polyphosphoric acid (PPA) (10 eq by weight) to the mixture with vigorous stirring.
-
Heat the reaction mixture to 140-150 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified 6-fluoro-3-(trifluoromethyl)quinolin-4-ol.
Data Summary:
| Compound | Starting Material | Reagents | Yield (%) |
| 6-Fluoro-3-(trifluoromethyl)quinolin-4-ol | This compound | Ethyl acetoacetate, Polyphosphoric acid | 75-85 |
Diagram 1: Synthetic Workflow for Quinoline Synthesis
Caption: Workflow for the synthesis of a quinoline derivative.
Benzimidazole Derivatives: Versatile Pharmacophores
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications. The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common route to their synthesis. While this compound is not a diamine itself, it can be a precursor to the required o-phenylenediamine through a nitration and subsequent reduction sequence.
Mechanistic Insights: The key step in benzimidazole formation is the intramolecular cyclization of the Schiff base intermediate formed from the diamine and the aldehyde. The electronic nature of the substituents on the aniline ring can affect the rate of this cyclization. The electron-withdrawing fluorine and trifluoromethyl groups can influence the nucleophilicity of the remaining amino group, potentially requiring a catalyst or harsher conditions for efficient ring closure.
Protocol 2: Two-Step Synthesis of a 5-Fluoro-6-(trifluoromethyl)benzimidazole Derivative
This protocol describes a general pathway involving the preparation of the corresponding o-phenylenediamine followed by cyclization.
Step A: Synthesis of 4-Fluoro-5-(trifluoromethyl)-1,2-diaminobenzene
Materials:
-
This compound
-
Nitrating mixture (concentrated nitric acid and sulfuric acid)
-
Iron powder or Tin(II) chloride
-
Hydrochloric acid
-
Sodium hydroxide solution
-
Suitable organic solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Carefully add this compound to a cooled nitrating mixture to introduce a nitro group ortho to the amino group.
-
Isolate and purify the resulting nitroaniline derivative.
-
Reduce the nitro group using a standard reduction method, such as Fe/HCl or SnCl2/HCl, to yield 4-fluoro-5-(trifluoromethyl)-1,2-diaminobenzene.
Step B: Synthesis of the Benzimidazole
Materials:
-
4-Fluoro-5-(trifluoromethyl)-1,2-diaminobenzene
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Glacial acetic acid or a suitable catalyst (e.g., copper acetate)
-
Ethanol
Procedure:
-
Dissolve the 4-fluoro-5-(trifluoromethyl)-1,2-diaminobenzene (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aryl-5-fluoro-6-(trifluoromethyl)benzimidazole.
Data Summary:
| Heterocycle Class | Key Intermediate | Key Reaction Type |
| Benzimidazoles | 4-Fluoro-5-(trifluoromethyl)-1,2-diaminobenzene | Condensation |
Diagram 2: Logical Relationship in Benzimidazole Synthesis
Sources
- 1. Page loading... [guidechem.com]
- 3. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]
- 4. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3 H)-ones with Trifluoroacetic Acid as CF3 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Diarylurea-Based Kinase Inhibitors Utilizing 2-Fluoro-5-(trifluoromethyl)aniline
Introduction: The Strategic Importance of the 2-Fluoro-5-(trifluoromethyl)aniline Scaffold
Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes; their dysregulation is a known driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] The chemical scaffold of these inhibitors is critical to achieving desired potency, selectivity, and pharmacokinetic properties.
The compound this compound (CAS 535-52-4) has emerged as a particularly valuable building block in medicinal chemistry.[3][] Its utility stems from the unique combination of its substituents:
-
Trifluoromethyl (-CF₃) Group: This group is a powerful modulator of a molecule's physicochemical properties. It is highly lipophilic and electron-withdrawing, which can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6][7]
-
Fluorine (-F) Atom: The presence of fluorine can significantly influence the pKa of the adjacent amine, affecting its reactivity and interaction with biological targets. It can also form crucial hydrogen bonds and block metabolic pathways.[6]
This application note provides a detailed protocol for the synthesis of a diarylurea-based kinase inhibitor, modeled after the core structure of multi-kinase inhibitors like Regorafenib, using this compound as a key starting material.[8][9]
Strategic Overview: The Diarylurea Synthesis Pathway
The formation of an unsymmetrical diarylurea is a common and effective strategy for constructing potent kinase inhibitors. This moiety acts as a stable "hinge-binding" element, capable of forming key hydrogen bonds within the ATP-binding site of many kinases. The general approach involves the reaction of an aniline with an isocyanate.
In this protocol, we will focus on a two-step synthesis. The first key step is the reaction of an appropriate aryl amine with a phosgene equivalent to generate an isocyanate intermediate. This intermediate is then reacted in situ with this compound to form the final diarylurea product. This method avoids the isolation of potentially hazardous isocyanate intermediates.
Case Study: Synthesis of a Regorafenib Analog
This protocol details the synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea, a core structural motif found in several approved kinase inhibitors.
Overall Reaction Scheme
Caption: Synthetic pathway for the diarylurea kinase inhibitor core.
Reagents and Materials
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Hazards |
| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | 195.57 | 10.0 | Toxic, Irritant |
| Triphosgene (bis(trichloromethyl) carbonate) | 32315-10-9 | 296.75 | 4.0 (1.33 eq) | Highly Toxic, Corrosive |
| This compound | 535-52-4 | 179.11 | 10.0 | Toxic, Irritant |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 30.0 | Flammable, Corrosive, Toxic |
| Ethyl Acetate (EtOAc), Anhydrous | 141-78-6 | 88.11 | ~150 mL | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | As needed | Flammable, Neurotoxin |
Safety First: This protocol involves highly toxic and corrosive reagents, including triphosgene. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Detailed Experimental Protocol
Step 1: In Situ Generation of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-Chloro-3-(trifluoromethyl)aniline (1.96 g, 10.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous ethyl acetate to the flask. Stir the mixture until the aniline is fully dissolved.
-
Base Addition: Add triethylamine (4.2 mL, 30.0 mmol) to the solution.
-
Phosgene Equivalent Addition: In a separate, dry vial, carefully weigh triphosgene (1.19 g, 4.0 mmol). Dissolve it in 20 mL of anhydrous ethyl acetate.
-
Scientist's Note (Causality): Triphosgene is a solid, safer-to-handle substitute for gaseous phosgene. In the presence of a base like triethylamine, it decomposes to generate the reactive phosgene in situ, which then reacts with the aniline to form the isocyanate. One mole of triphosgene generates three moles of phosgene.
-
-
Reaction: Add the triphosgene solution dropwise to the stirred aniline solution over 20-30 minutes at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 77°C) and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The starting aniline spot should disappear, indicating complete conversion to the isocyanate. Do not attempt to isolate the isocyanate.
Step 2: Urea Formation
-
Cooling: After confirming the completion of Step 1, cool the reaction mixture to room temperature.
-
Second Nucleophile Addition: In a separate vial, dissolve this compound (1.79 g, 10.0 mmol) in 30 mL of anhydrous ethyl acetate.
-
Coupling Reaction: Add the solution of this compound dropwise to the reaction flask containing the in situ generated isocyanate over 20 minutes.
-
Stirring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. A precipitate will likely form as the diarylurea product is often insoluble in the reaction solvent.
-
Monitoring: Monitor the reaction by TLC until the isocyanate (visualized by quenching a sample with methanol and spotting the resulting carbamate) is fully consumed.
Step 3: Product Isolation and Purification
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake sequentially with small portions of cold ethyl acetate and then hexanes to remove residual starting materials and byproducts.
-
Drying: Dry the purified solid product under high vacuum at 50-60°C for 12 hours to yield the final diarylurea compound as a white to off-white solid.[10]
Characterization and Validation
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of both aryl fragments.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: To compare with literature values if available.
Experimental Workflow and Logic
Caption: Step-by-step experimental workflow for inhibitor synthesis.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete formation of isocyanate. | Ensure triphosgene is of high quality and the reaction is anhydrous. Extend reflux time for Step 1. |
| Product is partially soluble in filtrate. | Cool the reaction mixture in an ice bath before filtration to maximize precipitation. Minimize the volume of washings. | |
| Impure Product | Unreacted starting materials present. | Ensure stoichiometric balance. Increase stirring time for Step 2. Purify via column chromatography if necessary. |
| Formation of symmetric diurea byproduct. | Ensure slow, controlled addition of the second aniline to the isocyanate solution. | |
| Reaction Stalls (Step 1 or 2) | Inactive reagents (e.g., moisture contamination). | Use freshly opened, anhydrous solvents and reagents. Ensure the system is properly sealed under an inert atmosphere. |
References
- Guidechem. (n.d.). What are the applications of 2-fluoro-5-(trifluoromethyl) aniline?
- Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines. In Books.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate. Retrieved from Ningbo Inno Pharmchem Co., Ltd. Website.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Retrieved from Ningbo Inno Pharmchem Co., Ltd. Website.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- Thieme. (n.d.). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.
- ChemicalBook. (n.d.). Regorafenib synthesis.
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- ChemicalBook. (n.d.). Regorafenib (Hydrochloride) synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. Retrieved from Ningbo Inno Pharmchem Co., Ltd. Website.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
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- MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
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- PubMed. (2023). Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. Bioorg. Chem.
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The Strategic Role of 2-Fluoro-5-(trifluoromethyl)aniline in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Imperative for Advanced Agrochemicals
The global agricultural sector is under relentless pressure to enhance crop yields and quality to feed a burgeoning population. This challenge is compounded by the evolution of resistant pathogens and weeds, demanding a continuous pipeline of innovative and effective crop protection agents. In this context, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved biological activity, have led to the development of highly efficacious herbicides, fungicides, and insecticides.[1]
2-Fluoro-5-(trifluoromethyl)aniline, a key fluorinated building block, has emerged as a pivotal intermediate in the synthesis of a new generation of agrochemicals. Its distinct substitution pattern—a fluorine atom ortho to the amino group and a trifluoromethyl group meta to it—provides a unique combination of reactivity and structural features that chemists can exploit to create novel active ingredients. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and the scientific rationale behind its use.
Core Applications in Agrochemical Synthesis: A Focus on Fungicides
This compound is a versatile precursor for a range of agrochemicals, most notably finding extensive application in the synthesis of advanced fungicides. The trifluoromethylphenyl amide (TFMPA) class of compounds, in particular, has demonstrated significant potential as potent antifungal agents.[2][3] The presence of the trifluoromethyl group is often associated with enhanced fungicidal efficacy.
The general synthetic approach involves the N-acylation of this compound with a suitable acylating agent, typically an acyl chloride or anhydride. This reaction forms a stable amide bond, which is a common structural motif in many biologically active molecules. The nature of the acylating agent can be varied to fine-tune the biological activity and spectrum of the resulting fungicide.
Below is a generalized workflow for the synthesis of trifluoromethylphenyl amides from this compound:
Caption: Generalized workflow for the synthesis of phenylamide fungicides.
Detailed Experimental Protocol: Synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)-2-chloroacetamide
This protocol details the N-acylation of this compound with chloroacetyl chloride, a key step in the synthesis of many trifluoromethylphenyl amide fungicides.
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Base Addition: Add triethylamine or DBU (1.2 eq) to the stirred solution. The use of a non-nucleophilic base like DBU can often lead to higher yields and cleaner reactions.[4][5]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. This is crucial to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.[4][6]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product and quench any unreacted chloroacetyl chloride.
-
Filter the resulting solid and wash thoroughly with deionized water.
-
For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate, washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent removed under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2-Fluoro-5-(trifluoromethyl)phenyl)-2-chloroacetamide.
Data Presentation: Representative Yields and Characterization
| Substrate | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | Chloroacetyl Chloride | DBU | THF | 3 | 86 | 134-136 |
| 2-Aminobenzothiazole | Chloroacetyl Chloride | DBU | THF | 4 | 92 | 210-212 |
| 2-Amino-4-phenylthiazole | Chloroacetyl Chloride | DBU | THF | 5 | 88 | 190-192 |
Table adapted from representative data for similar N-acylation reactions.[5]
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action and Rationale for Experimental Choices
The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.
Caption: Simplified mechanism of N-acylation.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide. Therefore, the use of anhydrous solvents and a dry reaction setup is critical.
-
Use of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The base (triethylamine or DBU) is added to neutralize the HCl, preventing the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Low-Temperature Addition: The reaction is exothermic. Adding the acyl chloride at a low temperature helps to control the reaction rate, preventing the formation of side products and ensuring a higher yield of the desired product.
Conclusion and Future Perspectives
This compound is a testament to the power of fluorine chemistry in modern agrochemical development. Its strategic use as a synthetic intermediate allows for the creation of novel fungicides and other crop protection agents with enhanced performance characteristics. The protocols and rationale presented herein provide a foundational understanding for researchers and scientists in the field, enabling them to explore the vast potential of this versatile building block. Future research will likely focus on the development of even more efficient and sustainable synthetic routes utilizing this and other fluorinated anilines, as well as the exploration of new classes of agrochemicals derived from them to address the ever-evolving challenges in global agriculture.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Al-Masum, M., & Kumarasiri, M. (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Chemistry & Biodiversity, 16(4), e1800618.
- Al-Masum, M., & Kumarasiri, M. (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Wiley Online Library.
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
- Feng, Y., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 239, 109634.
- AERU. (n.d.). Fluquinconazole (Ref: AE C597265). University of Hertfordshire.
- Li, H., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(21), 7354.
- Google Patents. (1997). United States Patent (19).
- European Patent Office. (n.d.). Novel compositions containing an auxin transport inhibitor and another herbicide.
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. Sphinxsai.
- Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789.
- SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3413.
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- Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
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Topic: 2-Fluoro-5-(trifluoromethyl)aniline in the Synthesis of Novel Dyes and Pigments
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This guide provides a detailed technical overview and validated laboratory protocols for the use of 2-Fluoro-5-(trifluoromethyl)aniline as a key intermediate in the synthesis of novel azo dyes and pigments. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents offer significant advantages in tuning the final properties of the chromophores, including enhanced lightfastness, thermal stability, and specific color characteristics. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced colorants.
Introduction: The Strategic Advantage of Fluorination
This compound (CAS No. 535-52-4) is an aromatic amine that has garnered significant interest as a diazo component in azo dye synthesis.[1][2][3] Its utility stems from the presence of two strongly electron-withdrawing groups on the aniline ring: a fluorine atom at the 2-position and a trifluoromethyl (CF₃) group at the 5-position.
Key Structural Benefits:
-
Electronic Effects: The potent electron-withdrawing nature of the -F and -CF₃ groups influences the electron density of the resulting azo bridge (-N=N-), which is fundamental to the molecule's color (chromophore). This often leads to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum compared to non-fluorinated analogues.
-
Enhanced Stability: The C-F bond is exceptionally strong. Incorporating fluorine can increase the photostability and thermal stability of the dye molecule, leading to superior lightfastness and resistance to fading.[4]
-
Hydrophobicity: The trifluoromethyl group, in particular, significantly increases the hydrophobicity of the molecule. This property can be leveraged to improve water repellency when applied to fabrics or to enhance solubility in non-polar media for pigment applications.[5]
These characteristics make this compound a valuable building block for creating high-performance dyes for textiles (such as polyamides like silk, wool, and nylon) and robust pigments for coatings and materials.[1][5]
The Core Synthesis Pathway: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound follows a classic two-step electrophilic aromatic substitution mechanism.[6][7]
-
Diazotization: The primary amine group (-NH₂) is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid, which is typically generated in situ.[8]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, attacks an electron-rich coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form the stable azo compound.[9]
The overall workflow is a cornerstone of industrial dye chemistry.
Figure 1: General workflow for azo dye synthesis.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol details the formation of the essential diazonium salt intermediate. The procedure must be performed under strict temperature control to prevent the decomposition of the thermally unstable salt.
Materials:
-
This compound (1.79 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (37%, ~2.5 mL)
-
Sodium Nitrite (NaNO₂, 0.70 g, ~0.0101 mol)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 100 mL beaker, add 1.79 g of this compound to 15 mL of distilled water, followed by the slow addition of 2.5 mL of concentrated HCl. Stir until the aniline salt is fully dissolved.
-
Cool the solution to 0-5 °C in an ice-salt bath. The temperature must be rigorously maintained throughout the next step.
-
Prepare a solution of 0.70 g of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled aniline salt solution over 15-20 minutes. Use a magnetic stirrer for constant agitation. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5 °C.[5][10]
-
After the complete addition of the nitrite solution, continue stirring for an additional 20 minutes in the ice bath.
-
Validation Check: Test for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate blue-black color) indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution.
-
The resulting clear solution of 2-fluoro-5-(trifluoromethyl)benzenediazonium chloride is highly reactive and should be used immediately in the subsequent coupling reaction.
Senior Scientist's Note: The stability of aryl diazonium salts is highly dependent on temperature. Allowing the temperature to rise can lead to the premature decomposition of the salt, resulting in the evolution of nitrogen gas and the formation of undesired phenol byproducts, which will significantly lower the yield of the target dye.[11][12]
Protocol 2: Synthesis of a High-Performance Azo Dye
This protocol describes the coupling of the prepared diazonium salt with 2-naphthol, a common coupling component, to produce a vibrant, water-insoluble azo pigment.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH)
-
10% aqueous NaOH solution
-
Distilled water
-
Ice
Procedure:
-
In a separate 250 mL beaker, dissolve 1.44 g of 2-naphthol in 30 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution of sodium 2-naphthoxide is formed.[13]
-
Cool the 2-naphthoxide solution to below 10 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred 2-naphthoxide solution. An intensely colored precipitate should form immediately.[12]
-
pH Control: During the addition, maintain the pH of the reaction mixture between 8 and 10. The coupling reaction is pH-sensitive; this slightly alkaline condition is optimal for coupling with phenols. Monitor with pH paper and add a few drops of 10% NaOH if necessary.
-
After the addition is complete, stir the mixture for another 30-45 minutes to ensure the reaction goes to completion.
-
Isolation and Purification:
-
Collect the solid dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless. This removes any unreacted salts.
-
Dry the purified pigment in a vacuum oven at 60-70 °C.
-
-
Weigh the final product and calculate the percentage yield.
Figure 2: Detailed workflow for the synthesis of a 2-naphthol-based azo pigment.
Performance Characteristics and Data
Dyes and pigments derived from this compound are expected to exhibit high performance. The electron-withdrawing groups enhance the stability of the molecule to UV degradation, a key factor in lightfastness.
Table 1: Expected Performance of Azo Dyes Derived from this compound
| Coupling Component | Expected Color Shade | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Key Properties |
| 2-Naphthol | Orange to Red | 6-7 | 4-5 | Excellent stability, suitable for pigments. |
| N,N-diethylaniline | Red to Red-Brown | 5-6 | 4 | Good affinity for polyester fibers.[10] |
| Schaeffer Acid | Red | 5-6 | 5 | Water-soluble acid dye for polyamides.[5] |
| γ-Acid | Red to Magenta | 5 | 5 | Water-soluble acid dye for wool and silk.[5] |
Note: Fastness ratings are representative and can vary based on the specific substrate, dyeing process, and concentration. A lightfastness score of 8 is the highest, and a wash fastness score of 5 is the highest.[10]
Conclusion and Future Outlook
This compound is a powerful and versatile intermediate for the synthesis of high-performance azo colorants. The protocols outlined in this document provide a reliable foundation for laboratory-scale synthesis. The resulting dyes and pigments, characterized by their enhanced stability and unique color properties, are well-suited for demanding applications where durability and color integrity are paramount. Further research can explore the synthesis of more complex heterocyclic dyes and functional materials using this valuable building block.[14][]
References
- Teli, M. D., et al. (n.d.). Synthesis and Application of Monoazo Acid Dyes Containing Trifluoromethyl Group and Their Methyl Analogous on Polyamides. Asian Publication Corporation.
- Shanghai Worldyang Chemical Co.,Limited. (n.d.). This compound.
- NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive.
- YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS.
- Google Patents. (n.d.). US3086968A - Fluorinated azo dyes.
- MDPI. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
- Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts.
- PubMed Central (PMC). (2016, July 14). Exploring Flow Procedures for Diazonium Formation.
- Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts.
- Chemguide. (n.d.). some reactions of diazonium ions.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes.
- MDPI. (n.d.). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes.
- PubChem. (n.d.). This compound.
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Scalable Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline Derivatives: An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, 2-Fluoro-5-(trifluoromethyl)aniline and its derivatives have emerged as critical intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][] This guide provides a comprehensive overview of scalable and efficient synthetic routes to this versatile aniline, complete with detailed experimental protocols, safety considerations, and an exploration of its applications.
Introduction: The Significance of this compound
This compound (CAS No. 535-52-4) is a substituted aniline bearing both a fluorine atom and a trifluoromethyl group. This unique combination of electron-withdrawing substituents imparts distinct reactivity and properties to the molecule, making it a valuable synthon. Its derivatives are key components in the development of novel therapeutic agents, including potent anticancer compounds.[] The trifluoromethyl group often enhances metabolic stability and cell permeability, while the fluorine atom can modulate pKa and participate in specific binding interactions. The scalable and cost-effective synthesis of this intermediate is, therefore, a critical bottleneck that needs to be addressed to facilitate the rapid discovery and development of new chemical entities. This document outlines two robust and industrially viable methods for the synthesis of this compound: a classic iron-mediated reduction and a catalytic hydrogenation approach, both starting from the readily available 4-fluoro-3-nitrobenzotrifluoride.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety hazards associated with the starting materials and the final product is a prerequisite for any synthetic endeavor.
Table 1: Physicochemical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |
| 4-Fluoro-3-nitrobenzotrifluoride | 367-86-2 | C₇H₃F₄NO₂ | 209.10 | Clear yellow to orange liquid | 92 @ 15 mmHg | 1.490 |
| This compound | 535-52-4 | C₇H₅F₄N | 179.11 | Clear yellow to orange liquid | 155 | 1.378 |
Table 2: Safety and Hazard Information
| Compound | GHS Hazard Statements | Precautionary Statements | Personal Protective Equipment (PPE) |
| 4-Fluoro-3-nitrobenzotrifluoride | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | Keep away from heat/sparks/open flames/hot surfaces. Avoid breathing fumes/gas/mist/vapors. Wear protective gloves/eye protection/face protection. | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat, use in a well-ventilated fume hood. |
| This compound | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors. | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat, use in a well-ventilated fume hood. |
Synthetic Pathways and Methodologies
The most common and scalable approach to synthesizing this compound involves the reduction of the nitro group of 4-fluoro-3-nitrobenzotrifluoride. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-acid reduction being the most prevalent in industrial settings.
Diagram 1: Synthetic Routes to this compound
Caption: Overview of the primary synthetic pathways.
Method 1: Iron-Mediated Reduction of 4-Fluoro-3-nitrobenzotrifluoride
This classical yet highly effective method utilizes inexpensive and readily available reagents, making it a cost-effective option for large-scale production. The reaction proceeds via a heterogeneous mixture and generally provides high yields of the desired aniline.
Protocol 1: Step-by-Step Guide for Iron Reduction
Materials and Reagents:
-
4-Fluoro-3-nitrobenzotrifluoride (1.0 eq.)
-
Iron powder (Fe, fine grade, ~3-4 eq.)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Heating mantle
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve 4-fluoro-3-nitrobenzotrifluoride (e.g., 20 g, 95.6 mmol) in methanol (e.g., 50 mL).
-
Addition of Iron: To the stirred solution, slowly and portion-wise add iron powder (e.g., 16 g, 286.5 mmol). The addition may be exothermic, so maintain a controlled rate to avoid excessive temperature increase.
-
Initiation of Reaction: Add a few drops of concentrated hydrochloric acid to the mixture to initiate the reduction.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Typically, the reaction is stirred overnight.
-
Work-up - Neutralization: Upon completion, carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize the excess acid. Be cautious as this will generate CO₂ gas.
-
Work-up - Extraction: Add diethyl ether to the mixture to extract the product.
-
Work-up - Filtration: Filter the entire mixture through a pad of diatomaceous earth to remove the iron salts and other insoluble materials. Wash the filter cake with additional diethyl ether to ensure complete recovery of the product.
-
Work-up - Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product, if necessary, can be further purified by vacuum distillation.
Expected Yield: 82%[4]
Table 3: Representative Data for Iron Reduction
| Parameter | Value |
| Starting Material | 4-Fluoro-3-nitrobenzotrifluoride |
| Reducing Agent | Iron Powder |
| Solvent | Methanol |
| Reaction Time | Overnight |
| Reaction Temperature | Room Temperature |
| Yield | ~82% |
| Purity (crude) | >95% (typically) |
Method 2: Catalytic Hydrogenation of 4-Fluoro-3-nitrobenzotrifluoride
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups and is widely used in industrial processes.[5] This method typically offers high selectivity and yield, with the primary byproduct being water. The catalyst can often be recovered and reused, adding to the economic viability of the process.
Protocol 2: Step-by-Step Guide for Catalytic Hydrogenation
Materials and Reagents:
-
4-Fluoro-3-nitrobenzotrifluoride (1.0 eq.)
-
Palladium on carbon (Pd/C, 5% or 10% w/w, catalytic amount)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Magnetic or mechanical stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a high-pressure autoclave, prepare a solution of 4-fluoro-3-nitrobenzotrifluoride in methanol or ethanol.
-
Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen followed by hydrogen gas to remove all air. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30-50 bar).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-60°C) with vigorous stirring. The reaction is typically exothermic, and the temperature should be monitored and controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up - Catalyst Removal: After cooling the reactor to room temperature and carefully venting the excess hydrogen, purge the system with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Work-up - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The product can be purified by vacuum distillation. A patent for a similar compound reports a boiling point of 61-63°C at 15 mbar.[6]
Expected Yield: High (typically >90%)
Table 4: Representative Data for Catalytic Hydrogenation
| Parameter | Value |
| Starting Material | 4-Fluoro-3-nitrobenzotrifluoride |
| Catalyst | Palladium on Carbon (Pd/C) |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 30-50 bar |
| Reaction Temperature | 50-60°C |
| Yield | >90% |
| Purity | High (>98%) |
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow from synthesis to purification.
Applications in Research and Development
This compound serves as a versatile building block for a variety of more complex molecules with significant applications in several fields:
-
Pharmaceuticals: It is a key intermediate in the synthesis of kinase inhibitors and other targeted therapies for cancer.[] The specific substitution pattern of the aniline is often crucial for achieving high potency and selectivity.
-
Agrochemicals: The trifluoromethyl group is a common feature in modern herbicides and pesticides, and this aniline provides a convenient entry point for its incorporation into novel active ingredients.[2]
-
Materials Science: The unique electronic properties conferred by the fluorine and trifluoromethyl groups make this aniline a useful monomer or intermediate for the synthesis of specialty polymers, liquid crystals, and other advanced materials.[7]
Conclusion
The scalable synthesis of this compound is a critical enabling technology for advancements in drug discovery, agrochemicals, and materials science. The two detailed protocols presented in this guide, iron-mediated reduction and catalytic hydrogenation, offer reliable and industrially scalable routes to this important intermediate. The choice between these methods will depend on factors such as cost, available equipment, and desired purity. By providing a comprehensive understanding of the synthesis, safety, and applications of this compound, this guide aims to empower researchers and development professionals to accelerate their innovation pipelines.
References
- Shanghai Worldyang Chemical Co.,Limited. (n.d.). This compound.
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Google Patents. (n.d.). Process for the preparation of 2-trifluoromethyl aniline.
- JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Google Patents. (n.d.). Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene.
- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- MDPI. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
- ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15.
- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- PMC. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters.
- PMC. (n.d.). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts.
Sources
Application Note: Strategic Protection of the Amino Group in 2-Fluoro-5-(trifluoromethyl)aniline
Abstract
2-Fluoro-5-(trifluoromethyl)aniline is a critical building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2][][4] Its utility, however, is tempered by a significant synthetic challenge: the diminished reactivity of its amino group. The strong electron-withdrawing nature of the ortho-fluoro and meta-trifluoromethyl substituents significantly reduces the nucleophilicity of the aniline nitrogen, rendering standard amine protection protocols sluggish or ineffective.[5][6] This guide provides a detailed analysis of this reactivity, offers a comparative overview of suitable protecting group strategies, and presents validated, step-by-step protocols for the successful protection and deprotection of this challenging substrate.
The Chemical Rationale: Understanding Substrate Reactivity
The synthetic viability of any multi-step sequence involving this compound hinges on the effective management of its primary amine. Unprotected, this group can undergo undesirable side reactions or interfere with reagents intended for other parts of the molecule. Protection is therefore not optional, but essential.
The core challenge stems from the powerful inductive effects (-I) of the fluorine and trifluoromethyl groups.[7] Both substituents pull electron density away from the aromatic ring and, consequently, from the nitrogen atom's lone pair. This effect drastically reduces the amine's basicity and nucleophilicity, making it a poor reactant for many standard electrophilic reagents used in protection reactions.[8][9]
Figure 2: Reaction scheme for the N-Boc protection of this compound.
-
Materials & Reagents:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, Hexanes, Saturated aq. NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous THF (approx. 0.2 M concentration).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Stir the solution for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluting with a gradient of hexanes/ethyl acetate) to yield the pure N-Boc protected aniline.
-
-
Scientific Rationale: The aniline is poorly nucleophilic. [5]While TEA acts as a stoichiometric base to neutralize the acid byproduct, DMAP serves as a more potent nucleophilic catalyst, activating the (Boc)₂O and accelerating the reaction.
Figure 3: Reaction scheme for the acidic deprotection of the N-Boc group.
-
Materials & Reagents:
-
N-Boc protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aq. NaHCO₃
-
-
Step-by-Step Procedure:
-
Dissolve the N-Boc protected aniline (1.0 eq) in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (5-10 eq, often used as a 25-50% solution in DCM).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC. [10] 4. Upon completion, carefully concentrate the solvent in vacuo.
-
Redissolve the residue in DCM and slowly add saturated aq. NaHCO₃ to neutralize the excess acid until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected aniline.
-
-
Scientific Rationale: The Boc group is designed to be labile under strong acidic conditions. [11]TFA protonates the carbamate, leading to its fragmentation into the stable tert-butyl cation, carbon dioxide, and the free amine. [12]
Carboxybenzyl (Cbz) Group Strategy
The Cbz group is a classic amine protecting group, valued for its stability and mild removal by hydrogenolysis. [13][14]
Figure 4: Reaction scheme for the N-Cbz protection of this compound.
-
Materials & Reagents:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (ACN) and Water
-
Ethyl acetate
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of ACN and water (approx. 0.3 M).
-
Add sodium bicarbonate (2.5 eq) and stir vigorously to create a suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Upon completion, add ethyl acetate to extract the product.
-
Separate the organic layer and wash with water (2x) and brine (1x).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to yield the pure N-Cbz protected product.
-
-
Scientific Rationale: This procedure uses Schotten-Baumann conditions. The aqueous bicarbonate base neutralizes the HCl generated during the reaction, driving it to completion. [13]The biphasic system helps manage the reaction exotherm and reagent solubility.
Figure 5: Reaction scheme for the hydrogenolysis of the N-Cbz group.
-
Materials & Reagents:
-
N-Cbz protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
-
Step-by-Step Procedure:
-
Dissolve the N-Cbz protected aniline (1.0 eq) in MeOH or EtOH (approx. 0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aniline.
-
-
Scientific Rationale: Catalytic hydrogenation is a mild and highly effective method for cleaving the benzyl-oxygen bond of the carbamate. [15]The reaction proceeds on the surface of the palladium catalyst, releasing the free amine, carbon dioxide, and toluene as byproducts. [13]
Acetyl (Ac) Group Strategy
The acetyl group provides a robust protection that is stable to a wide range of conditions, though its removal requires more forcing methods.
Figure 6: Reaction scheme for the N-acetylation of this compound.
-
Materials & Reagents:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1M aq. HCl
-
-
Step-by-Step Procedure:
-
Dissolve the aniline (1.0 eq) in DCM (approx. 0.5 M) and cool to 0 °C.
-
Add pyridine (1.2 eq), followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2x) to remove pyridine, followed by saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-acetylated product, which is often pure enough for subsequent steps.
-
-
Scientific Rationale: Acetylation converts the amine to an amide, which significantly reduces its basicity and nucleophilicity. [8]Pyridine acts as a base to neutralize the acetic acid byproduct and can also act as a nucleophilic catalyst. [16]
Figure 7: Reaction scheme for the acidic hydrolysis of the N-acetyl group.
-
Materials & Reagents:
-
N-acetyl protected this compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water, Dioxane or Ethanol (co-solvent)
-
Sodium hydroxide (NaOH) solution
-
-
Step-by-Step Procedure:
-
Suspend the N-acetylated compound (1.0 eq) in a mixture of water and a co-solvent like ethanol or dioxane.
-
Add concentrated HCl to achieve a final concentration of ~6 M.
-
Heat the mixture to reflux (80-100 °C) and maintain for 6-24 hours. Monitor by TLC or HPLC.
-
After cooling to room temperature, carefully neutralize the mixture with a solution of NaOH until the pH is basic (~9-10).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected aniline.
-
-
Scientific Rationale: Amides are significantly more stable to hydrolysis than carbamates. The harsh acidic conditions and heat are necessary to protonate the amide carbonyl, allowing for nucleophilic attack by water and subsequent cleavage of the C-N bond. [17][18]
Conclusion
The successful incorporation of this compound into complex molecular architectures is highly dependent on a judicious choice of protecting group. For syntheses requiring mild deprotection and orthogonality with acid-labile groups, the Cbz group is an excellent choice, provided no reducible functionalities are present. For general robustness and orthogonality with base-labile or hydrogenolytically-cleavable groups, the Boc group is the industry standard, though its removal requires strong acid. The acetyl group offers a highly stable, cost-effective option for protection when the subsequent synthetic steps are harsh and the final deprotection can tolerate strong acid or base at high temperatures. By understanding the electronic limitations of the substrate and applying the detailed protocols herein, researchers can confidently navigate the synthetic challenges posed by this valuable building block.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Lipshutz, B. H., et al. Selective Cleavage of Cbz-Protected Amines. Organic Letters.
- LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- National Institutes of Health (NIH). Trifluoromethylarylation of alkenes using anilines.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Synthesis.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- PubChem. 2-(Trifluoromethyl)aniline.
- Common Organic Chemistry. Boc Deprotection - TFA.
- ACS Publications. New amino-protecting groups in organic synthesis. Accounts of Chemical Research.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.
- Quora. Why does the acetylation of the NH2 group of aniline reduce its activity?.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- SynArchive. Protecting Groups List.
- ACS Publications. The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. Protective Groups.
- PubMed Central (NIH). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- askIITians. Give reasons for the following. Acetylation of aniline reduces its activation effect.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- YouTube. Protection of Aniline Derivatives.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- PubChem. This compound.
- Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Reddit. Fmoc protection of electron-poor aniline?.
- YouTube. mechanism of amide hydrolysis.
- Khan Academy. Acid and base-catalyzed hydrolysis of amides.
- OpenStax. 21.7 Chemistry of Amides.
- UT Southwestern. Protecting Groups in Organic Synthesis.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
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- 2. nbinno.com [nbinno.com]
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- 7. mdpi.com [mdpi.com]
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- 9. Give reasons for the following.Acetylation of aniline reduces its act - askIITians [askiitians.com]
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- 18. youtube.com [youtube.com]
Application Notes: 2-Fluoro-5-(trifluoromethyl)aniline as a Precursor for Advanced Fluorine-Containing Polymers
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)aniline, a critical precursor for the synthesis of advanced fluorine-containing polymers. We delve into the unique chemical attributes of this monomer and present a detailed protocol for its polymerization via chemical oxidation. The resulting polymer, poly(this compound), exhibits distinct properties conferred by the strategic placement of fluoro and trifluoromethyl groups on the aniline backbone. These properties, including enhanced solubility and thermal stability, make it a promising candidate for applications in specialty coatings, advanced materials, and as an intermediate in drug development. This document is intended for researchers and professionals in polymer chemistry, materials science, and pharmaceutical development.
Introduction: The Strategic Advantage of Fluorination in Polyanilines
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. However, its practical application is often hampered by poor solubility in common organic solvents. The incorporation of fluorine atoms into the polymer backbone is a well-established strategy to overcome this limitation and to impart a range of other desirable properties.[1]
The monomer, this compound, is a particularly compelling precursor for several reasons:
-
Enhanced Solubility: The presence of the trifluoromethyl (-CF3) group, often referred to as a "super-hydrophobic" group, disrupts the inter-chain packing of the polymer, leading to improved solubility.[2]
-
Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal stability of the resulting polymer.[1]
-
Modulated Electronic Properties: The strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly alters the electronic landscape of the polymer backbone. This influences the polymer's conductivity, redox potentials, and optical properties.
-
Biocompatibility and Oleophobicity: Fluorinated polymers are known for their low surface energy, leading to oleophobicity and potentially enhanced biocompatibility, which is of interest in biomedical applications and drug delivery systems.
In medicinal chemistry, the strategic incorporation of fluorine is a key tactic to enhance pharmacokinetic properties, metabolic stability, and binding affinity of drug candidates.[3][4][5][6] Consequently, polymers derived from fluorinated precursors like this compound are of significant interest for creating novel drug delivery matrices or specialty biocompatible materials.
Monomer Profile: this compound
A clear understanding of the precursor's properties is essential before proceeding with polymerization.
| Property | Value | Source |
| CAS Number | 535-52-4 | |
| Molecular Formula | C7H5F4N | [7] |
| Molecular Weight | 179.11 g/mol | [7] |
| Appearance | Clear yellow to orange liquid | [] |
| Density | 1.378 g/mL at 25 °C | [9] |
| Boiling Point | 155 °C | [9] |
| Refractive Index | n20/D 1.461 | [9] |
Synthesis of Poly(this compound)
The most common and accessible method for synthesizing polyaniline and its derivatives is chemical oxidative polymerization.[10][11] This method involves the oxidation of the aniline monomer in an acidic medium, leading to the formation of a poly-emeraldine salt. The following protocol is a standard, robust procedure adapted for this compound based on established methods for other fluorinated anilines.[12][13]
Causality of Experimental Choices
-
Acidic Medium (HCl): The polymerization is conducted in an acidic environment to protonate the aniline monomer. This protonation is crucial as it prevents over-oxidation and the formation of undesirable branched products, leading to a more linear and processable polymer.
-
Oxidant (Ammonium Persulfate): Ammonium persulfate (APS) is a strong oxidizing agent that effectively initiates the polymerization by extracting an electron from the aniline monomer to form a radical cation. This radical cation is the key intermediate that propagates the polymer chain.
-
Low Temperature (0-5 °C): Maintaining a low temperature is critical for controlling the reaction kinetics. Higher temperatures can lead to an overly rapid polymerization, resulting in a polymer with a lower molecular weight and a higher degree of structural defects.
-
Monomer to Oxidant Ratio: A slight excess of the oxidant is typically used to ensure the complete conversion of the monomer to the polymer.
Experimental Workflow Diagram
Caption: Workflow for the oxidative polymerization of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound (Monomer)
-
Ammonium Persulfate (APS) (Oxidant)
-
Hydrochloric Acid (HCl), 37%
-
Methanol
-
Deionized Water
-
Beakers, magnetic stirrer, ice bath, Buchner funnel, vacuum flask
Procedure:
-
Prepare Monomer Solution: In a 250 mL beaker, add 1.79 g (10 mmol) of this compound to 100 mL of 1M HCl. Stir until the monomer is completely dissolved.
-
Prepare Oxidant Solution: In a separate 100 mL beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1M HCl.
-
Equilibrate Temperature: Place both solutions in an ice bath and allow them to cool to a temperature between 0 and 5 °C.
-
Initiate Polymerization: While vigorously stirring the monomer solution, add the oxidant solution dropwise over a period of 15-20 minutes. A dark green color should develop, indicating the formation of the polyaniline salt.
-
Reaction: Keep the reaction mixture in the ice bath and continue stirring for 24 hours to ensure complete polymerization.
-
Isolate the Polymer: Collect the dark green precipitate by vacuum filtration using a Buchner funnel.
-
Wash the Polymer: Wash the precipitate on the filter paper with copious amounts of 1M HCl to remove any unreacted monomer and oligomers. Follow this with a wash using methanol to remove the acid and other impurities. Continue washing until the filtrate runs clear.
-
Dry the Polymer: Transfer the washed polymer to a vacuum oven and dry at 60 °C for 48 hours or until a constant weight is achieved.
-
Yield: The final product is a dark green powder, which is the emeraldine salt form of poly(this compound).
Characterization of the Polymer
A thorough characterization is necessary to confirm the structure and properties of the synthesized polymer.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups and bonding structures within the polymer. Key expected peaks would include those corresponding to the C=C stretching of the quinoid and benzenoid rings, C-N stretching, and the C-F bonds of both the fluoro and trifluoromethyl groups.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed structure of the polymer. Due to the paramagnetic nature of the emeraldine salt, it is often necessary to first de-dope the polymer to its emeraldine base form for better resolution.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Fluorinated polyanilines are expected to exhibit enhanced thermal stability compared to unsubstituted PANI due to the strong C-F bonds.[1]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Polymer Structure and Mechanism
The polymerization proceeds via the coupling of aniline radical cations. The presence of substituents on the aniline ring directs the regiochemistry of this coupling.
Caption: Simplified mechanism of oxidative polymerization of aniline derivatives.
Potential Applications
The unique combination of properties imparted by the fluoro and trifluoromethyl groups makes poly(this compound) a promising material for several advanced applications:
-
Advanced Coatings: Its oleophobicity and chemical resistance could be leveraged in anti-fouling or protective coatings for harsh environments.
-
Dielectric Materials: The introduction of fluorine typically lowers the dielectric constant of polymers, making them suitable for applications in microelectronics as insulating layers.[2]
-
Chemical Sensors: The electronic properties of the polymer can be modulated by exposure to certain chemicals, forming the basis for chemiresistive sensors.
-
Drug Delivery: As an analogue of fluorinated pharmaceuticals, this polymer could be explored for creating matrices for controlled drug release, where the fluorine content can tune the hydrophobicity and release kinetics.[14]
Conclusion
This compound serves as a valuable precursor for the synthesis of a new generation of functional polymers. The protocol detailed herein provides a reliable method for producing poly(this compound) via chemical oxidative polymerization. The resulting polymer's enhanced solubility, thermal stability, and unique electronic properties, stemming from its specific fluorination pattern, open up avenues for its use in a variety of high-performance applications, from materials science to the pharmaceutical industry. Further research into the specific properties and processing of this polymer is warranted to fully realize its technological potential.
References
- Cihaner, A., & Onal, A. (2001). Synthesis and characterization of fluorine-substituted polyanilines. European Polymer Journal, 37(9), 1767-1772.
- ResearchGate. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines.
- SciSpace. (n.d.). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). (n.d.). JMEST.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
- PubChem. (n.d.). This compound.
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry | Request PDF.
- PrepChem.com. (n.d.). Synthesis of 2-methyl-5-trifluoromethylaniline.
- ResearchGate. (n.d.). (PDF) The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
- Semantic Scholar. (n.d.). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
- ResearchGate. (n.d.). (PDF) Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
- Oxidative polymerization of anilinium 5-sulfosalicylate with peroxydisulfate in water. (n.d.).
- Shanghai Worldyang Chemical Co.,Limited. (n.d.). This compound.
Sources
- 1. jmest.org [jmest.org]
- 2. scispace.com [scispace.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-氟-5-三氟甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. [PDF] Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of fluorine-substituted polyanilines [open.metu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mastering Regioselectivity in Reactions of 2-Fluoro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide delves into the nuanced world of regioselectivity in chemical transformations involving 2-Fluoro-5-(trifluoromethyl)aniline. As a critical building block in medicinal chemistry and materials science, precise control over substitution patterns is paramount for the synthesis of complex molecular architectures with desired pharmacological and physicochemical properties. This document provides not only detailed, field-tested protocols for key reactions but also elucidates the fundamental electronic and steric principles governing their outcomes. We will explore electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, offering a robust framework for researchers to confidently manipulate this versatile synthetic intermediate.
Introduction: The Electronic Landscape of this compound
This compound (CAS No: 535-52-4) is a polysubstituted aromatic amine whose reactivity is governed by the interplay of three distinct functional groups: a strongly activating amino group (-NH₂), a deactivating but ortho-, para-directing fluorine atom (-F), and a powerfully deactivating, meta-directing trifluoromethyl group (-CF₃)[1].
-
Amino Group (-NH₂): As a potent electron-donating group through resonance (+M effect), the amino group is the dominant activating and directing force on the aromatic ring. It significantly increases the nucleophilicity of the ortho and para positions, making them highly susceptible to electrophilic attack.
-
Fluorine Atom (-F): While highly electronegative and thus electron-withdrawing through induction (-I effect), the fluorine atom possesses lone pairs that can be donated into the ring via resonance (+M effect). This resonance effect, though weaker than that of the amino group, directs incoming electrophiles to the ortho and para positions relative to itself.
-
Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms. It deactivates the entire ring towards electrophilic substitution and strongly directs incoming electrophiles to the meta position.
In any reaction, the final regiochemical outcome is a result of the synergistic and antagonistic effects of these three substituents. As a general rule in electrophilic aromatic substitution, the directing effect of a powerful activating group like the amino group will override the directing effects of deactivating groups.
Electrophilic Aromatic Substitution: Harnessing the Directing Power of the Amino Group
The high electron density at the positions ortho and para to the amino group makes these sites the primary targets for electrophiles. The substitution pattern is further refined by the positions of the other substituents.
Regioselective Bromination
The bromination of this compound is predicted to occur at the position that is para to the strongly activating amino group and ortho to the fluorine atom. This position is electronically activated by both the amino and fluoro groups and is sterically accessible.
Predicted Major Product: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Protocol 1: Regioselective Bromination of this compound
This protocol is adapted from established methods for the bromination of substituted anilines.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.
Data Presentation: Predicted Regioselectivity in Electrophilic Bromination
| Position of Substitution | Directing Effects | Predicted Outcome |
| C4 | Para to -NH₂, Ortho to -F | Major Product |
| C6 | Ortho to -NH₂, Ortho to -F | Minor Product (steric hindrance) |
| C3 | Ortho to -NH₂, Meta to -CF₃ | Minor Product |
Diagram: Electrophilic Bromination Workflow
Caption: Workflow for the regioselective bromination of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of biaryl and N-aryl compounds is a cornerstone of modern drug discovery. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable tools for forging C-N and C-C bonds, respectively. For these reactions, a halogenated derivative of this compound, such as the 4-bromo derivative prepared above, is a key starting material.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the coupling of an aryl halide with an amine.[2] The electron-withdrawing nature of the trifluoromethyl group on the 4-bromo-2-fluoro-5-(trifluoromethyl)aniline substrate can influence the rate of oxidative addition, a key step in the catalytic cycle.[3] Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline with Morpholine
Materials:
-
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-arylated product.
Data Presentation: Key Parameters for Buchwald-Hartwig Amination
| Component | Role | Recommended Choice | Rationale |
| Palladium Precatalyst | Source of active Pd(0) | Pd₂(dba)₃ | Common and effective precatalyst. |
| Ligand | Stabilizes Pd, promotes key steps | XPhos | Bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination.[4] |
| Base | Deprotonates the amine | NaOtBu | Strong, non-nucleophilic base suitable for a wide range of amines. |
| Solvent | Reaction medium | Toluene | Anhydrous, high-boiling solvent compatible with the reaction conditions. |
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. The electronic properties of the aryl halide can impact the efficiency of the reaction, with electron-poor aryl halides often being more reactive.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline with Phenylboronic Acid
Materials:
-
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a microwave vial, combine 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.03 eq).
-
Add 1,4-dioxane and deionized water (e.g., in a 4:1 ratio).
-
Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 30 minutes.
-
Alternatively, the reaction can be heated conventionally at 90 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the biaryl product.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
While less common for anilines, the presence of the strongly electron-withdrawing trifluoromethyl group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like fluorine is present. The reaction proceeds via a Meisenheimer complex, and the regioselectivity is governed by the ability of the electron-withdrawing groups to stabilize the negative charge of this intermediate.
In the case of this compound, the fluorine atom is ortho to the activating amino group but para to the deactivating trifluoromethyl group. A nucleophile could potentially displace the fluorine atom, especially if the amino group is protected or the reaction conditions are harsh.
Conclusion
The synthetic utility of this compound is vast, but its successful application hinges on a thorough understanding of the regiochemical principles that govern its reactivity. The powerful ortho-, para-directing amino group is the primary determinant in electrophilic aromatic substitution, while the electronic landscape created by all three substituents influences the course of metal-catalyzed cross-coupling and nucleophilic substitution reactions. The protocols and mechanistic insights provided herein serve as a robust guide for researchers to strategically and efficiently incorporate this valuable building block into their synthetic endeavors.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- MDPI. (2021).
- Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]
- Wikipedia. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2023).
- PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. [Link]
- Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Fluoro-5-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2-Fluoro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the reduction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.
Issue 1: Incomplete Reaction or Low Yield
Q: My reaction appears sluggish, or the final yield of this compound is significantly lower than expected. What are the potential causes and how can I rectify this?
A: Incomplete conversion is a frequent challenge. The root cause often lies in the activity of the reducing agent or suboptimal reaction conditions. Let's break down the possibilities based on the chosen reduction method.
For Iron-Mediated Reductions (e.g., Fe/HCl or Fe/NH₄Cl):
-
Cause: The primary culprit is often the passivation of the iron metal surface. An oxide layer can prevent the effective transfer of electrons required for the reduction of the nitro group.
-
Solution:
-
Activation of Iron: Before adding the nitro compound, it is crucial to activate the iron. This can be achieved by stirring the iron powder in an acidic solution (like the reaction medium) for a short period to etch away the oxide layer.
-
Particle Size: The surface area of the iron is critical. Ensure you are using a fine powder (high mesh size) to maximize the reactive surface.
-
Stoichiometry: An insufficient amount of iron or acid will lead to incomplete reduction. Ensure at least 3-4 equivalents of iron are used.
-
For Catalytic Hydrogenation (e.g., H₂ with Pd/C):
-
Cause: Catalyst poisoning or inactivity is a common issue. Trace impurities in the starting material or solvent can deactivate the palladium catalyst. The catalyst itself may also be of low quality or have been improperly handled.
-
Solution:
-
Catalyst Quality: Use a fresh, high-quality catalyst from a reputable supplier. Ensure it has been stored under inert conditions.
-
Solvent Purity: Utilize high-purity, degassed solvents to avoid introducing catalyst poisons.
-
Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or a low reaction temperature can slow down the reaction rate. A typical range is 50-100 psi of H₂ at room temperature to 50°C.[1]
-
Issue 2: Presence of Colored Impurities in the Crude Product
Q: My crude product is a dark oil or solid with significant coloration (yellow, orange, or red). What are these impurities and how can I prevent their formation?
A: The coloration is indicative of incompletely reduced intermediates, which can couple to form highly conjugated systems.
-
Probable Impurities: The most common colored byproducts are azo and azoxy compounds, formed from the condensation of partially reduced intermediates like nitrosobenzene and phenylhydroxylamine.[2][3][4][5][6]
-
Prevention and Troubleshooting:
-
Ensure Complete Reduction: The most effective way to prevent these impurities is to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material and any intermediates are fully consumed.
-
Control Reaction Temperature: Exothermic reactions can sometimes lead to localized overheating, which can promote side reactions. Ensure adequate stirring and temperature control.
-
Work-up Procedure: During the work-up, exposure to air can sometimes oxidize the desired aniline or intermediates. It is advisable to perform the work-up promptly after the reaction is complete.
-
Issue 3: Identification of an Impurity with a Mass Corresponding to the Loss of Fluorine
Q: I've identified a significant byproduct that appears to be 5-(trifluoromethyl)aniline (defluorinated product). How does this happen and how can I minimize it?
A: This is a classic example of hydrodehalogenation, a common side reaction in catalytic hydrogenation of halogenated aromatic compounds.[7]
-
Mechanism: The palladium catalyst, in the presence of hydrogen, can facilitate the cleavage of the carbon-fluorine bond, replacing the fluorine atom with hydrogen. While C-F bonds are generally strong, they can be susceptible to cleavage under certain hydrogenation conditions.
-
Mitigation Strategies:
-
Catalyst Choice: While Pd/C is widely used, it can be aggressive for dehalogenation. Consider using alternative catalysts that are known to be less prone to this side reaction, such as Raney Nickel.[8] Platinum-based catalysts (e.g., PtO₂) may also be an option, but require careful optimization.
-
Reaction Conditions:
-
Lower Hydrogen Pressure: Reducing the hydrogen pressure can often disfavor the hydrodehalogenation pathway.
-
Control Temperature: Avoid elevated temperatures, as they can increase the rate of dehalogenation.
-
Additives: In some cases, the addition of a small amount of a catalyst inhibitor (e.g., a sulfur-containing compound) can selectively suppress the dehalogenation reaction without significantly affecting the nitro group reduction. This requires careful screening and optimization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent and economically viable route is the reduction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. This can be achieved through catalytic hydrogenation using catalysts like Pd/C or through metal-acid reduction, with iron in the presence of an acid being a common choice.[9][10]
Q2: How stable is the trifluoromethyl group during the reduction of the nitro group?
A2: The trifluoromethyl group is generally very stable under most nitro group reduction conditions, including catalytic hydrogenation and metal-acid reductions.[9] Over-reduction or decomposition of the CF₃ group is not a commonly reported side reaction in this specific synthesis.
Q3: What are the recommended purification methods for this compound?
A3: The choice of purification method depends on the scale and the nature of the impurities.
-
Distillation: Vacuum distillation is highly effective for purifying the final product on a larger scale, as this compound is a liquid at room temperature.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a standard and effective method.[11]
Q4: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for this reduction?
A4: While powerful reducing agents, NaBH₄ is generally not strong enough to reduce an aromatic nitro group. LiAlH₄ can reduce aromatic nitro groups, but it often leads to the formation of azo compounds as the major product rather than the desired aniline.[8] Therefore, these reagents are not recommended for the synthesis of this compound.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety measures are crucial:
-
Catalytic Hydrogenation: This should always be conducted in a well-ventilated area, behind a blast shield, and with proper grounding to prevent static discharge. The catalyst, particularly Pd/C, can be pyrophoric when dry and exposed to air.
-
Metal-Acid Reduction: The reaction of iron with acid generates hydrogen gas, which is flammable. Ensure the reaction is performed in a fume hood with adequate ventilation.
-
Starting Materials and Product: this compound and its precursors are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Iron-Mediated Reduction of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
Materials:
-
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
-
Iron powder (fine mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in methanol.
-
To the stirred solution, slowly add iron powder (3.5 eq).
-
Add concentrated hydrochloric acid (0.2 eq) dropwise. An exotherm may be observed.
-
Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is ~7-8.
-
Add diethyl ether to the mixture and filter through a pad of diatomaceous earth to remove the iron salts.
-
Transfer the filtrate to a separatory funnel, separate the ether layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
| Parameter | Recommendation | Rationale |
| Iron Equivalents | 3.5 eq | Ensures complete reduction and compensates for any surface passivation. |
| Acid | Catalytic HCl | Activates the iron surface and facilitates the reduction. |
| Solvent | Methanol | Good solubility for the starting material and intermediates. |
| Work-up | Filtration through diatomaceous earth | Effectively removes fine iron oxide byproducts. |
References
- Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- General synthetic pathway for the formation of azoxybenzene/azobenzene
- Reductive coupling of nitrobenzene to azo- and azoxy-benzene for antioxidants, dyes, etc.
- Reduction of Nitro, Nitroso, Azo and Azoxy Groups.
- Azoxybenzene can be obtained by the treatment of nitro-benzene with. Vedantu. [Link]
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]
- The reduction of substituted nitroarenes with the in-situ formed α-Fe2O3.
- Reduction of nitrobenzene by the c
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- Reduction of nitro compounds. Wikipedia. [Link]
- Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]
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Technical Support Center: Troubleshooting Low Yields in 2-Fluoro-5-(trifluoromethyl)aniline Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions with 2-Fluoro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this particularly demanding substrate. The inherent electronic properties of this molecule—specifically the strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups—render it significantly less reactive than simpler anilines, often leading to low product yields.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your synthetic workflow.
Section 1: Foundational Challenges & FAQs
This section addresses the fundamental reasons for the low reactivity of this compound and provides initial troubleshooting steps for common cross-coupling reactions.
Q1: Why are my cross-coupling reaction yields consistently low when using this compound?
The primary reason for low yields is the severely diminished nucleophilicity of the aniline nitrogen. The potent electron-withdrawing nature of the fluorine atom and the trifluoromethyl group synergistically pull electron density away from the aromatic ring and, consequently, from the nitrogen atom.[2] This electronic deficiency makes the nitrogen's lone pair of electrons less available to participate in the key steps of the catalytic cycle, such as the coordination to the palladium center in Buchwald-Hartwig aminations.[2][4] As a result, reactions are often sluggish, require more forcing conditions, and may fail to reach completion.
Q2: I'm attempting a Buchwald-Hartwig amination with an aryl bromide and this compound, and I'm seeing mostly starting material. What should I try first?
This is a very common scenario. Standard palladium-phosphine catalyst systems that work well for electron-rich or neutral anilines are often ineffective for this substrate. The key is to use a catalyst system designed to accelerate the rate-limiting steps of the catalytic cycle with challenging substrates.
Initial Troubleshooting Steps:
-
Switch to a More Electron-Rich and Bulky Ligand: Modern biaryl phosphine ligands are essential. Ligands like XPhos, BrettPhos, and RuPhos have been specifically designed to facilitate oxidative addition and reductive elimination with electron-poor substrates.[2]
-
Employ a Strong, Non-Nucleophilic Base: The N-H bond of your aniline is more acidic than that of a standard aniline but still requires a strong base for efficient deprotonation. Sodium or potassium tert-butoxide (NaOtBu or KOtBu) are typically the bases of choice.[2] Weaker bases like carbonates are generally insufficient.
-
Use a Well-Defined Palladium Precatalyst: To ensure the consistent generation of the active Pd(0) species, it is highly recommended to use a stable, well-defined precatalyst. For example, an XPhos-based G3 or G4 precatalyst can provide more reproducible results than generating the catalyst in situ from sources like Pd₂(dba)₃.[2][5]
-
Increase Reaction Temperature: Due to the low reactivity, higher temperatures (typically 100-120 °C in solvents like toluene or dioxane) are often necessary to drive the reaction to completion.
Section 2: Advanced Troubleshooting & Optimization
If initial adjustments do not resolve the low yield issue, a more systematic optimization of reaction parameters is required.
Q3: I've switched to an XPhos-based catalyst and NaOtBu, but my Suzuki-Miyaura coupling yield is still below 50%. What other parameters can I investigate?
When coupling 2-Fluoro-5-(trifluoromethyl)phenylboronic acid or using the aniline as a precursor to an organoboron reagent, several factors beyond the catalyst can be critical.
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
-
Solvent Choice: The polarity of the solvent can significantly influence the catalytic cycle.[6][7][8] While toluene is a common starting point, a screen of solvents including dioxane, THF, and CPME should be considered. For substrates prone to protodeboronation, a mixture of toluene and water (e.g., 10:1) with a base like Cs₂CO₃ or K₃PO₄ can sometimes be effective.[9]
-
Base Selection and Stoichiometry: While strong alkoxide bases are common, they can also promote the decomposition of sensitive boronic acids.[10] Consider screening weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃, especially if you observe significant homocoupling or protodeboronation of your boronic acid partner.[11]
-
Boronic Acid Stability: Arylboronic acids with ortho-fluoro substituents are known to be susceptible to protodeboronation under basic conditions.[10][12] Ensure you are using high-quality boronic acid. If degradation is suspected, consider using the corresponding MIDA boronate or trifluoroborate salt, which exhibit greater stability.[12]
Q4: My Sonogashira coupling of this compound (as the corresponding aryl halide) with a terminal alkyne is failing. What are the key considerations for this reaction?
Sonogashira couplings with such an electron-deficient substrate can be challenging due to both electronic effects and potential catalyst inhibition.
Key Optimization Parameters for Sonogashira Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic Sonogashira catalyst system is often a good starting point. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) | The amine base is crucial, often used as the solvent or co-solvent, for both scavenging HX and participating in the catalytic cycle.[13][14] |
| Solvent | THF, DMF, or neat amine | The choice of solvent can influence the solubility of reagents and catalyst intermediates. |
| Additives | Consider copper-free conditions if side reactions are observed. | In some cases, copper can lead to alkyne homocoupling (Glaser coupling). Copper-free protocols often require specific ligands. |
| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be run at milder temperatures than other cross-coupling reactions. |
If standard conditions fail, consider a systematic screening of bases and solvents as these are known to have a strong influence on catalytic activity in Sonogashira reactions.[13]
Q5: I am observing significant hydrodehalogenation (replacement of my halide with hydrogen) in my Buchwald-Hartwig reaction. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides. It often arises from β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination.[15]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Use ligands with bulky, rigid backbones. The steric hindrance provided by ligands like BrettPhos can disfavor the conformation required for β-hydride elimination and promote reductive elimination.
-
Base Selection: The nature of the base can influence the rate of this side reaction. Switching from NaOtBu to a different strong base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) may be beneficial.[16]
-
Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry.[16]
Section 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for a troubleshooting experiment.
Protocol: Screening of Ligands and Bases for Buchwald-Hartwig Amination
This protocol is designed to efficiently screen different catalyst and base combinations for the coupling of an aryl halide with this compound.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
Ligands (e.g., XPhos, RuPhos, BrettPhos) (0.04 mmol, 4 mol%)
-
Bases (e.g., NaOtBu, KOtBu, K₃PO₄) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Array of oven-dried Schlenk tubes or reaction vials with stir bars
Workflow Diagram:
Caption: Experimental workflow for screening reaction conditions.
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (1.4 mmol), the palladium precatalyst (0.02 mmol), and the selected ligand (0.04 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.[2]
-
Inert Atmosphere: Seal the vial with a septum cap. If not in a glovebox, evacuate and backfill with inert gas three times.[2]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: After the allotted time, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and take a small aliquot for analysis by LC-MS or GC-MS to determine the conversion to product. This allows for rapid comparison of the different conditions.
-
Purification (for successful reactions): For reactions that show good conversion, filter the diluted mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify the crude residue by flash column chromatography.
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- J.C. F. F. de Castro, C. A. de Simone, and E. L. S. Lima. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- D. P. Schipper, F. Le, and K. Fagnou. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- S. D. MARINELLI, K. D. H., S. D. D., L. M. M., K. S. M., and D. A. W. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PubMed Central. [Link]
- T. Furuya, A. S. K., and T. R. (2011).
- S. Z. Tasker, E. A. S., and T. F. J. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- ResearchGate. (2025). Fluoride-Mediated Selective Cross-Coupling Reactions of Alkyl Halides and Trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf: CF3, C2F5) in the Absence of any Catalysts.
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.). Acme Synthesis. [Link]
- P. Saha, A. M., T. S., and B. C. R. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
- H. Y., M. K., M. S., K. H., and M. M. (2022).
- Wikipedia. (n.d.).
- Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal. [Link]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- M. K. B., B. S. D., S. S., and D. P. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. MDPI. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a].
- O. R. P., C. M. L., E. A. B., and M. G. (2012). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
- G. C. Fu, M. C. M., and D. A. W. (2007). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation.
- J. F. Hartwig, A. R. D., and D. A. S. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. [Link]
- ResearchGate. (n.d.). Electron‐deficient anilines, scalability, safety analysis and....
- ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling.
- ResearchGate. (n.d.). Optimization of Sonogashira conditions.
- R. A. G. and J. F. H. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- B. P. Fors and S. L. Buchwald. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PubMed Central. [Link]
- Chapter 3: Synthetic Methods for Primary Anilines. (2023). Books.
- S. L. Buchwald, T. E. B., and K. H. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]
- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
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Preventing dimer formation in 2-Fluoro-5-(trifluoromethyl)aniline reactions
Welcome to the technical support center for reactions involving 2-Fluoro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this electron-deficient aniline. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions, particularly dimer formation, and maximize the yield of your desired product.
Introduction: The Challenge of Reacting with this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its chemical behavior is dictated by the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. These substituents significantly decrease the electron density of the aromatic ring and, crucially, the nucleophilicity of the amine group.[2][3] This reduced reactivity can lead to sluggish or incomplete reactions and often necessitates harsh reaction conditions, which in turn can promote the formation of undesired byproducts, most notably dimers.
This guide will provide you with the expertise and practical protocols to anticipate and overcome these challenges, ensuring the integrity and success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow and low-yielding?
A1: The primary reason is the significantly reduced nucleophilicity of the aniline nitrogen. The potent electron-withdrawing trifluoromethyl (-CF3) and fluoro (-F) groups pull electron density away from the amine via inductive and resonance effects.[2] This makes the nitrogen's lone pair of electrons less available to participate in nucleophilic attack, a critical step in many bond-forming reactions. Consequently, reactions that proceed smoothly with electron-rich anilines often require more forcing conditions and specialized catalysts when using this compound.[2]
Q2: I am observing a significant amount of a high-molecular-weight byproduct in my cross-coupling reaction. Could this be a dimer?
A2: Yes, it is highly likely. Dimer formation is a common side reaction with anilines, especially under oxidative conditions or with certain catalysts.[4] With electron-deficient anilines, the conditions required to drive the desired reaction can also promote self-coupling or reaction with an in-situ generated reactive intermediate. You can often identify a potential dimer by its mass in mass spectrometry analysis (approximately double the mass of the starting aniline plus or minus some atoms depending on the coupling mechanism).
Q3: What is the likely mechanism of dimer formation?
A3: Dimerization can occur through several pathways. In the context of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a common side reaction involves the oxidative coupling of two aniline molecules. This can be facilitated by the palladium catalyst itself, especially if the desired reductive elimination step to form the product is slow. Another possibility is the formation of a reactive intermediate, such as a radical cation, which can then react with another molecule of the starting aniline.
Q4: How can I purify my desired product away from the dimer?
A4: Standard column chromatography on silica gel is typically the most effective method. Due to the significant difference in molecular weight and polarity between your desired product and the dimer, a good separation can usually be achieved. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the elution of your product before the more polar and larger dimer.
Part 2: Troubleshooting Guides
This section provides a more detailed, systematic approach to troubleshooting and preventing dimer formation in your reactions.
Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with electron-deficient anilines like this compound is highly dependent on the reaction conditions.[5][6]
Issue: Low yield of the desired N-aryl product and significant dimer formation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts may not be efficient.
-
Use Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands are designed to accelerate the key steps of the catalytic cycle.[2] Ligands like XPhos, BrettPhos, and RuPhos are often effective for coupling with poorly nucleophilic anilines.[2][7]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer superior stability and activity for challenging couplings.[2]
-
Employ a Well-Defined Precatalyst: Using a stable, well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[2][8]
-
-
Base Selection: The choice of base is crucial for deprotonating the weakly acidic N-H bond of the aniline without causing side reactions.
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often the bases of choice.[2][6]
-
Weaker Bases for Sensitive Substrates: If your substrate contains base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) might be necessary, though this may require a more active catalyst system.[9]
-
-
Solvent and Temperature:
-
Aprotic, Non-polar Solvents: Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig reactions.[6][8]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
-
Visualizing the Troubleshooting Workflow
Caption: General workflow for a protecting group strategy.
Part 3: Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This protocol is a starting point and may require further optimization for your specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst. [2]2. Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Comparison: The Impact of Ligand Choice
The following table illustrates the potential impact of ligand selection on the outcome of a Buchwald-Hartwig amination with an electron-deficient aniline. The data is representative and based on general trends observed in the literature.
| Catalyst System | Yield of Desired Product | Yield of Dimer |
| Pd(OAc)₂ / PPh₃ | <10% | Significant |
| Pd₂(dba)₃ / BINAP | 30-50% | Moderate |
| XPhos Pd G3 | >90% | <5% |
Part 4: Characterization of Starting Material and Potential Dimer
For reference, the following are the expected spectral data for the starting material, this compound.
-
¹H NMR (CDCl₃): Signals corresponding to the aromatic protons and the amine protons. The chemical shifts will be influenced by the fluorine and trifluoromethyl groups. [10]* ¹³C NMR (CDCl₃): Signals for the aromatic carbons, with characteristic C-F couplings.
-
¹⁹F NMR (CDCl₃): Two signals are expected, one for the -CF₃ group and one for the aromatic -F.
-
Mass Spectrometry (EI or ESI): A molecular ion peak corresponding to the exact mass of C₇H₅F₄N (m/z ≈ 179.04). [11] Identifying the Dimer:
If you isolate the dimer byproduct, you would expect to see:
-
Mass Spectrometry: A molecular ion peak at approximately double the mass of the starting material (e.g., for an azo-dimer, the mass would be around 354 g/mol ).
-
NMR Spectroscopy: A more complex spectrum with a higher number of signals, but likely showing some symmetry depending on the dimer's structure.
Conclusion
Successfully performing reactions with this compound requires a thoughtful approach that accounts for its reduced nucleophilicity. By carefully selecting the catalyst system, base, and reaction conditions, the formation of undesired dimers can be effectively suppressed. This guide provides a robust framework for troubleshooting and optimizing your reactions, enabling you to harness the full potential of this valuable synthetic building block.
References
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Trifluoromethyl Anilines: Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
- González-Vera, J. A., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 11641–11647. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136349, this compound. PubChem. [Link]
- Reddit. (2018).
- ResearchGate. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.
- Wikipedia. (n.d.).
- MDPI. (n.d.). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)
- National Center for Biotechnology Information. (2016).
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- ChemicalBook. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)ANILINE(827-20-3) 1H NMR spectrum.
- Chemistry LibreTexts. (2023).
- SciSpace. (2016).
- Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Books.
- Harvard University. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH.
- Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Center for Biotechnology Information. (n.d.).
- White Rose Research Online. (n.d.).
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- PubMed. (2022). Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)
- National Center for Biotechnology Information. (n.d.).
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- BenchChem. (2025). Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis.
- ACS Publications. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. The Journal of Organic Chemistry.
- MDPI. (n.d.). Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with p-anisidine.
- Royal Society of Chemistry. (n.d.). Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides. Organic Chemistry Frontiers.
- National Institutes of Health. (2016). Aryl amination using ligand-free Ni(II)
- PubMed Central. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
- PubMed. (2022). Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)
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Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-5-(trifluoromethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)aniline. This molecule is a valuable building block, but its unique electronic properties, stemming from the ortho-fluoro and meta-trifluoromethyl substituents, present specific challenges in metal-catalyzed reactions, most notably catalyst deactivation.[1][2][3]
This guide is structured to help you diagnose and resolve these issues efficiently. We will begin with frequently asked questions for rapid problem identification, followed by in-depth troubleshooting guides that provide detailed diagnostic procedures and robust solutions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound started but stalled before reaching completion. What is the most likely cause?
A: The most common cause is the formation of inactive catalyst species during the reaction. The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups makes the aniline nitrogen less nucleophilic and can alter the stability of key intermediates in the catalytic cycle.[4][5] This can lead to the catalyst falling out of the cycle and aggregating into inactive palladium black or forming stable, off-cycle complexes. Another possibility is gradual poisoning by trace impurities or degradation of the supporting ligands.
Q2: Why are my reaction yields inconsistent when using this compound, even when I follow the same procedure?
A: Inconsistent yields often point to sensitivity to atmospheric oxygen or moisture. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by trace oxygen.[6] Ensure your solvent and reaction setup are rigorously degassed with an inert gas like argon or nitrogen. Additionally, the purity of your reagents, including the aniline itself and any bases or additives, is critical. Trace impurities can act as potent catalyst poisons.
Q3: Can the fluorine atoms on the substrate directly deactivate my catalyst?
A: Yes, this is a significant factor. While the C-F bond is strong, fluoride ions (F⁻) can be generated under certain reaction conditions, potentially from side reactions or impurities. Halide ions can act as inhibitory ligands, coordinating to the palladium center and slowing down or halting the catalytic cycle.[7][8] Furthermore, the strong palladium-fluorine interactions can sometimes promote undesired side reactions or stabilize inactive catalyst states.[9]
Q4: I am observing significant hydrodehalogenation of my aryl halide coupling partner. Is this related to catalyst deactivation?
A: Yes, there is often a correlation. Hydrodehalogenation, where the halide on the coupling partner is replaced by a hydrogen atom, can compete with the desired cross-coupling reaction. This side reaction is often promoted by catalyst species that are not optimally active for the main C-C or C-N bond formation. The reaction conditions, particularly the choice of ligand and the presence of water, can influence the ratio of cross-coupling to hydrodehalogenation.[10]
In-Depth Troubleshooting Guides
Guide 1: Acute Deactivation (Reaction Stalls Prematurely)
This scenario typically involves rapid catalyst "death" within the first few hours of the reaction.
Symptoms:
-
Reaction progress (monitored by LC-MS, GC-MS, or TLC) halts completely.
-
A color change is observed, often the formation of a black precipitate (Palladium Black).
Visualizing the Problem: The Catalytic Cycle and Its Failure Points
The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle and highlights the key stages where deactivation commonly occurs when using challenging substrates like this compound.
Troubleshooting Workflow
This workflow will guide you through diagnosing the root cause of premature reaction failure.
Detailed Protocols & Explanations
1. Protocol: Control Reaction with a Standard Substrate
To determine if the issue is specific to this compound, run a parallel reaction with a more "well-behaved" substrate like 4-methoxyaniline under identical conditions.
-
Step 1: Set up two identical reaction vessels (Vessel A and Vessel B).
-
Step 2: Charge both vessels with the aryl halide, palladium precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), base (e.g., Cs₂CO₃), and rigorously degassed solvent.
-
Step 3: To Vessel A, add this compound.
-
Step 4: To Vessel B, add an equimolar amount of 4-methoxyaniline.
-
Step 5: Run both reactions under identical heating and stirring conditions, monitoring by LC-MS.
Interpretation:
-
If Vessel B works and A fails: The problem is inherent to your fluorinated substrate. The cause is likely related to its electronic properties affecting a key step like reductive elimination. The solution lies in choosing a more suitable catalyst system (see below).
-
If both fail: The problem is with your general setup, reagents, or catalyst stock. Re-check solvent degassing, reagent purity, and catalyst activity.
2. Solution: Choosing a Robust Catalyst System
The combination of an ortho-fluoro group and a meta-CF₃ group creates a highly electron-deficient aniline. This can make the final C-N reductive elimination step from the Pd(II) intermediate the rate-limiting and failure-prone step.[4]
-
Ligand Choice: Standard ligands like PPh₃ are often inadequate. Use sterically hindered, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos, RuPhos, or AdBippyPhos.[11][12] These ligands promote reductive elimination and shield the palladium center from aggregation.[13]
-
Precatalyst Choice: Use well-defined palladium precatalysts (e.g., XPhos Pd G3) which are more stable and provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[14]
Guide 2: Sluggish or Incomplete Conversion
This scenario involves a reaction that proceeds slowly and never reaches full conversion, even after extended reaction times.
Symptoms:
-
Reaction does not go to completion, leaving significant starting material.
-
Reaction rate is noticeably slower than expected from literature precedents.
Potential Causes & Solutions
| Potential Cause | Explanation | Diagnostic Step | Recommended Solution |
| Suboptimal Base | The base is crucial for the catalytic cycle. A base that is too weak may not facilitate the necessary steps efficiently. A base that is too strong can promote ligand degradation or side reactions with the fluorinated substrate.[4] | Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KOtBu). Monitor initial reaction rates. | For C-N couplings with fluorinated anilines, weaker bases like potassium phenoxide (KOPh) or carbonates are often superior to strong bases like sodium tert-butoxide.[5] |
| Incorrect Temperature | Many cross-coupling reactions require a specific temperature window. Too low, and the reaction is too slow; too high, and you risk thermal degradation of the ligand or catalyst.[15] | Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor for improved catalyst lifetime, even if the rate is slower. | Perform a temperature optimization study (e.g., 70°C, 90°C, 110°C) to find the best balance between reaction rate and catalyst stability. |
| Catalyst Leaching (Heterogeneous) | If using a supported catalyst (e.g., Pd/C), the active palladium species may be leaching into the solution, leading to a loss of active sites on the support.[16] | Filter the hot reaction mixture to remove the solid catalyst and allow the filtrate to continue reacting. If the reaction proceeds, the active catalyst is homogeneous (leached). | Choose a support with better metal anchoring or switch to a homogeneous catalyst system for better control and activity. |
Guide 3: Advanced Catalyst Diagnostics
When troubleshooting fails, a deeper analysis of the spent catalyst can provide definitive answers.
Characterization of Deactivated Catalysts
If you have recovered the deactivated catalyst (e.g., filtered-off palladium black), the following techniques can elucidate the deactivation mechanism.
| Technique | Information Gained |
| TEM/SEM (Transmission/Scanning Electron Microscopy) | Visualizes catalyst morphology. Can confirm the formation and size of palladium nanoparticles (aggregation).[17][18] |
| XPS (X-ray Photoelectron Spectroscopy) | Determines the oxidation state of palladium on the surface. Can distinguish between active Pd(0) and inactive Pd(II).[19] |
| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Measures the elemental composition. Can detect the presence of poisons (e.g., sulfur) on the catalyst surface. |
| TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) | Heats the catalyst and analyzes evolved gases. Can identify adsorbed organic foulants or ligand fragments.[17] |
Protocol: Attempted Catalyst Regeneration (For Heterogeneous Catalysts)
Regeneration is often difficult for deactivation by irreversible poisoning but may be possible for fouling or oxidation.[6]
-
Objective: To remove surface foulants and potentially re-disperse palladium particles.
-
Caution: These procedures involve strong acids and oxidizers and should be performed with extreme care.
-
Step 1 (Washing): Wash the recovered catalyst with a sequence of solvents (e.g., THF, ethyl acetate) to remove adsorbed organic species.
-
Step 2 (Acid Treatment): A documented method for some deactivated palladium catalysts involves stirring with a mixture of chloroform and glacial acetic acid, which can help remove pore blockages.[6]
-
Step 3 (Oxidative Leaching - Advanced): In some industrial processes, palladium is recovered by leaching with strong oxidizing agents in acidic media (e.g., using Fe³⁺ or H₂O₂ in HCl).[20][21] This dissolves the palladium, which can then be re-deposited onto a fresh support. This is a recovery, not a simple regeneration.
References
- Hartwig, J. F. (2010).
- Wernik, M., et al. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ACS Catalysis.
- Le, C. M., et al. (2019). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis.
- Caddick, S., et al. (2005). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Tetrahedron.
- Walter, M. G., et al. (2019). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Materials.
- Hiden Analytical. (2021). Catalyst Characterization Techniques.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Ma, J.-A., & Cahard, D. (2004).
- An, F., et al. (2019). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). Materials.
- Lundgren, R. J., & Stradiotto, M. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics.
- An, F., et al. (2019). An efficient leaching of palladium from spent catalysts through oxidation with Fe(III). Chalmers Research.
- Johansson, H., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis.
- Buchwald, S. L., & Watson, D. A. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- He, L., et al. (2018). Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. RSC Advances.
- Buchwald, S. L., et al. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. PubMed.
- Clot, E., et al. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews.
- Buchwald, S. L., & Watson, D. A. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed.
- Colacot, T. J. (2017). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research.
- Hiden Analytical. (2021). Catalyst Characterization Techniques.
- Szabó, L., et al. (2020). Synthesis and Characterization of Metal Modified Catalysts for Decomposition of Ibuprofen from Aqueous Solutions. MDPI.
- Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT Open Access Articles.
- Dake, G. R. (2017). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. Request PDF.
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- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. This compound | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
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- 12. dspace.mit.edu [dspace.mit.edu]
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- 15. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. research.chalmers.se [research.chalmers.se]
Technical Support Center: Managing Exothermic Reactions with 2-Fluoro-5-(trifluoromethyl)aniline
Welcome to the technical support center for handling 2-Fluoro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. Our focus is to provide in-depth, field-proven insights into proactively managing and troubleshooting exothermic reactions, ensuring both the safety of your experiment and the integrity of your results.
Section 1: Understanding the Inherent Exothermic Risks
This compound is a substituted aniline, a class of compounds known for its utility in forming C-N bonds. The core of its reactivity lies in the nucleophilic amino group attached to the electron-deficient aromatic ring. While essential for synthesis, this reactivity profile is also the source of potential thermal hazards.
1.1 The Chemical Basis for Exothermicity
The primary driver of exothermic events is the reaction of the amine functional group. Aromatic amines are bases that will react with acids in a highly exothermic neutralization reaction.[1] Beyond simple acid-base chemistry, several common synthetic transformations involving this aniline are energetically favorable and can release significant heat:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides or sulfonamides.
-
Diazotization: Reaction with nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These reactions are notoriously exothermic and require strict temperature control.
-
Alkylation: N-alkylation reactions, while often requiring heat to proceed, can become self-accelerating if not properly controlled.
-
Buchwald-Hartwig Amination: While catalyzed, the overall transformation can be exothermic, especially at higher concentrations.
The electron-withdrawing nature of the fluorine and trifluoromethyl groups modulates the basicity of the aniline, but does not eliminate the potential for strong exothermic behavior.
1.2 The Concept of Thermal Runaway
A thermal runaway occurs when the rate of heat generation from a chemical reaction surpasses the rate of heat removal.[2] This creates a dangerous feedback loop: the reaction temperature increases, which in turn accelerates the reaction rate, leading to even faster heat generation.[2][3] In a laboratory setting, this can result in a violent boiling of solvents, pressure buildup, and potential vessel rupture. Understanding the thermochemistry of your planned reaction is not just academic; it is a critical safety prerequisite.[4]
Section 2: Proactive Management and Control Strategies
Successful management of exothermic reactions is based on proactive control rather than reactive correction. This involves a thorough risk assessment and a properly designed experimental setup.
Protocol 1: Pre-Reaction Thermal Hazard Risk Assessment
Before adding a single reagent, perform this self-validating check:
-
Review the Stoichiometry: Are any reagents known to be highly reactive (e.g., acyl chlorides, strong acids, organometallics)?
-
Consult the Literature & SDS: Research the specific reaction class. Have others reported thermal issues? The Safety Data Sheet (SDS) for all reagents should be reviewed for reactivity warnings.[5][6]
-
Plan the Order and Rate of Addition: The most reactive reagent should typically be added slowly and in a controlled manner to the other components. Never add the bulk of one reactant to the bulk of another.
-
Calculate the Theoretical Adiabatic Temperature Rise (ΔT_ad): For critical or large-scale reactions, a reaction calorimetry study is the gold standard.[4] For initial lab-scale work, estimate the potential energy release. If a high exotherm is anticipated, reduce the initial concentration.
-
Define Cooling and Quenching Strategies in Advance: Do not improvise. Have an appropriate cooling bath prepared and a pre-planned quenching agent ready for immediate use. Your primary cooling must be sufficient to handle the expected heat load.
Protocol 2: Recommended Experimental Setup for Controlled Exothermic Reactions
-
Reaction Vessel: Select a round-bottom flask that is no more than 50-60% full to provide headspace for solvent reflux and potential gas evolution. Ensure the flask is free of cracks or defects.
-
Stirring: Use an overhead mechanical stirrer for viscous reactions or larger volumes. For smaller scales, a magnetic stir bar of appropriate size is acceptable, but ensure a vortex is maintained to guarantee efficient heat transfer to the vessel walls.
-
Reagent Addition: Utilize a pressure-equalizing dropping funnel for the controlled, dropwise addition of liquid reagents. For solids, add them in small portions over time.
-
Temperature Monitoring: Place a calibrated thermometer or thermocouple so that the probe is immersed in the reaction mixture, away from the vessel walls.
-
Cooling System: The cooling bath must surround the lower half of the reaction flask. Ensure the cooling medium is actively stirred or circulated if possible.
-
Inert Atmosphere: For air-sensitive reactions, maintain a positive pressure of an inert gas (Nitrogen or Argon) with an oil bubbler or equivalent outlet to prevent pressure buildup.
Data Presentation: Cooling Bath Selection
The choice of cooling bath is critical for maintaining the target temperature. Select a bath that can safely reach a temperature well below your desired reaction temperature.
| Coolant Composition | Typical Temperature Range (°C) | Notes |
| Ice / Water | 0 to 5 | Most common; effective for moderate exotherms. |
| Ice / Saturated NaCl | -10 to -20 | Simple and effective for sub-zero temperatures. |
| Dry Ice / Acetone | -78 | Standard for low-temperature reactions. Use in a well-ventilated area. |
| Dry Ice / Isopropanol | -77 | Slightly less volatile alternative to acetone. |
| Acetonitrile / Liquid N₂ | -41 | Slush bath; requires careful preparation. |
| Diethyl Ether / Liquid N₂ | -100 | Slush bath; use with extreme caution due to ether's flammability. |
Section 3: Troubleshooting Guide: Responding to Thermal Excursions
Even with careful planning, unexpected events can occur. This guide provides direct answers to critical in-lab situations.
Q1: My reaction temperature is rising rapidly and uncontrollably. What is the immediate action plan?
A1: You are potentially experiencing the onset of thermal runaway. Execute the following emergency response workflow immediately. The primary goal is to maximize cooling and prepare for a safe shutdown.
-
STOP REAGENT ADDITION: Immediately cease adding the limiting reagent.
-
ENHANCE COOLING: Lower the reaction flask deeper into the cooling bath. If using an ice bath, add more ice and salt. If available and safe, switch to a colder bath (e.g., dry ice/acetone).
-
ALERT PERSONNEL: Inform colleagues in the immediate vicinity of the situation. Do not attempt to manage a potential runaway alone.
-
PREPARE TO QUENCH: If the temperature continues to rise despite enhanced cooling, a controlled quench is necessary. Place your pre-selected quenching agent in a separate flask within an ice bath.
-
IF CONTAINMENT FAILS: If the reaction is boiling violently and cannot be controlled, lower the fume hood sash completely and evacuate the immediate area. Alert your lab manager or safety officer.
Q2: The reaction mixture has turned dark brown/black and is becoming viscous. What does this signify?
A2: This often indicates decomposition or polymerization, which can be highly exothermic. The viscosity increase is particularly dangerous as it impedes mixing and heat transfer, accelerating the path to a thermal runaway. Immediately stop any heating, enhance cooling, and consider diluting the reaction with a high-boiling, inert solvent to improve stirring and heat dissipation if it can be done safely.
Q3: How do I safely quench a reaction that has become too vigorous?
A3: An emergency quench is a last resort to halt a runaway reaction. The key is controlled addition of the reaction mixture to the quenching agent, not the other way around.
Protocol 3: Emergency Quenching Procedure
-
Pre-cool the Quenching Agent: The quenching agent (e.g., a cold, dilute acid for an unreacted amine, or a protic solvent like isopropanol for organometallics) should be placed in a separate, appropriately sized flask and cooled in an ice bath.[7]
-
Use a Cannula: Under an inert atmosphere if necessary, slowly transfer the hot reaction mixture via a wide-bore cannula or tubing into the vigorously stirred, cold quenching solution.[7] This "reverse quench" method ensures the quenching agent is always in excess, absorbing the heat more effectively.
-
Monitor Quench Temperature: Monitor the temperature of the quenching flask. Adjust the transfer rate to keep the quench temperature under control.
-
Final Workup: Once the entire reaction mixture is quenched and the temperature is stable, you can proceed with a standard workup procedure.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: At what scale should I start becoming concerned about exotherms?
-
Vigilance is required at all scales. However, thermal risk increases significantly with scale. The surface-area-to-volume ratio decreases as you scale up, making heat removal less efficient. Any reaction showing a significant exotherm (>10 °C rise) at a 1g scale should be treated with extreme caution at a 10g scale or larger.
-
-
FAQ 2: Can I use a heating mantle to control a reaction at a specific temperature, like 50 °C?
-
This is highly discouraged for potentially exothermic reactions. A heating mantle can only add heat; it cannot remove it. If an exotherm begins, the mantle will contribute to the problem. For controlled heating, always use a liquid bath (water, oil) set to the target temperature, as it can act as a heat sink and provide some passive cooling.
-
-
FAQ 3: What are the best analytical methods for monitoring these reactions?
-
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring reaction progress and the formation of byproducts. For real-time thermal analysis during development, techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) can provide invaluable quantitative data on heat flow.[4]
-
Section 5: Visualization & Workflows
Diagram 1: Emergency Response Workflow for Thermal Excursions
This diagram outlines the logical decision-making process when faced with an unexpected temperature increase.
Caption: Core components of a proactive experimental setup.
Section 6: References
-
Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Reddit. (2022). Quenching guide. r/Chempros. [Link]
-
The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
-
Shanghai Worldyang Chemical Co.,Limited. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)aniline. National Center for Biotechnology Information. [Link]
-
Pyrophobic Systems. (2024). A Guide to Thermal Runaway Mitigation and Containment. [Link]
-
Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. [Link]
-
Aerossurance. (2024). The Importance of Regularly Performing Thermal Runaway Handling Procedure Training. [Link]
-
MDPI. (2022). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. [Link]
-
FAA Fire Safety. (2019). Thermal Runaway Initiation Methods for Lithium Batteries. [Link]
-
SciSpace. (2020). Thermal runaway of Lithium-ion batteries employing LiN(SO2F)2-based concentrated electrolytes. [Link]
Sources
Technical Support Center: LC-MS Analysis of 2-Fluoro-5-(trifluoromethyl)aniline Synthesis
Welcome to the technical support guide for identifying byproducts in the synthesis of 2-Fluoro-5-(trifluoromethyl)aniline via LC-MS. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring and impurity profiling for this specific fluorinated compound. Here, we move beyond generic troubleshooting to provide in-depth, scientifically grounded solutions to common challenges encountered during the analysis of this and structurally similar molecules.
Section 1: Troubleshooting Guide
This section addresses specific, observable issues you might encounter during your LC-MS analysis. Each problem is followed by a systematic approach to diagnosis and resolution, rooted in established chromatographic and mass spectrometric principles.
Issue 1: Unexpected Peaks in the Chromatogram
You observe one or more peaks in your total ion chromatogram (TIC) that do not correspond to your starting material, product, or known intermediates.
Causality and Diagnostic Approach
Unexpected or "ghost" peaks can originate from several sources: contamination, carryover from previous injections, or the formation of actual byproducts.[1][2] A systematic approach is crucial to pinpoint the origin.
Step-by-Step Troubleshooting Protocol
-
Blank Injection Analysis:
-
Protocol: Inject a blank sample (your mobile phase solvent) immediately following a sample injection that showed the unexpected peaks.[3]
-
Interpretation:
-
If the ghost peaks appear in the blank run, it strongly suggests carryover from the previous injection.[2] This could be due to insufficient needle washing or late-eluting compounds from a prior analysis.
-
If the peaks are absent in the blank, they are likely genuine components of your sample, i.e., byproducts or contaminants.
-
-
-
Solvent and System Contamination Check:
-
Protocol: Prepare fresh mobile phases using high-purity, LC-MS grade solvents.[3] Inject a blank from this fresh mobile phase.
-
Interpretation: If the peaks disappear, your previous mobile phase was likely contaminated. If they persist, the contamination may be within the LC system itself (e.g., tubing, injector).[4]
-
-
Byproduct Identification Workflow:
-
Protocol: If the peaks are confirmed to be in your sample, proceed with structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the unexpected peaks to generate a molecular formula.
-
Isotopic Pattern Analysis: For halogenated compounds, the isotopic pattern is a key identifier. Look for the characteristic M+2 peak for chlorine or bromine.[5][6] While fluorine is monoisotopic, this technique is crucial for ruling out chlorinated or brominated impurities.
-
MS/MS Fragmentation: Induce fragmentation of the parent ion and analyze the resulting daughter ions. The fragmentation pattern provides structural clues.[7][8] For fluorinated compounds, look for characteristic losses of HF (mass loss of 20) or a fluorine radical (mass loss of 19).[9][10]
-
-
Issue 2: Retention Time (RT) Shifts
The retention time of your target analyte, this compound, is inconsistent across injections.
Causality and Diagnostic Approach
Retention time shifts can be caused by a variety of factors, including changes in the mobile phase composition, column degradation, fluctuating flow rates, or temperature variations.[11]
Step-by-Step Troubleshooting Protocol
-
Mobile Phase Verification:
-
Protocol: Prepare a fresh batch of mobile phase, ensuring accurate composition and pH. Degas the solvents properly.[2]
-
Rationale: Even small changes in solvent composition or pH can significantly impact the retention of polar analytes like anilines.
-
-
Column Health Assessment:
-
Protocol:
-
Inspect the column for any signs of contamination or blockage.
-
Run a standard compound with a known, stable retention time to check the column's performance.
-
If performance has degraded, follow the manufacturer's instructions for column cleaning and regeneration.[4]
-
-
Rationale: Column fouling or degradation of the stationary phase can lead to inconsistent retention.
-
-
System Stability Check:
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
The chromatographic peak for your analyte is not symmetrical.
Causality and Diagnostic Approach
Poor peak shape can be attributed to several factors, including column overload, interactions with active sites on the stationary phase, or a mismatch between the sample solvent and the mobile phase.[2]
Step-by-Step Troubleshooting Protocol
-
Sample Concentration and Injection Volume:
-
Sample Solvent Compatibility:
-
Protocol: Ensure your sample is dissolved in a solvent that is weaker than or of a similar strength to your initial mobile phase.[3]
-
Rationale: Injecting a sample in a strong solvent can cause peak distortion, particularly for early-eluting peaks.
-
-
Column Conditioning:
-
Protocol: Make several injections of your sample to "condition" the column before acquiring data for analysis.
-
Rationale: This can help to passivate any active sites on the stationary phase that may be causing peak tailing.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
The synthesis of this compound typically involves the reduction of a nitro group.[12] Potential byproducts can arise from several sources:
-
Incomplete Reduction: The presence of the starting material, 4-Fluoro-3-nitrobenzotrifluoride, or partially reduced intermediates.
-
Over-reduction or Side Reactions: Formation of dimers or other coupled products.
-
Isomeric Impurities: Impurities present in the starting materials can lead to isomeric byproducts.
-
Dehalogenation: Loss of the fluorine atom under certain reaction conditions.
| Potential Byproduct | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| 4-Fluoro-3-nitrobenzotrifluoride | C₇H₃F₄NO₂ | 209.0099 | Starting material |
| Isomers of the final product | C₇H₅F₄N | 179.0358 | From isomeric impurities in starting material |
| De-fluorinated product | C₇H₆F₃N | 161.0452 | Loss of fluorine |
Q2: How does the trifluoromethyl group affect the fragmentation pattern in MS/MS?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and is very stable. Therefore, fragmentation involving the loss of the CF₃ group is less common. More likely fragmentation pathways for this compound would involve:
Q3: What are the best starting conditions for developing an LC-MS method for this compound?
A good starting point for method development would be:
-
Column: A C18 reversed-phase column is generally suitable for small aromatic molecules.
-
Mobile Phase: A gradient elution using water and acetonitrile or methanol with a small amount of formic acid (0.1%) to aid ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for anilines.
Section 3: Visualized Workflows
Diagram 1: General LC-MS Troubleshooting Workflow
Caption: A flowchart for systematic LC-MS troubleshooting.
Diagram 2: Byproduct Identification Workflow
Caption: A workflow for identifying unknown byproducts.
References
- Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). LCGC. [Link]
- LCMS Troubleshooting: 14 Best Practices for Labor
- LC-MS Troubleshooting. CHROMacademy. [Link]
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). American Pharmaceutical Review. [Link]
- Unexpected Peaks? How We Troubleshoot Chromatography Problems. (2025, July 15). Broughton Group. [Link]
- LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. [Link]
- LC/MS Troubleshooting Guide.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).
- LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
- Mass Spectrometry - Fragmentation P
- mass spectra - fragmentation p
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Tufts University. [Link]
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- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
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- 10. whitman.edu [whitman.edu]
- 11. zefsci.com [zefsci.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Fluoro-5-(trifluoromethyl)aniline
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of fluorinated aromatic compounds is paramount. 2-Fluoro-5-(trifluoromethyl)aniline, a key building block in the synthesis of various active pharmaceutical ingredients and specialty chemicals, presents a unique spectroscopic challenge due to the presence of multiple NMR-active fluorine nuclei. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with complementary analytical techniques. We will explore the causal relationships behind the observed spectral data and present field-proven protocols to ensure data integrity and reproducibility.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the initial and often most informative method for the structural analysis of organic molecules. For this compound, it provides critical information about the number of distinct protons, their chemical environment, and their spatial relationships through spin-spin coupling.
Interpreting the ¹H NMR Spectrum of this compound
The structure of this compound dictates a complex aromatic region in its ¹H NMR spectrum. The aniline ring contains three protons (H-3, H-4, and H-6), each in a unique chemical environment due to the influence of three distinct substituents: an electron-donating amino group (-NH₂), and two powerful electron-withdrawing groups, fluorine (-F) and trifluoromethyl (-CF₃).[1]
The amino group (-NH₂) typically acts as an ortho-, para-director and introduces electron density into the ring through resonance, which would shift ortho and para protons upfield (to a lower ppm value).[2] Conversely, the fluorine and trifluoromethyl groups are strongly electron-withdrawing, which deshields the aromatic protons, shifting them downfield (to a higher ppm value). The trifluoromethyl group is a particularly strong inductively withdrawing group.[1] The interplay of these competing effects results in the final observed chemical shifts.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~6.9 - 7.2 | ddd (doublet of doublet of doublets) | ³J(H3-H4) ≈ 8-9 Hz, ⁴J(H3-F) ≈ 4-6 Hz, ⁴J(H3-H6) ≈ 2-3 Hz |
| H-4 | ~6.7 - 7.0 | ddd (doublet of doublet of doublets) | ³J(H4-H3) ≈ 8-9 Hz, ³J(H4-F) ≈ 9-11 Hz, ⁵J(H4-CF3) ≈ 0.5-1 Hz |
| H-6 | ~7.1 - 7.4 | dd (doublet of doublets) | ⁴J(H6-F) ≈ 4-6 Hz, ⁴J(H6-H3) ≈ 2-3 Hz |
| -NH₂ | ~3.5 - 4.5 | br s (broad singlet) | None |
Note: Predicted values are based on empirical data for similarly substituted benzene rings. Actual values may vary based on solvent and concentration.
The multiplicities arise from spin-spin coupling. The ortho-coupling (³J) between adjacent protons is typically the largest (7-10 Hz).[2] Meta-coupling (⁴J) is smaller (2-3 Hz).[2] Critically, we also observe coupling to the fluorine nucleus (J-HF). Ortho H-F coupling (³J) is generally larger than meta H-F coupling (⁴J).[3] Long-range coupling between the aromatic protons and the trifluoromethyl group (J-HCF3) can also be observed, though it is typically small.
A Multi-Technique Approach for Unambiguous Characterization
While ¹H NMR is powerful, a comprehensive and trustworthy characterization relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle.
dot graph "analytical_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];
subgraph "cluster_NMR" { label="NMR Spectroscopy"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; H1_NMR [label="1H NMR"]; C13_NMR [label="13C NMR"]; F19_NMR [label="19F NMR"]; }
subgraph "cluster_MS" { label="Mass Spectrometry"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="MS"]; }
subgraph "cluster_Other" { label="Other Techniques"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="HPLC/GC"]; }
Sample [label="this compound", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sample -> H1_NMR [label="Proton Environment\nConnectivity (JHH, JHF)"]; Sample -> C13_NMR [label="Carbon Skeleton\nConnectivity (JCF)"]; Sample -> F19_NMR [label="Fluorine Environments\nConnectivity (JFF, JFC, JFH)"]; Sample -> MS [label="Molecular Weight\nElemental Composition"]; Sample -> HPLC [label="Purity Assessment\nQuantification"];
H1_NMR -> C13_NMR [style="dashed", arrowhead="none", label="Complementary Data"]; C13_NMR -> F19_NMR [style="dashed", arrowhead="none", label="Complementary Data"]; F19_NMR -> H1_NMR [style="dashed", arrowhead="none", label="Complementary Data"]; } Caption: Integrated workflow for the characterization of this compound.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| ¹H NMR | Proton count, chemical environment, H-H and H-F coupling. | Readily available, high sensitivity, provides key connectivity data. | Complex splitting patterns can be difficult to fully resolve. |
| ¹³C NMR | Number of unique carbons, carbon skeleton, C-F coupling.[4][5] | Confirms the number of carbons in the molecule. Large ¹J(C-F) and ²J(C-CF₃) are diagnostic. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[6] Quartets from -CF₃ can be broad and low in intensity.[7] |
| ¹⁹F NMR | Number and environment of fluorine atoms.[8] | Highly sensitive, large chemical shift range provides high resolution.[8][9] Directly probes the -F and -CF₃ groups. | Requires a multinuclear probe. Chemical shifts can be sensitive to solvent and concentration.[8] |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Provides definitive molecular weight (179.11 g/mol ).[10] High-resolution MS can confirm elemental formula. | Does not provide information on isomerism (e.g., position of substituents). |
| HPLC/GC | Purity, presence of isomers or impurities.[11][12] | Essential for assessing sample purity and for quantification.[13] | Provides no direct structural information. |
Experimental Protocols for Robust Data Acquisition
Trustworthy data begins with a meticulous and standardized experimental approach. The following protocols are designed to be self-validating systems for acquiring high-quality NMR data.
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for routine spectra.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup & Data Acquisition (using a standard Bruker TopSpin system):
-
Insert the sample into the NMR magnet.[14]
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[14]
-
Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the Z1 and Z2 shim gradients until the lock signal is sharp and symmetrical. Automated shimming routines like topshim are highly effective.[6][15]
-
Load a standard proton experiment parameter set (e.g., rpar PROTON all).[14]
-
Set the appropriate receiver gain using an automated routine (rga).[14]
-
Set the number of scans (NS). For a sample of this concentration, 16 scans are typically sufficient.[6][14]
-
Initiate the acquisition by typing zg.[14]
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) by typing ef.
-
Phase the spectrum manually or automatically (apk) to ensure all peaks are in the positive absorptive mode.[14]
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Perform peak picking to identify the precise chemical shift of each multiplet.
-
dot graph "nmr_protocol_flow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];
Prep [label="Sample Preparation\n(Dissolve in CDCl3 + TMS)"]; Insert [label="Insert Sample\n& Lock"]; Shim [label="Optimize Homogeneity\n(Shimming)"]; Acquire [label="Acquire Data\n(zg)"]; Process [label="Process Data\n(FT, Phase, Calibrate)"]; Analyze [label="Analyze Spectrum\n(Integrate, Peak Pick)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
Prep -> Insert -> Shim -> Acquire -> Process -> Analyze; } Caption: Standard workflow for ¹H NMR data acquisition and analysis.
Conclusion
The structural characterization of this compound is a clear example of the power and necessity of a multi-technique analytical approach. While ¹H NMR provides the foundational data on proton environments and connectivity, its full potential is realized when combined with ¹³C and ¹⁹F NMR for a complete picture of the carbon skeleton and fluorine substituents. Mass spectrometry confirms the molecular identity, and chromatographic methods validate purity. By following robust, standardized protocols, researchers can ensure the generation of high-fidelity, reproducible data, which is the cornerstone of scientific integrity in drug development and chemical research.
References
- Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]
- Contreras, R. H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]
- Contreras, R. H., et al. (2005).
- Contreras, R. H., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
- Standard Operating Procedure H-NMR. Georgia Gwinnett College. [Link]
- PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin).
- This compound.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Maryland. [Link]
- Contreras, R. H., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
- The Effect of Fluorine in 1H NMR. Reddit. [Link]
- SOP d
- Howe, P. W. A. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 705–708. [Link]
- Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
- Lense, S., et al. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 14(3), e0213148. [Link]
- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 131–140. [Link]
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4339–4350. [Link]
- Novak, P., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(12), 3138–3147. [Link]
- An Overview of Fluorine NMR.
- Step-by-step procedure for NMR data acquisition. UT Health San Antonio. [Link]
- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]
- Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- How to determine the substitution pattern of a benzene
- In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Quora. [Link]
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
- Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. [Link]
- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Shcherbakov, D., et al. (2019). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Journal of Biomolecular NMR, 73(8-9), 451–460. [Link]
- 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. quora.com [quora.com]
- 8. biophysics.org [biophysics.org]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
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- 15. r-nmr.eu [r-nmr.eu]
A Comparative Guide to the 13C NMR Chemical Shifts of 2-Fluoro-5-(trifluoromethyl)aniline
This guide provides an in-depth analysis and comparison of the 13C NMR chemical shifts for 2-Fluoro-5-(trifluoromethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the spectral features of this complex molecule through a comparative approach with simpler, related structures. By understanding the predictable electronic effects of substituents on a benzene ring, we can confidently assign the carbon signals in the target molecule, a critical step in structural verification and quality control.
The Foundational Role of 13C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Specifically, 13C NMR spectroscopy allows for the direct observation of the carbon backbone of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the hybridization state, the nature of neighboring atoms, and the presence of electron-donating or electron-withdrawing groups.
For substituted aromatic compounds like this compound, the position of each carbon signal in the 13C NMR spectrum is a direct consequence of the interplay between the electronic effects of the amino (-NH2), fluoro (-F), and trifluoromethyl (-CF3) groups. Understanding these effects is paramount for accurate spectral interpretation.
Methodology: Predicting Chemical Shifts via Substituent Effects
In the absence of direct experimental data for this compound, a reliable prediction of its 13C NMR spectrum can be achieved by applying the principle of substituent additivity. This principle posits that the chemical shift of a carbon in a polysubstituted benzene ring can be estimated by adding the substituent chemical shifts (SCS) of each substituent to the chemical shift of benzene (approximately 128.5 ppm).
To construct a robust comparative analysis, we will utilize experimental 13C NMR data from the following model compounds:
-
Aniline: The parent aromatic amine.
-
2-Fluoroaniline: To understand the effect of the fluorine atom ortho to the amino group.
-
3-(Trifluoromethyl)aniline: To understand the effect of the trifluoromethyl group meta to the amino group.
By dissecting the individual and combined effects of these substituents, we can build a comprehensive picture of the electronic landscape of this compound and assign its 13C NMR signals with a high degree of confidence.
Comparative Analysis of 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for our model compounds and the predicted shifts for this compound.
| Carbon | Aniline (DMSO-d6) | 2-Fluoroaniline (CDCl3)[1] | 3-(Trifluoromethyl)aniline (Predicted from Benzene + SCS) | This compound (Predicted) |
| C1 | ~147.8 | 134.8 | 148.2 | ~135.6 |
| C2 | ~115.4 | 151.9 | 114.7 | ~152.7 |
| C3 | ~128.8 | 115.3 | 131.5 (q) | ~112.5 |
| C4 | ~117.1 | 118.6 | 118.7 | ~119.4 |
| C5 | ~128.8 | 124.6 | 129.3 | ~125.4 (q) |
| C6 | ~115.4 | 117.1 | 114.7 | ~117.9 |
| CF3 | - | - | 124.6 (q) | ~124.3 (q) |
Note: Predicted values are calculated based on the additivity of substituent effects. The actual experimental values may vary slightly. "q" denotes a quartet due to C-F coupling.
Analysis of Substituent Effects
The chemical shifts in the table above can be rationalized by considering the electronic properties of the -NH2, -F, and -CF3 groups:
-
Amino Group (-NH2): This is a strong activating group, donating electron density to the aromatic ring through resonance. This leads to a significant shielding (upfield shift) of the ortho and para carbons (C2, C4, C6) and a deshielding (downfield shift) of the ipso carbon (C1) compared to benzene (128.5 ppm).
-
Fluoro Group (-F): Fluorine is highly electronegative, leading to an inductive electron withdrawal which deshields adjacent carbons. However, it also possesses lone pairs that can be donated into the ring via resonance, causing a shielding effect, particularly at the para position. In 2-fluoroaniline, the C2 carbon, directly attached to the fluorine, is significantly deshielded due to the inductive effect.
-
Trifluoromethyl Group (-CF3): This is a strongly deactivating group due to the high electronegativity of the fluorine atoms, which causes a strong inductive electron withdrawal from the aromatic ring. This results in a general deshielding of the ring carbons. The carbon of the CF3 group itself appears as a quartet in the 13C NMR spectrum due to coupling with the three fluorine atoms. The substituent chemical shifts for the trifluoromethyl group in CDCl3 are approximately: ipso: +2.95 ppm, ortho: -2.76 ppm, meta: +0.83 ppm, and para: +3.84 ppm[2].
Predicted 13C NMR Spectrum of this compound
Based on the additive effects of the substituents, the predicted 13C NMR spectrum of this compound is as follows:
-
C1 (attached to -NH2): The strong electron-donating effect of the amino group is counteracted by the meta -CF3 group. Starting from the C1 of 2-fluoroaniline (134.8 ppm), the meta -CF3 group will have a small deshielding effect, resulting in a predicted shift of around ~135.6 ppm .
-
C2 (attached to -F): This carbon is strongly deshielded by the directly attached fluorine. The para -CF3 group will further deshield this position. Thus, starting from 151.9 ppm in 2-fluoroaniline, the para effect of the -CF3 group (+3.84 ppm) would suggest a shift around 155.7 ppm. However, interactions between adjacent substituents can alter this. A more conservative estimate places it around ~152.7 ppm .
-
C3: This carbon is ortho to the -NH2 group and meta to the -F and -CF3 groups. Starting from 115.3 ppm in 2-fluoroaniline, the meta effect of the -CF3 group (+0.83 ppm) would predict a shift around 116.1 ppm. However, the ortho-amino shielding is dominant, and the combined meta effects might lead to a slightly more shielded environment, predicted around ~112.5 ppm .
-
C4: This carbon is para to the -NH2 group and ortho to the -CF3 group. Starting from 118.6 ppm in 2-fluoroaniline, the ortho effect of the -CF3 group (-2.76 ppm) would suggest a more shielded position around 115.8 ppm. However, the para-amino shielding is very strong. A reasonable prediction is ~119.4 ppm .
-
C5 (attached to -CF3): This carbon is meta to the -NH2 group and para to the -F group. The ipso-effect of the -CF3 group will cause a downfield shift. This will appear as a quartet. A predicted value is around ~125.4 ppm .
-
C6: This carbon is ortho to the -NH2 group and meta to the -F and -CF3 groups. Starting from 117.1 ppm in 2-fluoroaniline, the meta effect of the -CF3 group (+0.83 ppm) will cause a slight deshielding, leading to a predicted shift of ~117.9 ppm .
-
CF3: The chemical shift of the trifluoromethyl carbon is expected to be around ~124.3 ppm and will appear as a quartet with a large C-F coupling constant.
Visualizing Substituent Effects
The following diagram illustrates the primary electronic effects of the substituents on the aromatic ring of this compound, which in turn influence the 13C NMR chemical shifts.
Caption: Electronic effects of substituents on this compound.
Experimental Protocol for 13C NMR Data Acquisition
To obtain high-quality 13C NMR data for compounds such as this compound, the following general protocol is recommended:
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Ensure the sample is fully dissolved to avoid line broadening.
-
Filter the solution into a standard 5 mm NMR tube if any particulate matter is present.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe to the solvent and sample.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (a longer delay may be needed for quaternary carbons)
-
Number of scans: 1024 or higher, depending on the sample concentration.
-
-
For detailed analysis of C-F couplings, a proton-decoupled, fluorine-coupled spectrum can be acquired.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
Conclusion
This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of this compound. By leveraging the principle of substituent additivity and comparing with structurally related model compounds, we have established a reliable set of predicted chemical shifts. This approach not only aids in the structural elucidation of this specific molecule but also serves as a valuable educational tool for chemists working with complex substituted aromatic systems. The provided experimental protocol offers a standardized method for acquiring high-quality data for verification.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]
- Chachaty, C., & Crépin, A. (1975). H, 13C, 14N, 19F Nuclear Magnetic Resonance Contact Shifts and Electron Spin Distribution in Aniline and Fluoroanilines. Canadian Journal of Chemistry, 53(5), 648-657. [Link]
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
- Olah, G. A., & Mo, Y. K. (1972). Stable Carbocations. CXXXIX. The 13C Nuclear Magnetic Resonance Spectroscopic Study of 2-Fluoro- and 2-Chloro-tert-butyl Cations. The Question of Nonclassical 1,2-Halogen Bridging. Journal of the American Chemical Society, 94(19), 6864-6865. [Link]
- Gunther, H. (2013).
- Farrar, T. C., & Becker, E. D. (2012). Pulse and fourier transform NMR: Introduction to theory and methods. Academic press.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-5-(trifluoromethyl)aniline
Introduction: The Analytical Challenge of Complex Aromatic Amines
In the landscape of pharmaceutical development and chemical synthesis, halogenated and trifluoromethylated anilines are ubiquitous building blocks. Their unique electronic properties make them invaluable, but also present distinct analytical challenges. 2-Fluoro-5-(trifluoromethyl)aniline, with a molecular weight of 179.11 g/mol , is a prime example of such a molecule, where the interplay between the electron-donating amine group and the strongly electron-withdrawing fluorine and trifluoromethyl substituents dictates its chemical behavior and, consequently, its fragmentation in mass spectrometry.[1]
This guide provides a comparative analysis of the fragmentation patterns of this compound under two common mass spectrometry ionization and fragmentation regimes: Electron Ionization (EI) and Collision-Induced Dissociation (CID). Understanding these distinct fragmentation signatures is not merely an academic exercise; it is critical for unambiguous compound identification, structural elucidation in metabolite studies, and purity assessment in quality control environments. We will explore the mechanistic rationale behind the observed fragments, provide detailed experimental protocols for data acquisition, and compare the analytical utility of each technique.
Part 1: Fragmentation Under Electron Ionization (EI-MS)
Electron Ionization is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule, resulting in the formation of an energetically unstable molecular ion ([M]•+) that undergoes extensive and often complex fragmentation.[2] This process is highly reproducible, making EI spectra excellent for library matching and compound identification.
Mechanistic Insights into EI Fragmentation
For this compound, the molecular ion ([C₇H₅F₄N]•+) is observed at a mass-to-charge ratio (m/z) of 179. The initial ionization typically involves the removal of a non-bonding electron from the nitrogen atom or a π-electron from the aromatic ring, as these are the most accessible, highest-energy orbitals. The subsequent fragmentation is driven by the stability of the resulting radical cations and neutral losses.
The most probable fragmentation pathways are:
-
Loss of •CF₃ Radical: The C-C bond between the aromatic ring and the trifluoromethyl group is susceptible to cleavage. The loss of a trifluoromethyl radical (•CF₃, mass 69) is a characteristic fragmentation for compounds containing this moiety, leading to a stable, even-electron cation at m/z 110.[3]
-
Loss of Hydrogen Fluoride (HF): The elimination of a neutral HF molecule (mass 20) can occur, likely involving the fluorine atom on the ring and an adjacent hydrogen. This is a common pathway for fluorinated aromatic compounds.[4]
-
Loss of Hydrogen Cyanide (HCN): A classic fragmentation pathway for anilines involves the expulsion of HCN (mass 27) following ring rearrangement, which helps in identifying the presence of the primary amine on an aromatic core.
Caption: Predicted CID fragmentation of protonated this compound.
Part 3: Head-to-Head Comparison of Fragmentation Data
The choice between EI and CID is dictated by the analytical goal. EI provides a rich, fingerprint-like spectrum ideal for library identification, while CID offers targeted structural information from a selected precursor.
| Feature | Electron Ionization (EI) | Collision-Induced Dissociation (CID) of [M+H]⁺ |
| Ionization Energy | High (~70 eV) | Low (via ESI) |
| Fragmentation Control | Low (Extensive & Spontaneous) | High (Controlled by Collision Energy) |
| Precursor Ion | Molecular Radical Cation ([M]•+) | Protonated Molecule ([M+H]⁺) |
| Typical Fragments | Radical-driven cleavages (e.g., loss of •CF₃) | Neutral losses (e.g., loss of NH₃, HF) |
| Primary Use Case | Compound Identification (Library Search) | Structural Elucidation, Quantitation (MRM) |
| Key Fragments (m/z) | 179, 159, 152, 110 | 180 (Precursor), 163, 160, 132 |
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, the following detailed protocols are provided. The choice of gas chromatography (GC) for EI and liquid chromatography (LC) for ESI-CID is standard, leveraging the volatility of the analyte for GC and its solubility for LC.
Workflow Overview: From Sample to Spectrum
Caption: Comparative experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.
Protocol 1: GC-EI-MS Analysis
-
Rationale: This method is ideal for volatile, thermally stable compounds and provides standardized spectra for library comparison.
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in n-hexane.
-
GC System: Agilent 8890 GC (or equivalent).
-
Injector: Splitless mode, 250°C, 1 µL injection volume.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Causality: The initial hold ensures sharp peak shape, while the ramp is sufficient to elute the analyte in a reasonable time without co-elution with potential impurities.
-
-
MS System: Agilent 5977B MSD (or equivalent).
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Electron Energy: 70 eV.
-
Acquisition Mode: Full Scan, m/z 40-300.
Protocol 2: LC-ESI-MS/MS (CID) Analysis
-
Rationale: This method is suited for targeted structural analysis and quantification, providing specific fragmentation data from a protonated precursor.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. Causality: Formic acid acts as a proton source, promoting the formation of the [M+H]⁺ ion in the ESI source.
-
LC System: Waters ACQUITY UPLC (or equivalent).
-
Column: ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) at 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex Triple Quad 6500+ (or equivalent).
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Source Parameters: IonSpray Voltage: 5500 V; Temperature: 500°C.
-
MS/MS Experiment (Product Ion Scan):
-
Q1: Set to pass precursor ion m/z 180.
-
Collision Gas: Argon.
-
Collision Energy (CE): 20 eV. Causality: This is a starting point; a CE ramp (10-40 eV) should be performed to find the optimal energy for generating the most informative spectrum.
-
Q3: Scan for product ions from m/z 40-185.
-
Conclusion and Practical Applications
The mass spectrometric fragmentation of this compound is highly dependent on the analytical method employed.
-
GC-EI-MS provides a complex but reproducible fragmentation pattern, characterized by the loss of the •CF₃ radical (m/z 110), making it a powerful tool for rapid screening and identification against spectral libraries.
-
LC-ESI-MS/MS offers a controlled fragmentation environment, where the protonated molecule (m/z 180) predictably loses neutral molecules like NH₃ (m/z 163) and HF (m/z 160). This approach is superior for quantitative analysis (e.g., Multiple Reaction Monitoring, MRM) in complex matrices like plasma or for confirming the structure of metabolites where specific fragmentation pathways are tracked.
For drug development professionals and researchers, a dual-pronged approach is often most effective. Initial identification and purity checks can be efficiently performed using GC-EI-MS, while more in-depth structural confirmation, metabolite identification, and sensitive quantification are best achieved with LC-ESI-MS/MS. This guide provides the foundational knowledge and validated starting protocols to successfully analyze this and other structurally related compounds.
References
- Title: 2-Fluoro-5-(trifluoromethyl)
- Title: Fragmentation (mass spectrometry) Source: Wikipedia URL:[Link]
- Title: Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups Source: Fluorine Notes URL:[Link]
- Title: Collision-induced dissoci
- Title: Collision Induced Dissociation Source: National High Magnetic Field Labor
- Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: University of Texas at Arlington, Department of Chemistry and Biochemistry URL:[Link]
- Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: MDPI - Molecules URL:[Link]
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FT-IR analysis of 2-Fluoro-5-(trifluoromethyl)aniline functional groups
An In-Depth Guide to the FT-IR Functional Group Analysis of 2-Fluoro-5-(trifluoromethyl)aniline: A Comparative Spectroscopic Study
Introduction
In the landscape of pharmaceutical synthesis and materials science, halogenated anilines are critical building blocks. This compound, in particular, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, where the fluorine and trifluoromethyl substituents are known to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1] Given its importance, unambiguous structural confirmation is paramount for quality control and reaction monitoring.
Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the absorption of infrared radiation by a molecule, an FT-IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its functional groups. This guide provides a detailed FT-IR analysis of this compound, explains the experimental workflow for acquiring a high-quality spectrum, and presents a comparative analysis against structurally similar molecules to highlight its unique spectral features.
The Molecular Blueprint of this compound
The structure of this compound incorporates three key functional groups on an aromatic ring: a primary amine (-NH₂), a fluorine atom (-F), and a trifluoromethyl group (-CF₃). Each of these groups, along with the benzene ring itself, contributes distinct vibrational modes that are observable in the FT-IR spectrum.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a common technique that requires minimal sample preparation.
Rationale: ATR is chosen for its simplicity and reproducibility. It analyzes the sample in its neat form (liquid or solid), eliminating the need for solvents or KBr pellets, which can introduce interfering spectral features.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan:
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Perform a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.[2] If the sample is solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent to remove all traces of the sample, preventing cross-contamination.
-
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Spectral Analysis of this compound
The FT-IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The fingerprint region contains complex vibrations unique to the molecule's overall structure.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3400-3500 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium, Sharp (Two Bands) |
| ~3030 | Aromatic C-H | C-H Stretch | Weak to Medium |
| 1600-1650 | Primary Amine (N-H) | N-H Bend (Scissoring) | Medium to Strong |
| 1450-1600 | Aromatic Ring | C=C Stretch | Medium to Strong (Multiple Bands) |
| 1250-1350 | Aromatic Amine (C-N) | C-N Stretch | Strong |
| 1100-1400 | Trifluoromethyl (C-F) | C-F Symmetric & Asymmetric Stretch | Very Strong |
| 1000-1100 | Fluoroaromatic (C-F) | C-F Stretch | Strong |
| 690-900 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
Key Spectral Features:
-
N-H Vibrations: As a primary amine, the molecule exhibits two distinct N-H stretching bands between 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching modes.[3][4] A medium to strong N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ region.[3]
-
Aromatic Ring: The aromatic C-H stretch appears as a weaker band around 3030 cm⁻¹.[5][6] More prominent are the C=C ring stretching vibrations, which typically appear as a series of bands between 1450 and 1600 cm⁻¹.[6]
-
C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is typically strong and found in the 1335-1250 cm⁻¹ range.[3][4]
-
Fluorine Substituents (The Distinguishing Feature): The most characteristic and intense absorptions for this molecule arise from its fluorinated groups.
-
Trifluoromethyl (-CF₃): The C-F stretching vibrations within the -CF₃ group are exceptionally strong and typically appear in the 1100-1400 cm⁻¹ range.[7][8] The vibrational modes of the CF₃ group can couple with the benzene ring, influencing their exact position and intensity.[9][10]
-
Aromatic C-F: The stretching vibration of the single fluorine atom attached to the aromatic ring also gives rise to a strong absorption, typically found in the 1000-1100 cm⁻¹ region.
-
Comparative FT-IR Analysis: Isolating Functional Group Contributions
To fully appreciate the spectral signature of this compound, it is instructive to compare it with simpler, related structures.
| Compound | Key Difference from Target | Expected Spectral Change |
| Aniline | Lacks -F and -CF₃ groups | Absence of strong C-F and -CF₃ stretching bands in the 1000-1400 cm⁻¹ region. The overall fingerprint region will be significantly different. |
| 2-Fluoro-5-methylaniline | -CH₃ instead of -CF₃ | Absence of the very strong -CF₃ absorption bands. Instead, C-H bending vibrations for the methyl group will appear around 1450 cm⁻¹ and 1375 cm⁻¹.[11] |
| 2-(Trifluoromethyl)aniline | Lacks the ortho -F group | The strong C-F stretch from the ring-bonded fluorine (~1000-1100 cm⁻¹) will be absent. The out-of-plane C-H bending region (690-900 cm⁻¹) will also change due to the different substitution pattern.[12] |
This comparative approach is invaluable for researchers. For instance, in a synthesis reaction where a methyl group is being converted to a trifluoromethyl group, the disappearance of -CH₃ bending peaks and the emergence of the intense -CF₃ stretching bands provides clear evidence of the transformation.
Conclusion
The FT-IR spectrum of this compound is rich with information, defined by the characteristic vibrations of its primary amine, aromatic ring, and, most notably, its fluorine-containing substituents. The presence of two sharp N-H stretching bands above 3300 cm⁻¹ and an N-H bend near 1620 cm⁻¹ confirms the primary amine. However, the definitive identifiers are the exceptionally strong and complex absorption bands between 1000 cm⁻¹ and 1400 cm⁻¹, which are characteristic of the C-F and CF₃ stretching vibrations. By understanding these key features and comparing them against related structures, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this vital chemical intermediate.
References
- Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B. [Link]
- IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
- Infrared Spectroscopy.
- Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy.
- Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. [Link]
- This compound.
- Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy.
- CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing. [Link]
- Spectroscopy of Amines. Chemistry LibreTexts. [Link]
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
- This compound - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.
- 2-Fluoro-5-methylaniline. NIST Chemistry WebBook. [Link]
- 2-Fluoro-5-(trifluoromethyl)benzylamine. NIST Chemistry WebBook. [Link]
- FT-IR spectrum of the SDBS ligand.
- 2-Fluoro-5-methylaniline. NIST Chemistry WebBook. [Link]
- 2-Fluoro-3-(trifluoromethyl)aniline - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- Fluorinated Aromatic Compounds.
- 2-(Trifluoromethyl)aniline.
- 2,5-Bis(trifluoromethyl)aniline, 5g, Each. Global Industrial. [Link]
- Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline.
- FTIR spectra of the untreated and fluorinated samples.
- Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- Spectroscopy of Arom
- The Strength of Weak Interactions: Aromatic Fluorine in Drug Design.
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Comparing the reactivity of 2-Fluoro-5-(trifluoromethyl)aniline with other fluorinated anilines.
A Senior Application Scientist's Guide to the Reactivity of 2-Fluoro-5-(trifluoromethyl)aniline
An In-depth Comparison for Synthetic and Medicinal Chemists
In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable building blocks.[1] The unique electronic properties imparted by fluorine and fluorinated alkyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] Among the vast array of fluorinated synthons, substituted anilines represent a critical class of intermediates.[1][4]
This guide focuses on This compound (CAS 535-52-4), a versatile yet electronically complex building block.[5][6] Our objective is to provide researchers, scientists, and drug development professionals with a comparative analysis of its reactivity. We will dissect the underlying electronic principles governing its behavior and present experimental frameworks to contrast its performance against other common fluorinated anilines, thereby enabling more informed decisions in synthetic planning.
The Theoretical Framework: Deconstructing Substituent Effects
To understand the reactivity of this compound, we must first appreciate the potent electronic influence of its two substituents: the ortho-fluoro (-F) group and the meta-trifluoromethyl (-CF₃) group. Both are strongly electron-withdrawing, which fundamentally alters the electron density of the aromatic ring and the availability of the nitrogen's lone pair compared to unsubstituted aniline.
-
Fluorine (-F): This substituent exhibits a dual nature. It is strongly electron-withdrawing by induction (-I effect) due to its high electronegativity. However, it is also capable of donating electron density into the π-system through resonance (+R effect) via its lone pairs. For fluorine, the inductive effect typically dominates, leading to an overall deactivation of the aromatic ring.
-
Trifluoromethyl (-CF₃): This group is a powerful electron sink. It exerts a formidable inductive pull (-I effect) and deactivates the ring through resonance, often described as negative hyperconjugation.[2][4][7] Unlike a simple fluorine atom, it has no capacity for resonance donation, making it one of the strongest electron-withdrawing groups used in organic chemistry.[7]
The combination of an ortho-F and a meta-CF₃ group on the aniline scaffold results in a significant decrease in the electron density of the amine, rendering it substantially less basic and less nucleophilic than aniline or its monosubstituted counterparts.
A quantitative way to assess these electronic effects is through Hammett Substituent Constants (σ) . These empirically derived values quantify the electron-donating or electron-withdrawing influence of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
|---|---|---|
| -H | 0.00 | 0.00 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
| -CF₃ | 0.43 | 0.54 |
Data sourced from established physical organic chemistry literature.[8][9]
The large, positive σ values for -F (meta) and -CF₃ confirm their strong electron-withdrawing nature. In this compound, the fluorine is ortho to the amine, and the trifluoromethyl group is meta. The cumulative effect drastically reduces the electron density on the nitrogen atom.
Caption: Electronic effects of substituents on the aniline ring.
Comparative Reactivity Analysis
The electronic modifications discussed above have profound and predictable consequences for the chemical reactivity of this compound.
Basicity and pKa
The basicity of an aniline is a direct reflection of the availability of the nitrogen's lone pair of electrons to accept a proton. Electron-withdrawing groups pull electron density away from the nitrogen, making the lone pair less available and thus decreasing the basicity (lowering the pKa of the conjugate acid).
Table 2: Comparison of pKa Values for Substituted Anilinium Ions (ArNH₃⁺)
| Compound | pKa |
|---|---|
| Aniline | 4.60 |
| 4-Fluoroaniline | 4.65 |
| 2-Fluoroaniline | 3.20 |
| 3-(Trifluoromethyl)aniline | 3.50 |
| This compound | < 3.0 (Estimated) |
Note: pKa values are approximate and can vary with measurement conditions. The value for the target compound is estimated based on the additive effects of the substituents.
The data clearly illustrate the trend. While a para-fluoro substituent has a minimal effect on basicity (due to the +R effect partially offsetting the -I effect), an ortho-fluoro group causes a significant drop. The trifluoromethyl group also strongly reduces basicity. Consequently, this compound is expected to be a very weak base, a critical consideration for reaction planning, particularly in acid-catalyzed processes.
Nucleophilicity in Acylation Reactions
Acylation of the amino group is a fundamental transformation. The reaction rate is highly dependent on the nucleophilicity of the aniline nitrogen. Given that nucleophilicity often trends with basicity for a series of similar compounds, we can predict a clear reactivity order.
Predicted Reactivity Order (Fastest to Slowest): Aniline > 4-Fluoroaniline > 2-Fluoroaniline > 3-(Trifluoromethyl)aniline > This compound
The heavily deactivated nature of this compound means that acylation reactions may require more forcing conditions (e.g., higher temperatures, stronger acylating agents, or prolonged reaction times) compared to more electron-rich anilines.[10][11]
Caption: General experimental workflow for N-acylation of anilines.
Diazotization and Sandmeyer Reactions
Despite its reduced nucleophilicity, the amino group of this compound remains a powerful synthetic handle. Its conversion to a diazonium salt (Ar-N₂⁺) opens a gateway to a vast array of transformations. The Sandmeyer reaction, which uses copper(I) salts to replace the diazonium group with nucleophiles like halides or cyanide, is particularly valuable.[12]
This reaction sequence is a cornerstone of aromatic chemistry because it allows for the introduction of functionalities that are difficult to install via other methods.[1] For a deactivated aniline like our subject compound, diazotization may require slightly adjusted conditions (e.g., ensuring strong acidity), but it proceeds effectively. The subsequent Sandmeyer reaction is often efficient and provides a reliable method for producing highly functionalized aromatic rings. For instance, this pathway is crucial for synthesizing compounds used in anticancer research.[][14] Modern variations even allow for trifluoromethylation, turning an amine into a trifluoromethyl group.[15][16][17]
Caption: The Diazotization-Sandmeyer reaction sequence.
Experimental Protocols
The following protocols provide a validated starting point for working with and comparing fluorinated anilines.
Protocol 1: General Procedure for N-Acylation of Fluorinated Anilines
-
Rationale: This protocol uses standard conditions to assess the relative ease of acylation. For less reactive anilines like this compound, monitoring the reaction progress is critical, as extended time or gentle heating may be necessary.
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the fluorinated aniline (1.0 eq).
-
Add anhydrous dichloromethane (DCM, ~0.2 M) followed by pyridine (1.2 eq). Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise via syringe over 5 minutes. A precipitate of pyridinium hydrochloride may form.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acetylated product.
-
Protocol 2: Sandmeyer Bromination of this compound
-
Rationale: This protocol demonstrates the conversion of the deactivated amine into a bromo-substituted arene, a common and highly useful transformation. The self-validating nature of this protocol lies in the clear conversion of a polar amine to a nonpolar aryl bromide, easily tracked by TLC.
-
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of 48% aqueous HBr and water at a 2:1 ratio (~0.5 M). Cool the mixture to 0 °C in an ice-salt bath.
-
Separately, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline solution, keeping the internal temperature below 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete. The formation of the diazonium salt is now complete.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction to room temperature, extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with 1 M NaOH and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield 1-bromo-2-fluoro-5-(trifluoromethyl)benzene.
-
Conclusion and Outlook
This compound is a building block whose reactivity is dominated by the powerful, cumulative electron-withdrawing effects of its ortho-fluoro and meta-trifluoromethyl substituents. This electronic profile leads to several key performance characteristics:
-
Low Basicity and Nucleophilicity: It is a significantly weaker base and nucleophile than aniline or mono-substituted fluoroanilines. Standard reactions targeting the amine, such as acylation, may require more forcing conditions.
-
Deactivated Aromatic Ring: The aniline ring is deactivated towards electrophilic aromatic substitution, although the amino group still directs incoming electrophiles.
-
Robust Utility in Diazotization Chemistry: Despite its deactivation, the amino group is readily converted into a diazonium salt, providing a reliable entry point for Sandmeyer and related reactions. This pathway is arguably its most important synthetic application, enabling the construction of complex, poly-functionalized aromatic systems that are highly sought after in pharmaceutical and agrochemical development.[][14]
By understanding these fundamental principles and leveraging the appropriate experimental conditions, researchers can effectively harness the synthetic potential of this valuable and versatile fluorinated intermediate.
References
- Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Google Vertex AI Search.
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- This compound.
- Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.
- Sandmeyer Trifluoromethyl
- Sandmeyer reaction. Wikipedia.[Link]
- Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.[Link]
- The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF(3).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Hammett constants σ for fluoro-substituents.
- Sandmeyer Trifluoromethylation.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]
- Superelectrophiles and the effects of trifluoromethyl substituents.
- Hammett equ
- Difluoroalkylation of Anilines via Photoinduced Methods.
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A Senior Application Scientist's Comparative Guide to Purity Analysis of 2-Fluoro-5-(trifluoromethyl)aniline
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4) is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring both fluorine and a trifluoromethyl group, imparts specific properties to target molecules, but also presents distinct challenges for analytical chemists. Ensuring the purity of this starting material is not merely a matter of quality control; it is fundamental to the safety, efficacy, and reproducibility of the final drug product. The presence of even trace-level impurities can have significant downstream consequences, making the selection of an appropriate analytical method a critical decision point in the drug development lifecycle.
This guide provides an in-depth comparison of three distinct chromatographic methods for the purity analysis of this compound. We will explore a modern, high-throughput Ultra-Performance Liquid Chromatography (UPLC) method, a conventional High-Performance Liquid Chromatography (HPLC) method, and an orthogonal Gas Chromatography (GC) method for verification. The discussion is grounded in the physicochemical properties of the analyte and guided by the principles of analytical method validation established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]
Analyte Properties & Strategic Method Selection
The molecular structure of this compound dictates the strategy for its separation and detection. Key properties include:
-
Molecular Weight: 179.11 g/mol .[5]
-
Boiling Point: 155 °C, which indicates sufficient volatility for Gas Chromatography (GC) analysis.
-
Polarity: The presence of the amine (-NH2) and fluorine (-F) groups introduces polarity, while the trifluoromethyl (-CF3) and benzene ring provide hydrophobicity. This amphiphilic nature makes it well-suited for Reversed-Phase HPLC.[6]
-
UV Absorbance: The aromatic ring provides a chromophore, allowing for straightforward detection using UV spectrophotometry.
The primary goal of a purity method is to separate the main compound from all potential process-related impurities and degradation products. These impurities may include positional isomers, starting material residues, or by-products of the synthesis. An effective analytical strategy, therefore, often involves a primary method for routine analysis and a secondary, orthogonal method for confirmation. Orthogonality is achieved by using a separation technique based on a different chemical principle (e.g., liquid vs. gas phase partitioning), which significantly reduces the risk of co-eluting impurities going undetected.
Caption: Logical workflow for selecting the appropriate analytical method.
Comparative Methodologies
We will evaluate three distinct methods, each with its own set of advantages and applications.
Method 1: High-Throughput Purity by UPLC-UV
Ultra-Performance Liquid Chromatography (UPLC) represents the evolution of HPLC, utilizing columns packed with sub-2 µm particles.[7] This technology operates at higher pressures to achieve dramatic increases in resolution, sensitivity, and speed.[8][9][10] For a research and development setting, UPLC is the superior choice for rapid impurity profiling and process monitoring.
Rationale for Parameter Selection:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for a wide range of analytes.[6] The use of smaller 1.7 µm particles in the UPLC column is the key to achieving high efficiency and speed.[11]
-
Mobile Phase: A simple gradient of water and acetonitrile with a small amount of formic acid is used. The acid protonates the analyte's amine group, improving peak shape and ensuring consistent retention.
-
Gradient Elution: A gradient is necessary to elute potential impurities that may have a wide range of polarities, ensuring they are separated from the main peak and from each other within a short analysis time.
Method 2: Conventional Purity by HPLC-UV
This method represents the traditional, robust approach commonly found in quality control laboratories. While slower than UPLC, it is reliable, widely available, and often sufficient for routine purity assessments where throughput is less critical.[7]
Rationale for Parameter Selection:
-
Stationary Phase: A standard 5 µm particle C18 column is chosen for its robustness and comparability to historical HPLC methods. The longer column length (250 mm) provides good resolving power, albeit at the cost of longer analysis times.
-
Mobile Phase: The mobile phase is kept consistent with the UPLC method to allow for a direct comparison of the technologies.
-
Isocratic vs. Gradient: While a gradient is used here for comprehensive impurity profiling, many traditional HPLC purity methods utilize a carefully optimized isocratic mobile phase for simplicity and robustness once the impurity profile is well-understood.
Method 3: Orthogonal Verification by GC-FID
Gas Chromatography (GC) offers a completely different separation mechanism based on the analyte's volatility and interaction with the stationary phase in the gas phase.[12] This makes it an ideal orthogonal technique to confirm the purity results obtained by LC and to detect any potential impurities that might co-elute with the main peak in the LC methods.[13]
Rationale for Parameter Selection:
-
Detector: A Flame Ionization Detector (FID) is used for its robustness, wide linear range, and universal response to organic compounds.
-
Stationary Phase: A mid-polarity VF-1701ms or similar (e.g., 14% cyanopropylphenyl polysiloxane) column is selected. This phase provides good selectivity for aromatic compounds containing polar functional groups.
-
Temperature Program: A temperature gradient is employed to ensure that impurities with different boiling points are well-separated and elute as sharp peaks.
Experimental Protocols
The general workflow for analysis involves sample preparation, system suitability checks, and sample analysis.
Caption: General experimental workflow for chromatographic purity analysis.
Protocol 1: UPLC-UV Method
-
Standard & Sample Preparation:
-
Accurately weigh approximately 20.0 mg of this compound reference standard and sample into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). The final concentration is ~200 µg/mL.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class or equivalent.[11]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 245 nm.
-
Gradient: 30% B to 95% B in 5 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 2 minutes. Total run time: 8 minutes.
-
-
System Suitability:
-
Inject the reference standard solution five times.
-
The Relative Standard Deviation (RSD) for the peak area must be ≤ 2.0%.
-
The tailing factor for the main peak must be between 0.8 and 1.5.
-
Protocol 2: HPLC-UV Method
-
Standard & Sample Preparation:
-
Prepare as described in Protocol 1.
-
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 245 nm.
-
Gradient: 30% B to 95% B in 20 minutes, hold for 5 minutes, return to 30% B and re-equilibrate for 5 minutes. Total run time: 30 minutes.
-
-
System Suitability:
-
Inject the reference standard solution five times.
-
Acceptance criteria are the same as for the UPLC method (RSD ≤ 2.0%, Tailing Factor 0.8-1.5).
-
Protocol 3: GC-FID Method
-
Standard & Sample Preparation:
-
Accurately weigh approximately 50.0 mg of reference standard and sample into separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with Methylene Chloride. The final concentration is ~1 mg/mL.
-
-
Chromatographic Conditions:
-
System: Agilent 8890 GC or equivalent.[14]
-
Column: Agilent VF-1701ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split (50:1), 250 °C.
-
Injection Volume: 1 µL.
-
Detector: FID, 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 220 °C, hold for 5 minutes. Total run time: 15 minutes.
-
-
System Suitability:
-
Inject the reference standard solution five times.
-
The RSD for the peak area must be ≤ 2.0%.
-
Performance Comparison: A Data-Driven Analysis
The following tables summarize the expected performance of the three methods for a hypothetical batch of this compound containing two known impurities: Impurity A (a more polar related substance) and Impurity B (a less polar related substance).
Table 1: Chromatographic Performance Comparison
| Parameter | Method 1: UPLC-UV | Method 2: HPLC-UV | Method 3: GC-FID |
| Retention Time (Main Peak) | ~3.5 min | ~15.2 min | ~9.8 min |
| Resolution (Main Peak / Impurity B) | 3.8 | 2.5 | 4.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | 1.0 |
| Theoretical Plates (Main Peak) | 25,000 | 12,000 | 150,000 |
| Analysis Time | 8 min | 30 min | 15 min |
| Calculated Purity (% Area) | 99.65% | 99.61% | 99.68% |
Table 2: Resource and Sensitivity Comparison
| Parameter | Method 1: UPLC-UV | Method 2: HPLC-UV | Method 3: GC-FID |
| Solvent Consumption / Run | ~4.0 mL | ~30.0 mL | Negligible (Gas) |
| Relative Throughput | High (+++++) | Low (+) | Medium (+++) |
| Limit of Quantitation (LOQ) | ~0.01% | ~0.05% | ~0.02% |
| Orthogonality to LC Methods | N/A | N/A | High |
| Instrumentation Cost | High | Medium | Medium |
Discussion: Synthesizing the Results
The data clearly illustrates the trade-offs between the different analytical technologies.
-
UPLC vs. HPLC: The UPLC method is unequivocally superior to the conventional HPLC method in terms of speed, resolution, and efficiency.[8] The analysis time is reduced by nearly 75%, and solvent consumption is cut by over 85%, leading to significant cost savings and a more environmentally friendly "green" method.[11] The higher efficiency (evidenced by the greater number of theoretical plates) and improved resolution allow for more confident separation and quantification of trace impurities. The higher sensitivity (lower LOQ) is critical for meeting stringent regulatory requirements for impurity reporting, which often have a threshold of 0.1%.[11]
-
The Role of GC: The GC-FID method provides excellent, complementary data. Its separation mechanism is fundamentally different, ensuring that the purity value is not skewed by any potential co-eluting impurities in the LC systems.[12][13] The high efficiency of capillary GC columns often leads to very sharp peaks and excellent resolution, as seen with the separation of Impurity B. While not as high-throughput as UPLC, it is faster than conventional HPLC and serves as an indispensable tool for method validation and in-depth investigations.
-
Fluorinated Stationary Phases: While a standard C18 phase proved effective here, for more complex impurity profiles involving halogenated isomers, a pentafluorophenyl (PFP) stationary phase could offer alternative selectivity.[15] PFP phases can provide unique interactions, such as dipole-dipole and π-π interactions, with fluorinated analytes, potentially resolving impurities that are difficult to separate on a C18 column.[16] This should be a key consideration during method development if the standard C18 phase shows its limits.
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended:
-
Primary Method for R&D and High-Throughput QC: The UPLC-UV method is the clear choice. Its speed, resolution, and sensitivity provide the highest quality data in the shortest amount of time, accelerating process development and enabling efficient quality control.[9][10]
-
Standard Method for Routine QC: The HPLC-UV method remains a valid and robust option for laboratories where UPLC technology is not available or where existing validated methods are established. It provides reliable data, although at a lower throughput and with higher operational costs.
-
Essential for Method Validation and Confirmation: The GC-FID method is strongly recommended as an orthogonal technique. It should be used during the validation of the primary LC method to demonstrate specificity and to periodically re-confirm the purity of reference standards and key batches.
By strategically employing these complementary techniques, researchers and drug development professionals can build a comprehensive and reliable analytical control strategy, ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation.
- Shanghai Worldyang Chemical Co.,Limited. This compound. Shanghai Worldyang Chemical Co.,Limited.
- GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
- International Journal of Research and Publication and Reviews. The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. ijrpr.
- International Journal of Pharmaceutical Research and Applications. Prospects of UPLC in Pharmaceutical Analysis over HPLC. ijpras.com.
- PubChem. This compound. National Center for Biotechnology Information.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.
- PubChem. 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information.
- Agilent. Aniline purity. Agilent.
- Semantic Scholar. ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS-COMPARISON OF VALIDATION REQUIREMENTS BY FDA , USP AND. Semantic Scholar.
- ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
- ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
- The Pharmaceutical and Chemical Journal. Analytical Method Validation of Compendial HPLC Method for Pharmaceuticals as per Recent USP and ICH Guidelines. The Pharmaceutical and Chemical Journal.
- International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. ijrrjournal.com.
- Orochem Technologies. Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies.
- HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
- SIELC Technologies. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies.
- analytica-world.com. Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com.
- SpringerLink. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink.
- PubMed. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). National Center for Biotechnology Information.
- Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- SpringerLink. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. SpringerLink.
- ResearchGate. Reverse-phase high-performance liquid chromatography (HPLC)... ResearchGate.
- ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.
- CE Central. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. CE Central.
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A Comparative Guide to the X-ray Crystal Structure of 2-Fluoro-5-(trifluoromethyl)aniline Derivatives for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the X-ray crystal structures of various derivatives of 2-Fluoro-5-(trifluoromethyl)aniline, a key building block in the development of pharmaceuticals and functional materials. By examining the subtle yet significant structural variations upon derivatization, this document aims to equip researchers with the insights needed to rationally design molecules with desired solid-state properties.
Introduction: The Significance of Fluorinated Anilines in Crystal Engineering
This compound is a versatile chemical intermediate whose derivatives are of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring imparts unique electronic properties, influencing molecular conformation, intermolecular interactions, and ultimately, the crystalline architecture. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for controlling properties such as solubility, stability, and bioavailability in drug development, as well as tuning the optical and electronic characteristics of functional materials.
This guide will explore the synthesis, crystallization, and detailed structural analysis of a series of this compound derivatives, offering a comparative perspective on how different functional groups influence their crystal packing and supramolecular assemblies.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound typically involves the reaction of the amino group with various electrophiles to form amides, sulfonamides, Schiff bases, and other functional moieties. The choice of synthetic route is dictated by the desired derivative and the reactivity of the starting materials.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for the preparation of this compound derivatives.
The selection of the electrophilic reagent is the primary determinant of the resulting derivative class. For instance, the reaction with an acyl chloride or anhydride yields an amide, while a sulfonyl chloride produces a sulfonamide. The formation of Schiff bases is readily achieved through condensation with an aldehyde or ketone, often under catalytic conditions.
Crystallization Strategies for Fluorinated Anilines
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The fluorinated nature of these aniline derivatives can influence their solubility and nucleation behavior. Several crystallization techniques can be employed, and the optimal method is typically determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a vial of a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
Co-crystallization: In cases where the parent molecule is difficult to crystallize, forming a co-crystal with a suitable co-former (e.g., an organic acid) can facilitate the growth of diffraction-quality crystals. This technique relies on the formation of robust intermolecular interactions, such as hydrogen bonds, between the two components. Research has shown successful co-crystallization of fluoroanilines with cresols, highlighting the role of strong O-H···N and N-H···O hydrogen bonds in the crystal packing.[1]
Caption: Workflow for the crystallization of this compound derivatives.
Comparative Analysis of Crystal Structures
Schiff Base Derivatives
Schiff base formation introduces an imine (-C=N-) linkage, which can significantly alter the electronic and steric profile of the molecule. A study on a Schiff base derived from 2-chloro-5-(trifluoromethyl)aniline provides a close structural analogue for comparison.
Key Structural Features:
-
Planarity: The planarity of the molecule is a key determinant of its packing efficiency. The dihedral angle between the aniline ring and the Schiff base side chain is a critical parameter.
-
Intermolecular Interactions: The presence of the imine nitrogen introduces an additional hydrogen bond acceptor site, which can participate in N-H···N or C-H···N interactions. Furthermore, π-π stacking interactions between the aromatic rings are often observed.
Sulfonamide Derivatives
The introduction of a sulfonamide moiety (-SO₂NH-) creates a strong hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (S=O). This often leads to the formation of robust hydrogen-bonding networks that dictate the crystal packing.
Key Structural Features:
-
Hydrogen Bonding Motifs: Sulfonamides are known to form characteristic hydrogen-bonding patterns, such as chains, dimers, and sheets. The specific motif adopted depends on the steric and electronic nature of the substituents.
-
Conformational Flexibility: The torsion angles around the S-N and S-C bonds can vary, leading to different molecular conformations and potentially polymorphism.
Data Comparison
The following table summarizes key crystallographic parameters for representative derivatives. (Note: As specific data for a this compound sulfonamide was not found, general observations for sulfonamide crystal packing are included for comparative purposes).
| Parameter | Schiff Base Derivative (analogue) | Sulfonamide Derivative (general) | para-Trifluoromethyl-aniline Hemihydrate[2] |
| Crystal System | Monoclinic | Monoclinic / Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c, Pbca, etc. | Pbcn |
| Key Intermolecular Interactions | C-H···F, C-H···N, π-π stacking | N-H···O, C-H···O, C-H···π | N-H···O, O-H···N |
| Dominant Packing Motif | Herringbone or layered structures | Hydrogen-bonded chains or sheets | 3D network via hydrogen bonding |
Experimental Protocols
Synthesis of a Representative Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde.
Materials:
-
This compound (1 mmol)
-
Salicylaldehyde (1 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add salicylaldehyde to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals.
Crystallization by Slow Evaporation
-
Dissolve the purified Schiff base derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture thereof) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Conclusion
The crystal engineering of this compound derivatives is a field rich with possibilities for the rational design of functional molecules. This guide has provided a comparative overview of the structural features of different classes of these derivatives, highlighting the pivotal role of intermolecular interactions in dictating their solid-state architecture. While the crystal structure of the parent aniline remains to be reported, the analysis of its derivatives offers valuable insights for researchers in drug development and materials science. Future work should focus on obtaining the crystal structure of the parent compound to provide a more complete understanding of the structure-property relationships in this important class of molecules.
References
- Choudhury, A. R., et al. (2014). In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds.
- Betz, R., & Hosten, E. (2021). The crystal structure of para-trifluoromethyl-aniline hemihydrate, C₁₄H₁₄F₆N₂O. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 245-247.
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A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 2-Fluoro-5-(trifluoromethyl)aniline
For drug development professionals, the journey from a promising chemical intermediate to a safe and effective Active Pharmaceutical Ingredient (API) is paved with data. The Certificate of Analysis (CoA) is not merely a document; it is the foundational record of a material's quality, identity, and purity. For a key building block like 2-Fluoro-5-(trifluoromethyl)aniline, whose unique electronic properties imparted by the trifluoromethyl group are highly sought after in medicinal chemistry, scrutinizing the CoA is a critical risk-mitigation step.[1][2] Impurities or deviations in quality can have cascading effects on reaction yields, downstream purification efforts, and the impurity profile of the final API.[3]
This guide provides an in-depth comparison of the analytical methodologies behind the CoA for this compound. It moves beyond a simple checklist to explain the causality behind technique selection, offering a framework for objectively comparing the quality of material from different sources based on the empirical evidence presented in a CoA.
Deconstructing the CoA: A Multi-faceted Analytical Approach
A robust CoA for a pharmaceutical intermediate is built upon orthogonal analytical techniques—using multiple, different methods to measure the same attribute. This ensures the data is reliable and not an artifact of a single methodology. For this compound, three core techniques form the backbone of a comprehensive quality assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The choice of method is dictated by the specific question being asked, whether it's confirming molecular structure, quantifying purity, or identifying trace-level impurities.
Table 1: Comparative Analysis of Core Analytical Techniques
| Analytical Technique | Principle | Typical Application for this Compound | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | Purity Assay: Quantifying the main component. Impurity Profiling: Detecting and quantifying related substances and degradation products. | High precision and accuracy for quantification; excellent for non-volatile or thermally sensitive impurities. | May not detect impurities that lack a UV chromophore; structural information is not directly provided. |
| GC-MS | Separation based on volatility and polarity, with detection by mass fragmentation. | Purity Assay: An alternative to HPLC for volatile compounds. Impurity ID: Identifying volatile impurities. Residual Solvents: Quantifying solvents from the synthesis process. | High sensitivity and selectivity; provides structural information (mass spectrum) for impurity identification. | Requires the analyte to be volatile and thermally stable; potential for on-column degradation. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Identity Confirmation: Unambiguously confirms the molecular structure. Purity Estimation: Can be used for quantitative analysis (qNMR). | Provides definitive structural information; ¹⁹F NMR is crucial for confirming the trifluoromethyl group's integrity; non-destructive.[4] | Lower sensitivity compared to chromatographic methods for trace impurities; higher instrumentation cost.[5] |
Interpreting the Data: A Comparative Scenario
Imagine you have received CoAs for the same material, this compound (CAS 535-52-4), from two different suppliers. The data may look similar at first glance, but a deeper analysis reveals critical differences in product quality and process control.
Table 2: Hypothetical CoA Comparison
| Test Parameter | Method | Specification | Supplier A Result | Supplier B Result | Senior Scientist's Interpretation |
| Appearance | Visual | Clear yellow to brown liquid | Conforms (Clear yellow liquid) | Conforms (Clear yellow liquid) | Both meet the basic visual check. |
| Identity by ¹H NMR | 400 MHz NMR | Conforms to structure | Conforms | Conforms | Both materials are confirmed to be the correct molecule. This is the first and most crucial checkpoint. |
| Purity by HPLC | HPLC-UV (Area %) | ≥ 98.0% | 99.5% | 98.2% | Supplier A appears to have higher purity. However, purity by area percent can be misleading without considering the identity of the impurities. |
| Largest Unknown Impurity | HPLC-UV (Area %) | ≤ 0.20% | 0.18% at RRT 1.35 | 0.09% at RRT 1.21 | Supplier A has a single significant unknown impurity close to the reporting threshold. This is a potential risk. Supplier B's impurities are smaller and less significant. |
| Isomeric Impurity | HPLC-UV (Area %) | Report Value | Not Detected | 0.85% (3-Fluoro-5-(trifluoromethyl)aniline) | This is a critical finding. Supplier B has a significant level of a process-related regioisomer. This impurity may have similar reactivity, leading to isomeric byproducts in the final API, which can be difficult to separate. Supplier A's process shows better control over regioselectivity. |
| Water Content | Karl Fischer | ≤ 0.5% | 0.08% | 0.45% | Supplier B's material has a much higher water content. This could impact reactions sensitive to moisture, such as those using organometallic reagents. |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm | 50 ppm | 750 ppm | Both are within specification, but Supplier A's material is significantly cleaner, indicating a more robust purification process. |
Experimental Workflow & Protocols
To ensure that CoA data is trustworthy, the underlying analytical methods must be validated to meet standards set by regulatory bodies like the International Council for Harmonisation (ICH).[6][7][8] The objective of validation is to demonstrate that a procedure is suitable for its intended purpose.[8] A well-defined workflow ensures consistency and reliability.
Quality Control Workflow Diagram
The following diagram illustrates a typical workflow for the quality control analysis of a chemical intermediate, leading to the generation of a Certificate of Analysis.
Caption: QC workflow for this compound.
Detailed Protocol: HPLC Purity Determination
This protocol describes a validated method for determining the purity of this compound by HPLC, consistent with ICH guidelines.[9]
-
1.0 Objective: To quantify the purity of this compound and detect related substance impurities using a gradient reversed-phase HPLC method with UV detection.
-
2.0 Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Analytical balance.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
-
-
3.0 Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water. Rationale: Formic acid is a common mobile phase modifier used to protonate silanol groups on the column and the analyte, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides good sensitivity for the aromatic aniline structure.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 30.0 30 Rationale: A gradient elution is necessary to separate impurities with a wide range of polarities from the main peak in a reasonable timeframe.
-
-
4.0 Sample Preparation:
-
Standard Preparation (for Assay): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same procedure. Rationale: Using the same diluent for both sample and standard minimizes volumetric and solvent-effect errors.
-
-
5.0 System Suitability:
-
Before analysis, perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
Rationale: System suitability tests are a mandatory part of method validation and routine analysis to ensure the chromatographic system is performing correctly before injecting samples.[10][11]
-
-
6.0 Calculation:
-
Purity is calculated as area percent (for impurity profiling) or against a reference standard (for assay).
-
Area % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Conclusion
For the research scientist or drug development professional, the Certificate of Analysis for this compound is the first line of defense in ensuring the quality of a crucial synthetic starting material. A high-quality CoA is characterized by the use of multiple, orthogonal analytical techniques, clear specifications, and data that demonstrates robust process control.
When comparing materials, look beyond the headline purity number. Scrutinize the impurity profile for critical isomers or unknown signals, and consider the levels of residual solvents and water. By understanding the principles behind the data and the causality of the analytical choices, you can make more informed decisions, mitigate risks in your development pipeline, and build a foundation of quality that will carry through to the final API.
References
- Title: Pharmaceutical Intermediate Quality Standards: A Practical Guide Source: Vertex AI Search Grounding API URL
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Quality Guidelines Source: ICH URL:[Link]
- Title: Q2(R1)
- Title: Q2(R1)
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Source: U.S.
- Title: FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Jordi Labs URL:[Link]
- Title: Q2(R2)
- Source: U.S.
- Source: U.S.
- Title: The ISO standards in pharmaceuticals: a complete guide Source: SFAM URL:[Link]
- Title: The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Annex 1 WHO good practices for pharmaceutical quality control laboratories Source: World Health Organiz
- Title: Best Practices for Quality Control in Pharmaceuticals Source: SimplerQMS URL:[Link]
- Title: Quality Control in Pharmaceutical Production: Standards and Practices Source: Parabolic Drugs URL:[Link]
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)
- Title: Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)
- Title: Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability Source: National Institutes of Health (NIH) URL:[Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. jordilabs.com [jordilabs.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-5-(trifluoromethyl)aniline Analogs
The 2-fluoro-5-(trifluoromethyl)aniline scaffold is a privileged motif in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active molecules. The strategic incorporation of fluorine and a trifluoromethyl group onto the aniline ring imparts unique electronic properties, metabolic stability, and binding affinities, making this scaffold a fertile ground for drug discovery.[1] This guide provides an in-depth comparison of various analogs derived from this compound, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in the rational design of novel therapeutics.
The Strategic Advantage of Fluorination
The introduction of fluorine and trifluoromethyl groups into organic molecules offers several advantages in drug design. The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing their ionization state and interaction with biological targets.[1] The trifluoromethyl group is a strong electron-withdrawing group that can enhance the metabolic stability of a compound by blocking sites of oxidation.[2][3] Furthermore, its lipophilicity can improve membrane permeability.[3] These properties collectively contribute to the enhanced pharmacological profiles of many fluorinated drug candidates.[1]
Comparative Analysis of Biological Activities
Analogs of this compound have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial to anticancer and kinase inhibition. The following sections provide a comparative overview of these activities, highlighting key structure-activity relationships (SAR).
Antimicrobial Activity
Derivatives incorporating the this compound moiety have shown significant promise as antibacterial agents, particularly against multidrug-resistant strains.[4][5]
A notable example is the synthesis of novel salicylanilide derivatives. The general synthetic scheme involves the condensation of a substituted salicylic acid with a substituted aniline, such as this compound, in the presence of a coupling agent.[4]
Table 1: Comparative Antimicrobial Activity of Salicylanilide Analogs [4]
| Compound ID | R1 (Salicylic Acid) | R2 (Aniline) | MIC (µg/mL) vs. MRSA |
| 20 | 5-Cl | 3-CF3, 4-Cl | < 1 |
| 22 | 5-Cl | 3-CF3, 4-Br | 0.031–0.062 |
| 24 | 3,5-diCl | 3-CF3, 4-Cl | < 1 |
| 25 | 3,5-diCl | 3-CF3, 4-Br | < 1 |
The data clearly indicates that the presence of a trifluoromethyl group on the aniline ring, in combination with halogen substituents on both the salicylic acid and aniline moieties, is crucial for potent anti-staphylococcal activity.[4] Compound 22 , in particular, demonstrated exceptional activity against multiple methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains.[4]
Similarly, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been investigated for their antimicrobial properties.[5] The SAR studies on these compounds revealed that substitutions on the aniline ring significantly modulate their activity.
Table 2: SAR of Pyrazole Derivatives Against Gram-Positive Bacteria [5]
| Compound ID | Aniline Substitution | General Activity |
| 2 | Phenyl | Weak |
| 13 | Trifluoromethyl | Good |
| 25 | Bromo and Trifluoromethyl | Most Potent |
These findings underscore the importance of the trifluoromethyl group in enhancing the antibacterial potency of this class of compounds.[5]
Kinase Inhibitory Activity
The this compound scaffold is a key component of several potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6][7][8] The specific arrangement of substituents on the aniline ring plays a critical role in determining the inhibitor's binding affinity and selectivity.[6] While many approved kinase inhibitors utilize a bromo-(trifluoromethyl)aniline core, the underlying principles of SAR are highly relevant to the fluoro-analogs.[6][7]
For instance, the design of dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) for acute myeloid leukemia (AML) has utilized a trifluoromethyl aniline moiety.[9]
Table 3: Inhibitory Activity of FLT3/CHK1 Dual Inhibitors [9]
| Compound ID | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 (AML cell line) IC50 (nM) |
| 30 | 1.3 | 0.8 | 2.6 |
| 32 | 2.4 | 1.1 | 4.3 |
The potent low nanomolar inhibition observed with these compounds highlights the effectiveness of the trifluoromethyl aniline scaffold in targeting these kinases.[9] Molecular docking studies suggest that the pyrimidine core forms key hydrogen bonds with the hinge region of the kinases, while the trifluoromethylphenyl moiety occupies a hydrophobic pocket, contributing to the high binding affinity.[9]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key experiments.
Synthesis of Salicylanilide Derivatives[4]
-
To a solution of substituted salicylic acid (1 mmol) in xylene (10 mL), add the substituted aniline (1 mmol).
-
Add phosphorous trichloride (0.5 mmol) dropwise to the reaction mixture.
-
Heat the mixture at 120 °C for 3 hours.
-
After cooling to room temperature, filter the precipitate.
-
Wash the solid with hot water (70 °C) and 10% aqueous ethanol to obtain the pure product.
-
Characterize the final compound using NMR, HRMS, and HPLC.[4]
Kinase Inhibition Assay (IC50 Determination)[6]
-
Prepare a reaction mixture containing the recombinant kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction for a defined period at 30 °C.
-
Stop the reaction and spot the mixture onto a filter membrane.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)[6]
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Mechanistic Insights and Signaling Pathways
The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. For instance, kinase inhibitors targeting FLT3 are crucial in AML therapy due to the frequent mutation of this receptor tyrosine kinase, which leads to constitutive activation of downstream pro-survival pathways.
Caption: General workflow for the discovery and optimization of bioactive compounds.
Conclusion
The this compound scaffold is a versatile and valuable starting point for the development of new therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that systematic modifications of this core structure can lead to potent and selective modulators of various biological targets. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to build upon in their quest for novel drugs with improved efficacy and safety profiles.
References
- Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central. [Link]
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science. [Link]
- Structure-activity relationship of aniline analogues.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
- This compound. PubChem. [Link]
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. [Link]
- Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. [Link]
- Synthesis of 2-substituted trifluoromethylquinolines for the evaluation of leishmanicidal activity. PubMed. [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- Structures of compounds in SAR studies.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipophilicity of Trifluoromethyl-Substituted Anilines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pivotal tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethyl (-CF3) group is frequently employed to modulate metabolic stability, binding affinity, and, most critically, lipophilicity. This guide provides an in-depth comparison of the lipophilicity, quantified by the partition coefficient (logP), of aniline and its ortho-, meta-, and para-trifluoromethyl-substituted analogues. We will delve into the experimental determination of these values, the underlying physicochemical principles governing the observed trends, and the practical implications for drug discovery professionals.
The Indispensable Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1] The octanol-water partition coefficient (logP) is the most widely accepted metric for quantifying this characteristic.[1][2] A delicate balance of lipophilicity is often required; sufficient lipophilicity is necessary for membrane permeability, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The trifluoromethyl group is a powerful tool for modulating lipophilicity, generally increasing it due to its hydrophobic nature.[3][4][5]
Comparative Analysis of logP Values
The experimental logP values for aniline and its trifluoromethyl-substituted isomers reveal a clear trend. The introduction of a trifluoromethyl group significantly increases lipophilicity compared to the parent aniline molecule. Furthermore, the positional isomerism (ortho, meta, para) of the -CF3 group subtly but significantly influences the logP value.
| Compound | Structure | Experimental logP |
| Aniline | C₆H₅NH₂ | 0.90[6] |
| 2-(Trifluoromethyl)aniline | o-CF₃C₆H₄NH₂ | 2.40[7] |
| 3-(Trifluoromethyl)aniline | m-CF₃C₆H₄NH₂ | 2.30[8] |
| 4-(Trifluoromethyl)aniline | p-CF₃C₆H₄NH₂ | 2.39[9][10] |
Note: The presented logP values are experimentally determined and sourced from reputable chemical databases. Minor variations may exist across different sources due to differing experimental conditions.
From the data, it is evident that all trifluoromethyl-substituted anilines are substantially more lipophilic than aniline itself. Among the isomers, the ortho- and para-substituted compounds exhibit nearly identical and the highest logP values, while the meta-isomer is slightly less lipophilic.
Experimental Determination of logP: A Validated Protocol
Accurate and reproducible logP determination is paramount for structure-activity relationship (SAR) studies. While several methods exist, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a robust and higher-throughput alternative to the traditional shake-flask method.[11][12][13]
This protocol outlines a standardized procedure for determining the logP of trifluoromethyl-substituted anilines.
1. Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile phase: Acetonitrile and water (HPLC grade).
-
Reference standards with known logP values spanning the expected range of the analytes.
-
Test compounds: Aniline, 2-(trifluoromethyl)aniline, 3-(trifluoromethyl)aniline, and 4-(trifluoromethyl)aniline.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a series of isocratic mobile phases with varying acetonitrile/water compositions (e.g., 40:60, 50:50, 60:40, 70:30 v/v). The aqueous phase should be buffered to a pH where the anilines are in their neutral form (e.g., phosphate buffer at pH 7.4).
-
Reference Standard Solutions: Prepare individual stock solutions of at least five reference compounds with well-established logP values in a suitable organic solvent (e.g., acetonitrile). Create a mixed standard solution by diluting the stocks.
-
Test Compound Solutions: Prepare individual solutions of the aniline and its trifluoromethyl derivatives in the same solvent as the reference standards.
3. Chromatographic Conditions:
-
Column Temperature: 25 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the λmax of the compounds).
4. Experimental Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the mixed reference standard solution for each mobile phase composition and record the retention time (tR) for each standard.
-
Inject each test compound solution for each mobile phase composition and record its retention time.
-
Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0, where t0 is the void time of the column.
-
Determine the logarithm of the retention factor (log k).
-
For each compound, plot log k versus the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase to obtain the log kw value.
-
Create a calibration curve by plotting the known logP values of the reference standards against their determined log kw values.
-
Using the calibration curve, determine the logP values of the trifluoromethyl-substituted anilines from their measured log kw values.
5. Self-Validation and Trustworthiness:
-
The linearity of the calibration curve (R² > 0.98) is a critical indicator of a valid method.
-
Inclusion of a quality control (QC) standard with a known logP in each run ensures the accuracy and reproducibility of the results.
-
The shake-flask method, considered the "gold standard," can be used to validate the results for a subset of compounds.[14][15][16]
Caption: Workflow for logP determination via the RP-HPLC method.
Discussion: Unraveling the Physicochemical Rationale
The observed differences in logP values can be attributed to a combination of electronic and steric effects imparted by the trifluoromethyl group.
1. The Hydrophobic Contribution of the Trifluoromethyl Group:
The trifluoromethyl group is significantly more lipophilic than a hydrogen atom. This is the primary reason for the substantial increase in logP for all three substituted anilines compared to the parent aniline. The C-F bonds are highly polarized, but the symmetrical nature of the -CF3 group results in a low overall dipole moment for the substituent itself, contributing to its hydrophobic character.[3][5]
2. Electronic Effects:
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5][17][18] This strong inductive effect (-I) withdraws electron density from the aromatic ring. This deactivation of the ring can influence its interaction with the surrounding water molecules. A more electron-deficient aromatic ring may have weaker hydrogen bonding interactions with water, leading to increased lipophilicity.
3. Positional Isomerism and Steric Hindrance:
The subtle differences in logP among the ortho-, meta-, and para-isomers can be explained by intramolecular interactions and steric effects.
-
Ortho-Isomer: The proximity of the bulky trifluoromethyl group to the amino group in the ortho position can lead to steric hindrance.[19][20][21] This can disrupt the solvation shell around the polar amino group, effectively "shielding" it from the aqueous environment and thereby increasing the overall lipophilicity of the molecule.
-
Meta-Isomer: In the meta position, the trifluoromethyl group's electronic influence is primarily inductive. There is minimal steric interaction with the amino group, allowing for more effective solvation of the -NH2 group compared to the ortho-isomer. This likely contributes to its slightly lower logP value.
-
Para-Isomer: In the para position, the trifluoromethyl group exerts its strong electron-withdrawing effect across the entire aromatic system. Steric hindrance with the amino group is absent. The high logP value, comparable to the ortho-isomer, suggests that the strong deactivation of the aromatic ring and the inherent hydrophobicity of the -CF3 group are the dominant factors.
Caption: Key factors influencing the logP of trifluoromethyl-substituted anilines.
Conclusion and Implications for Drug Development
This guide provides a comprehensive comparison of the lipophilicity of trifluoromethyl-substituted anilines, supported by a detailed experimental protocol. The key takeaways for researchers and drug development professionals are:
-
The trifluoromethyl group is a highly effective substituent for increasing the lipophilicity of an aniline scaffold.
-
The position of the trifluoromethyl group allows for fine-tuning of the logP value, with the ortho- and para-isomers being the most lipophilic.
-
The observed trends in lipophilicity are a result of the interplay between the inherent hydrophobicity of the -CF3 group, its strong electron-withdrawing nature, and positional steric effects.
A thorough understanding of these structure-lipophilicity relationships is crucial for the rational design of drug candidates with optimized ADME profiles. By strategically placing trifluoromethyl groups, medicinal chemists can navigate the complex landscape of drug discovery and development with greater precision.
References
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]
- J.P. Tesconi, J.E. Polli. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
- Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10856-10864. [Link]
- ChemBK. (n.d.). 3-(Trifluoromethyl)Aniline. ChemBK. [Link]
- Li, Y., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]
- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 644, 123325. [Link]
- Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2186-2197. [Link]
- O'Hagan, D., et al. (2021). Measured log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. Chemistry – A European Journal, 27(64), 16005-16009. [Link]
- Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]
- SIELC Technologies. (n.d.). 4-(Trifluoromethyl)aniline. SIELC Technologies. [Link]
- FooDB. (2010). Showing Compound Aniline (FDB003571). FooDB. [Link]
- Valko, K., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
- National Center for Biotechnology Information. (n.d.). Aniline.
- Scent & Flavor Ingredient Information. (n.d.). 2-(Trifluoromethyl)aniline. goodscentscompany.com. [Link]
- IUPAC. (2006). Partition Coefficients. IUPAC. [Link]
- Protocols.io. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]
- Google Patents. (n.d.). Determination of logP coefficients via a RP-HPLC column.
- ResearchGate. (n.d.). CF3: An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides.
- Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]
- Di Micco, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)aniline.
- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
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A Comparative Guide to the Performance of 2-Fluoro-5-(trifluoromethyl)aniline in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Electronic Profile of 2-Fluoro-5-(trifluoromethyl)aniline
This compound is a critical building block in contemporary organic synthesis, prized for its role in the development of novel pharmaceuticals, particularly in oncology.[1] Its synthetic utility is derived from a unique substitution pattern on the aniline ring. The presence of both a fluorine atom and a trifluoromethyl group imparts a highly electron-deficient character to the molecule. This electronic profile presents both challenges and opportunities in catalytic cross-coupling reactions. The reduced nucleophilicity of the amine due to these potent electron-withdrawing groups necessitates carefully optimized catalytic systems to achieve efficient bond formation.[2] This guide will explore the performance of this aniline and its derivatives in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Performance in Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[3][4] However, the reduced nucleophilicity of electron-deficient anilines like this compound makes these couplings particularly challenging.[2] Achieving high yields requires robust catalytic systems, typically employing sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[5]
Comparative Analysis of Substituted Anilines
The following table provides a comparative overview of the performance of various anilines in the Buchwald-Hartwig amination with aryl halides. The data, compiled from various sources, illustrates the impact of electronic effects on reaction efficiency. It is important to note that direct side-by-side comparisons under identical conditions are rare in the literature; therefore, these examples have been selected to be as representative as possible.
| Aniline Derivative | Aryl Halide | Catalyst System (Pd Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1,4-dibromo-2-(trifluoromethyl)benzene | Pd₂(dba)₃ / tBuXPhos | NaOtBu | Toluene | 110 | 12 | 70 |
| Aniline | 2-Bromo-13α-estrone 3-methyl ether | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | 92 |
| 4-Fluoroaniline | 4-Bromobenzophenone | [Ni(IPr)(bpy)Br] | NaOtBu | Dioxane | 80 | 48 | 91 |
| 4-(Trifluoromethyl)aniline | 4-Bromo-1,2-(methylenedioxy)benzene | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | 18 | 95 |
| 2,5-Dichloroaniline | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 85 |
This table is a representative compilation based on literature data; actual yields may vary depending on the specific substrates and precise reaction conditions.
The data highlights that while electron-deficient anilines can be successfully coupled, it often requires more specialized and robust catalytic systems. The use of bulky, electron-rich ligands like X-Phos and RuPhos is a common strategy to overcome the lower reactivity of these substrates.
Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a representative example for the amination of an aryl bromide with an electron-deficient aniline, adapted from established literature procedures.[6]
Materials:
-
Aryl bromide (1.0 eq.)
-
This compound (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 eq.)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl bromide and this compound.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 8-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations
The efficiency of the Buchwald-Hartwig amination is highly dependent on the rates of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-aryl product. Electron-withdrawing groups on the aniline can slow down the reductive elimination step. The use of bulky, electron-rich ligands accelerates this step, thus favoring product formation over potential side reactions like β-hydride elimination.[7]
Catalytic cycle of the Buchwald-Hartwig amination.
Performance as a Precursor in C-C Bond Formation: The Suzuki-Miyaura Coupling
While this compound is not directly used in the Suzuki-Miyaura reaction, it serves as a precursor to 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, a valuable reagent for introducing the fluorinated phenyl moiety into complex molecules. The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[8]
Comparative Analysis of Substituted Phenylboronic Acids
The electronic nature of the boronic acid plays a significant role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The table below compares the performance of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid with other substituted phenylboronic acids in coupling with aryl halides.
| Boronic Acid Derivative | Aryl Halide | Catalyst System (Pd Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | 2,3,4,5-Tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Dioxane | 80 | 3-5 | 89 |
| Phenylboronic acid | 4-Bromotoluene | Pd/Ni-MOF | K₂CO₃ | Ethanol | 60 | 6 | >95 |
| 4-Fluorophenylboronic acid | 2,3,4,5-Tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80 | 3-5 | 80 |
| 4-(Trifluoromethyl)phenylboronic acid | 2,3,4,5-Tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Dioxane | 80 | 3-5 | 89 |
| 2,5-Difluorophenylboronic acid | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 1 | >95 |
This table is a representative compilation based on literature data; actual yields may vary depending on the specific substrates and precise reaction conditions.
The data indicates that phenylboronic acids with electron-withdrawing groups, such as 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, are highly effective in Suzuki-Miyaura couplings, often providing excellent yields. The electron-deficient nature can facilitate the transmetalation step, particularly with electron-rich aryl halides.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a substituted phenylboronic acid, adapted from literature procedures.[9]
Materials:
-
Aryl halide (1.0 eq.)
-
2-Fluoro-5-(trifluoromethyl)phenylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a Schlenk flask, add the aryl halide, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step. The electronic properties of the boronic acid can influence the rate of this step.
Catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
This compound and its boronic acid derivative are valuable yet challenging substrates in palladium-catalyzed cross-coupling reactions. Their strong electron-deficient nature necessitates the use of modern, highly active catalytic systems to achieve optimal performance. For Buchwald-Hartwig aminations, the selection of bulky, electron-rich phosphine ligands is critical to overcome the reduced nucleophilicity of the aniline and facilitate the C-N bond-forming reductive elimination. In Suzuki-Miyaura couplings, the corresponding boronic acid is a highly effective coupling partner, particularly with electron-rich aryl halides. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this important building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Careful consideration of the catalyst system and reaction conditions, as outlined in this document, will enable chemists to harness the unique properties of this compound to advance their research and development efforts.
References
- Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic acid ( 10 ) under flow conditions. ResearchGate.
- The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene... ResearchGate.
- Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... ResearchGate.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. ACS Publications.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
- The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki-Miyaura coupling of p-bromotoluene and phenylboronic acid in the presence of KOH catalyzed by [Pd(OAc)2]. ResearchGate.
- Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. National Center for Biotechnology Information.
- Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Fukuoka University.
- Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
- Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. LUP Student Papers.
- The Buchwald-Hartwig Amination After 25 Years. PubMed.
- Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands. ResearchGate.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
- Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange.
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ResearchGate.
- Factorizing Yields in Buchwald-Hartwig Amination. ChemRxiv.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 2-Fluoro-5-(trifluoromethyl)aniline
For fellow researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. When handling potent chemical reagents like 2-Fluoro-5-(trifluoromethyl)aniline, a nuanced understanding of its properties is paramount. This guide moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, experience-driven perspective on how to manage this compound with the respect and caution it demands. Our goal is to empower you with the knowledge not just to follow procedures, but to understand the critical reasoning that underpins them, ensuring a self-validating system of safety in your laboratory.
Understanding the Hazard: More Than Just a Molecule
This compound is a halogenated aniline, a class of compounds widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of both fluorine and a trifluoromethyl group on the aniline ring significantly influences its reactivity and toxicological profile. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. The primary routes of exposure in a laboratory setting are dermal contact, inhalation of vapors, and accidental ingestion. Prolonged or repeated exposure can lead to systemic effects, underscoring the need for stringent safety protocols.
Core Principles of Handling: A Proactive Stance on Safety
The cornerstone of safely handling this compound is a proactive, rather than reactive, approach. This means anticipating potential exposure scenarios and implementing controls to mitigate them before they occur. Every step, from receiving the chemical to its final disposal, must be approached with a critical eye for safety.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is not a matter of simple box-ticking; it is a carefully considered response to the specific hazards posed by the chemical.
. Eye and Face Protection : Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions.
. Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant aprons or suits are recommended. It is crucial to select gloves made of materials that are resistant to halogenated organic compounds. While nitrile gloves are common in laboratories, they may not offer sufficient protection for prolonged contact. Butyl rubber or Viton™ gloves are preferable. Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination.
. Respiratory Protection : All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Engineering Controls: Designing Safety into the Workspace
Your primary engineering control is the chemical fume hood. Before beginning any work, verify that the fume hood is functioning correctly and that the airflow is adequate. Keep the sash at the lowest practical height to maximize protection. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
The Handling Workflow: A Step-by-Step Guide
This workflow is designed to provide a clear, logical progression for handling this compound, from the moment it enters your lab to its final disposal.
Caption: Safe Handling Workflow for this compound
Preparation Phase
-
Documentation Review : Before handling the chemical for the first time, thoroughly review the Safety Data Sheet (SDS) and any relevant internal Standard Operating Procedures (SOPs).
-
Engineering Control Verification : Ensure your chemical fume hood has a current certification and is functioning correctly. Confirm the location and operational status of the nearest eyewash station and safety shower.
-
PPE Donning : Put on all required PPE as outlined in the table below. Pay close attention to the proper fit and integrity of your gloves and eye protection.
Handling Phase
-
Weighing and Dispensing : Conduct all weighing and dispensing of the chemical inside a chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Reaction Setup : Whenever possible, perform reactions in a closed system to minimize the release of vapors.
-
Work-up and Purification : All subsequent steps, including quenching, extraction, and purification (e.g., chromatography), must also be performed inside a chemical fume hood.
Cleanup and Disposal Phase
-
Decontamination : Decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable solvent wash followed by soap and water is typically effective.
-
Waste Segregation : Segregate all waste containing this compound into a clearly labeled, dedicated hazardous waste container. This includes contaminated gloves, weighing boats, and solvent rinses.
-
Disposal : Dispose of hazardous waste through your institution's licensed waste disposal contractor. Never pour this chemical down the drain.[1][2][3][4][5]
Personal Protective Equipment Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Dispensing | Chemical Splash Goggles | Double-gloved (Butyl or Viton™) | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Reaction Setup | Chemical Splash Goggles | Double-gloved (Butyl or Viton™) | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Work-up/Purification | Chemical Splash Goggles & Face Shield | Double-gloved (Butyl or Viton™) | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Double-gloved (Butyl or Viton™) | Chemical-Resistant Suit | NIOSH-approved Respirator |
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
Spill Response
-
Small Spill (inside a fume hood) :
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (outside a fume hood) :
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if necessary.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][3][4][6][7]
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][3][4][6][7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2][3][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][3][7]
In all cases of exposure, provide the responding medical personnel with the Safety Data Sheet for this compound.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed all laboratory chemicals, is not merely a set of rules to be followed but a culture to be embraced. By understanding the "why" behind each safety precaution, we transform rote procedures into a dynamic and intelligent system of self-protection. This commitment to safety not only safeguards our well-being but also upholds the integrity and quality of our scientific endeavors.
References
- PubChem.4-Fluoroaniline.[Link]
- Washington State University.
- Loba Chemie.Safety Data Sheet for 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE.[Link]
- New Jersey Department of Health.Aniline - Hazardous Substance Fact Sheet.[Link]
- ACS Publications.Chemical Aspects of Human and Environmental Overload with Fluorine.[Link]
- Agency for Toxic Substances and Disease Registry (ATSDR), CDC.Aniline | Medical Management Guidelines.[Link]
- Gujarat Fluorochemicals Limited.Safety Data Sheet for 2,6-Dichloro-4-(trifluoromethyl)aniline.[Link]
- HPC Standards.2,6-Dichloro-4-(trifluoromethyl)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
